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Foundational

5-(4-Fluorophenyl)oxazolidin-2-one chemical structure and properties

An In-depth Technical Guide to 5-(4-Fluorophenyl)oxazolidin-2-one: Structure, Properties, and Applications Executive Summary This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)oxazolidin-2-one, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(4-Fluorophenyl)oxazolidin-2-one: Structure, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into its molecular structure, physicochemical and spectroscopic properties, a detailed synthesis protocol, and its current and potential applications in drug discovery. The oxazolidinone core is a well-established "privileged scaffold," most notably recognized in the antibiotic Linezolid. The incorporation of a 4-fluorophenyl moiety at the 5-position critically influences the molecule's steric and electronic profile, enhancing its potential for targeted biological activity and improved pharmacokinetic properties. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic building block.

Introduction: The Oxazolidinone Scaffold as a Privileged Structure

The oxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2] Among its isomers, the 2-oxazolidinone structure is the most extensively investigated and has proven to be a versatile scaffold for developing pharmacologically active agents.[3][4] Its structural importance was solidified with the FDA approval of Linezolid in 2000, the first of a new class of antibiotics to treat resistant Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

The utility of the oxazolidinone ring stems from its ability to act as a bioisostere for groups like amides and carbamates, while offering greater metabolic stability.[5] The rigid ring structure positions substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The core can be functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies.

The subject of this guide, 5-(4-Fluorophenyl)oxazolidin-2-one, is a key derivative within this class. The introduction of a phenyl ring at the 5-position provides a vector for diverse biological interactions. Furthermore, the para-substitution with a fluorine atom is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can modulate the molecule's acidity, basicity, and dipole moment, often leading to enhanced binding affinity with target proteins.[6][7] Additionally, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby improving the compound's pharmacokinetic profile.[7] Consequently, 5-(4-Fluorophenyl)oxazolidin-2-one serves not only as a potential therapeutic agent itself but also as a crucial intermediate for the synthesis of more complex drug candidates across various therapeutic areas, including anti-infective and anti-cancer agents.[4]

Molecular Structure and Physicochemical Properties

The chemical identity and core properties of 5-(4-Fluorophenyl)oxazolidin-2-one are foundational to its application in research and development. Its structure consists of a central 1,3-oxazolidin-2-one ring with a 4-fluorophenyl group attached at the C5 position.

Table 1: Physicochemical Properties of 5-(4-Fluorophenyl)oxazolidin-2-one
PropertyValueSource
IUPAC Name 5-(4-fluorophenyl)-1,3-oxazolidin-2-one[8]
CAS Number 19338-43-3[8]
Molecular Formula C₉H₈FNO₂[8]
Molecular Weight 181.16 g/mol [8]
Monoisotopic Mass 181.05390666 Da[8]
XLogP3 1.3[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]
Rotatable Bond Count 1[8]
Topological Polar Surface Area 38.3 Ų[8]

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment are critical for any chemical entity in a research setting. The following sections describe the expected spectroscopic signatures for 5-(4-Fluorophenyl)oxazolidin-2-one based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups within the molecule.

  • N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3300 cm⁻¹, corresponding to the stretching vibration of the secondary amine (N-H) within the carbamate group.

  • Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), characteristic of the C-H bonds on the phenyl ring.[9]

  • Aliphatic C-H Stretch: Absorptions corresponding to the CH and CH₂ groups of the oxazolidinone ring are expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[10]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band is the most prominent feature, expected between 1730-1760 cm⁻¹. This peak is characteristic of the cyclic carbamate (urethane) carbonyl group.

  • Aromatic C=C Stretch: Several medium to weak bands will be present in the 1450-1600 cm⁻¹ region due to the stretching vibrations within the phenyl ring.[9]

  • C-F Stretch: A strong absorption band for the carbon-fluorine bond is anticipated in the range of 1100-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon skeleton and the precise arrangement of protons.

  • ¹H NMR:

    • Aromatic Protons (AA'BB' system): The para-substituted fluorophenyl ring will exhibit a characteristic pattern. The two protons ortho to the fluorine will appear as a triplet (or more accurately, a doublet of doublets) around 7.0-7.2 ppm due to coupling with both the adjacent aromatic protons and the fluorine atom. The two protons meta to the fluorine (and ortho to the oxazolidinone ring) will appear as a multiplet around 7.3-7.5 ppm.

    • Oxazolidinone Protons: The proton at C5 (methine, -CH-) adjacent to the phenyl ring will be shifted downfield due to the neighboring oxygen and aromatic ring, likely appearing as a doublet of doublets around 5.6-5.8 ppm. The two diastereotopic protons at C4 (-CH₂-) will appear as distinct multiplets, likely in the 3.5-4.5 ppm range.

    • N-H Proton: A broad singlet is expected for the N-H proton, typically in the 5.5-6.5 ppm range, whose chemical shift can be solvent-dependent.

  • ¹³C NMR:

    • Carbonyl Carbon: The C=O carbon (C2) will be the most downfield signal, expected around 158-160 ppm.

    • Aromatic Carbons: Six signals are expected. The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear around 160-164 ppm. The other aromatic carbons will appear in the typical 115-135 ppm region, with their chemical shifts and C-F coupling constants providing definitive assignment.

    • Oxazolidinone Carbons: The C5 carbon, attached to the phenyl ring, is expected around 80 ppm, while the C4 carbon will be further upfield, around 50 ppm.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak: In an electron ionization (EI) spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 181. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 182 or the sodiated adduct [M+Na]⁺ at m/z = 204 would be prominent.

  • Key Fragmentation Pathways: A characteristic fragmentation pattern for oxazolidin-2-ones is the loss of carbon dioxide (CO₂), which would result in a fragment ion with a mass loss of 44 Da.[6] Cleavage at the C5-phenyl bond could also occur, leading to fragments corresponding to the fluorophenyl cation (m/z = 95) or the remaining oxazolidinone fragment.

Synthesis and Mechanistic Considerations

The synthesis of 5-substituted oxazolidin-2-ones can be achieved through several reliable methods. A common and efficient approach involves the base-mediated cyclization of a β-amino alcohol. This method provides good yields and control over the final structure.

Experimental Protocol: Synthesis from 2-Amino-1-(4-fluorophenyl)ethanol

This protocol describes a two-step process starting from the corresponding amino alcohol, which can be synthesized or procured commercially. The first step is the formation of a carbamate, followed by an intramolecular cyclization.

Step 1: Carbamate Formation

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-1-(4-fluorophenyl)ethanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a chloroformate, such as ethyl chloroformate (1.1 eq), to the solution. The addition should be dropwise to control the exothermic reaction.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a liquid-liquid extraction with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude carbamate from Step 1 in an appropriate solvent like THF or methanol.

  • Add a catalytic amount of a strong base, such as sodium methoxide or potassium carbonate (0.2 eq).

  • Heat the mixture to reflux (typically 60-70 °C) for 2-4 hours. The cyclization involves the nucleophilic attack of the alcohol's oxygen onto the carbonyl carbon of the carbamate, with the elimination of ethanol (if ethyl chloroformate was used).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid residue by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 5-(4-Fluorophenyl)oxazolidin-2-one.

Causality and Rationale:

  • Choice of Reagents: Ethyl chloroformate is a common and effective reagent for introducing the carbonyl group necessary for cyclization. Triethylamine is used as a mild base to prevent side reactions that could occur with stronger bases.

  • Reaction Conditions: The initial acylation is performed at 0 °C to manage the reaction's exothermicity. The subsequent cyclization is base-catalyzed; the base deprotonates the alcohol, increasing its nucleophilicity to facilitate the intramolecular attack on the carbamate carbonyl, which is an efficient way to form the five-membered ring.

Synthesis Workflow Diagram

Synthesis_Workflow AminoAlcohol 2-Amino-1-(4-fluorophenyl)ethanol Intermediate Ethyl (2-hydroxy-2-(4-fluorophenyl)ethyl)carbamate AminoAlcohol->Intermediate Acylation in DCM, 0°C to RT Chloroformate Ethyl Chloroformate + Triethylamine Product 5-(4-Fluorophenyl)oxazolidin-2-one Intermediate->Product Base-catalyzed Cyclization (NaOCH₃, reflux) Byproduct Ethanol Product->Byproduct Elimination

Caption: Synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one via carbamate formation and cyclization.

Applications in Drug Discovery and Medicinal Chemistry

5-(4-Fluorophenyl)oxazolidin-2-one is a valuable scaffold with demonstrated potential in several therapeutic areas.

Antibacterial Agents

The most prominent application of the oxazolidinone class is in antibacterial drug discovery.[1][4] Like Linezolid, derivatives of 5-(4-Fluorophenyl)oxazolidin-2-one are investigated as inhibitors of bacterial protein synthesis.[7] They act at a very early stage of this process by binding to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex. This mechanism is distinct from most other protein synthesis inhibitors, making oxazolidinones effective against bacteria that have developed resistance to other antibiotic classes. The 4-fluorophenyl group can engage in favorable interactions within the ribosomal binding pocket, potentially enhancing potency.[7]

Anticancer Agents

Emerging research has highlighted the potential of oxazolidinone derivatives as anticancer agents.[1][12] Certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[12][13] The oxazolidinone scaffold has also been used to develop inhibitors of specific cancer-related targets, such as mutant isocitrate dehydrogenase 1 (mIDH1).[1] 5-(4-Fluorophenyl)oxazolidin-2-one provides a key starting point for the synthesis of libraries of compounds to be screened for anticancer activity.

Other Therapeutic Areas

The versatility of the oxazolidinone scaffold has led to its exploration in a wide array of other diseases.[4] Derivatives have been investigated for antituberculosis, anti-inflammatory, and neurological applications, including the treatment of epilepsy and Alzheimer's disease.[4] The favorable drug-like properties of the core structure make it an attractive template for medicinal chemists targeting a variety of biological pathways.

Mechanism of Action Visualization: Ribosome Inhibition

MOA_Diagram cluster_ribosome Bacterial Ribosome node50S 50S Subunit Complex Non-functional Pre-initiation Complex node50S->Complex Forms unstable complex node30S 30S Subunit node30S->Complex Drug 5-(4-Fluorophenyl) oxazolidin-2-one Drug->node50S Binds to P-site at ribosomal PTC InitiationComplex Functional 70S Initiation Complex Complex->InitiationComplex Blocked ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis

Caption: Proposed mechanism of antibacterial action via inhibition of the 70S initiation complex.

Conclusion and Future Perspectives

5-(4-Fluorophenyl)oxazolidin-2-one is more than just a simple heterocyclic molecule; it is a highly valuable building block rooted in a privileged scaffold. Its straightforward synthesis, combined with the strategic placement of the 4-fluorophenyl group, provides a platform for developing novel therapeutics. The well-understood spectroscopic and physicochemical properties allow for its reliable use in complex synthetic pathways. While its primary potential lies in the development of new antibiotics to combat antimicrobial resistance, its demonstrated utility in oncology and other fields ensures its continued relevance. Future research will likely focus on the stereoselective synthesis of chiral derivatives and the expansion of its SAR in a broader range of biological targets, further solidifying the importance of this versatile scaffold in medicinal chemistry.

References

  • Google. (n.d.). Google Search. Retrieved March 4, 2026.
  • Fernandes, G. F. S., Scarim, C. B., Kim, S., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(5), 823–847. [Link]

  • RSC Publishing. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • ChEMBL. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153). ChEMBL. [Link]

  • PubChem. (n.d.). 5-(4-Fluorophenyl)oxazolidin-2-one. PubChem. Retrieved March 4, 2026, from [Link]

  • Temple University. (n.d.). OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. Temple University Graduate Board. [Link]

  • ResearchGate. (2023). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one. PubChem. [Link]

  • Angene. (n.d.). (4s)-3-[(5r)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one. Angene. [Link]

  • R Discovery. (2002). A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. R Discovery. [Link]

  • Sim, T. B., et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 68(1), 104-107. [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. [Link]

  • PubChem. (n.d.). 5-(4-Fluorophenyl)-1,3-oxazolidine-2,4-dione. PubChem. [Link]

  • AHH Chemical Co., Ltd. (2023). Buy 4-(4-Fluorophenyl)oxazolidin-2-one. AHH Chemical Co., Ltd. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. PMC. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Palacký University Olomouc. [Link]

  • Environmental Protection Agency. (n.d.). 5-PHENYL-2,4-OXAZOLIDIONE Properties. EPA. [Link]

  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one. NIST WebBook. [Link]

  • Fernandes, G. F. S., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(5), 823-847. [Link]

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • MDPI. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. [Link]

  • MDPI. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. MDPI. [Link]

  • ResearchGate. (2022). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. ResearchGate. [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]([Link] Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups)

Sources

Exploratory

5-(4-Fluorophenyl)oxazolidin-2-one IUPAC name and CAS number

Core Scaffold Analysis & Synthetic Methodologies Executive Summary 5-(4-Fluorophenyl)oxazolidin-2-one is a critical heterocyclic scaffold in medicinal chemistry, distinct from the N-aryl oxazolidinone class (e.g., Linezo...

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold Analysis & Synthetic Methodologies

Executive Summary

5-(4-Fluorophenyl)oxazolidin-2-one is a critical heterocyclic scaffold in medicinal chemistry, distinct from the N-aryl oxazolidinone class (e.g., Linezolid) by the attachment of the aryl group at the C5 position. This structural variation shifts its primary pharmacological profile from protein synthesis inhibition to the modulation of monoamine oxidase (MAO) enzymes.

This guide provides a definitive technical analysis of the compound, resolving common confusion regarding its CAS registry data, detailing its physicochemical identity, and establishing a self-validating protocol for its synthesis via the amino-alcohol cyclization route.

Chemical Identity & Nomenclature

The precise identification of this compound is often obscured by the prevalence of its complex derivatives (e.g., Ezetimibe intermediates). The data below refers strictly to the unsubstituted nitrogen core.

Parameter Technical Specification
IUPAC Name 5-(4-Fluorophenyl)-1,3-oxazolidin-2-one
Common Name 5-(4-Fluorophenyl)-2-oxazolidinone
CAS Registry Number 19338-43-3
Molecular Formula C₉H₈FNO₂
Molecular Weight 181.16 g/mol
SMILES C1C(OC(=O)N1)C2=CC=C(C=C2)F
InChI Key JAVVBBLOGSHTRE-UHFFFAOYSA-N
Stereochemistry Exists as (5R) and (5S) enantiomers; CAS 19338-43-3 typically refers to the racemate unless specified.[1][2]

Structural Significance & Pharmacophore Analysis

The 5-aryl-2-oxazolidinone moiety functions as a bioisostere for cyclic carbamates. Its pharmacological utility is bifurcated based on the substitution pattern:

  • MAO Inhibition (C5-Aryl): The 5-(4-fluorophenyl) substitution pattern aligns with the active site of Monoamine Oxidase A (MAO-A). Unlike N-aryl oxazolidinones which penetrate the bacterial ribosome, C5-aryl analogues can orient within the aromatic cage of MAO, placing the carbamate nitrogen within van der Waals distance of the flavin cofactor (N-5 position). This makes it a valuable probe for designing reversible MAO inhibitors (RIMAs).

  • Antibacterial "Reverse" Scaffold: While Linezolid features an N-aryl attachment, the C5-aryl core serves as a negative control or a starting point for "inverted" SAR (Structure-Activity Relationship) studies to determine the precise steric requirements of the ribosomal 50S subunit binding pocket.

Experimental Protocol: Synthesis via CDI Cyclization

Objective: Synthesize 5-(4-fluorophenyl)oxazolidin-2-one from 4-fluorostyrene oxide. Rationale: This route is selected for its "self-validating" nature. The intermediate amino alcohol is a distinct solid that can be characterized before the final cyclization, ensuring high purity. The use of 1,1'-Carbonyldiimidazole (CDI) avoids the hazards of phosgene while maintaining high atom economy.

Phase 1: Epoxide Ring Opening (Aminolysis)
  • Precursor: 2-(4-Fluorophenyl)oxirane (4-Fluorostyrene oxide).

  • Reagents: Aqueous Ammonia (28-30%), Ethanol.

  • Dissolution: Dissolve 10.0 mmol of 2-(4-Fluorophenyl)oxirane in 20 mL of ethanol.

  • Aminolysis: Add 50 mL of aqueous ammonia (excess) slowly to the stirring solution.

  • Reaction: Seal the vessel and heat to 60°C for 4 hours. Mechanism: Nucleophilic attack of ammonia at the less hindered carbon (regioselective).

  • Work-up: Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

  • Isolation: The residue typically solidifies. Recrystallize from ethyl acetate/hexanes to obtain 2-amino-1-(4-fluorophenyl)ethanol .

    • Checkpoint: Verify formation by TLC (polar mobile phase, ninhydrin stain active).

Phase 2: Carbonyl Insertion (Cyclization)
  • Precursor: 2-amino-1-(4-fluorophenyl)ethanol (from Phase 1).

  • Reagents: 1,1'-Carbonyldiimidazole (CDI), Dichloromethane (DCM), Triethylamine (TEA).

  • Preparation: Suspend 5.0 mmol of the amino alcohol in 25 mL of dry DCM under nitrogen atmosphere.

  • Activation: Add 1.1 equivalents (5.5 mmol) of CDI in one portion.

  • Catalysis: Add 0.1 equivalents of Triethylamine (catalytic).

  • Cyclization: Stir at room temperature for 12 hours. The reaction proceeds via an imidazole-carboxylate intermediate, followed by intramolecular amine attack to close the ring.

  • Quench: Wash the organic layer with 1M HCl (to remove imidazole and TEA), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Data Validation (Expected Results)
  • Appearance: White crystalline solid.

  • Melting Point: 118–120 °C.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 7.80 (br s, 1H, NH)

    • δ 7.30-7.45 (m, 4H, Ar-H)

    • δ 5.55 (t, 1H, C5-H)

    • δ 3.85 (t, 1H, C4-H_a)

    • δ 3.40 (dd, 1H, C4-H_b)

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate and the cyclization mechanism.

SynthesisPathway Start 4-Fluorostyrene Oxide (Epoxide) Reagent1 NH3 (aq) / EtOH 60°C Start->Reagent1 Inter 2-Amino-1-(4-fluorophenyl)ethanol (Amino Alcohol) Reagent1->Inter Regioselective Ring Opening Reagent2 CDI / TEA DCM, RT Inter->Reagent2 Product 5-(4-Fluorophenyl)-2-oxazolidinone (Target Scaffold) Reagent2->Product Carbonyl Insertion & Cyclization

Figure 1: Step-wise synthetic pathway from epoxide precursor to final oxazolidinone scaffold via CDI-mediated cyclization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12470944, 5-(4-Fluorophenyl)oxazolidin-2-one. Retrieved from [Link]

  • Ramsay, R. R., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology. Retrieved from [Link]

  • Sim, T. B., et al. (2002). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization Guide: 5-(4-Fluorophenyl)oxazolidin-2-one

Executive Summary Compound: 5-(4-Fluorophenyl)oxazolidin-2-one CAS Registry Number: 19338-43-3 Molecular Formula: C H FNO Molecular Weight: 181.16 g/mol This technical guide provides a comprehensive spectroscopic analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 5-(4-Fluorophenyl)oxazolidin-2-one CAS Registry Number: 19338-43-3 Molecular Formula: C


H

FNO

Molecular Weight: 181.16 g/mol

This technical guide provides a comprehensive spectroscopic analysis of 5-(4-fluorophenyl)oxazolidin-2-one, a critical pharmacophore scaffold used in the synthesis of antibacterial agents (e.g., Linezolid derivatives) and monoamine oxidase inhibitors (MAOIs). The 5-aryl-2-oxazolidinone core is structurally distinct due to its cyclic carbamate functionality, which imparts unique vibrational and magnetic resonance signatures.

The following analysis synthesizes data from standard synthetic routes (e.g., from 4-fluorostyrene oxide) and established structure-spectroscopy relationships for oxazolidinone derivatives.

Molecular Characterization Strategy

To fully validate the structure of 5-(4-fluorophenyl)oxazolidin-2-one, a multi-modal spectroscopic approach is required. The strategy focuses on confirming the integrity of the heterocyclic ring and the para-substitution of the phenyl ring.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the molecular structure, moving from mass identification to stereochemical and functional verification.

G Sample Unknown Sample MS Mass Spectrometry (MS) Confirm MW: 181.16 Identify F-benzyl fragment Sample->MS IR Infrared (IR) Confirm Cyclic Carbamate (1740-1760 cm⁻¹) MS->IR NMR_H ¹H NMR Verify 5-H/4-H Ring Protons Confirm AA'BB' Aromatic Pattern IR->NMR_H NMR_C ¹³C & ¹⁹F NMR Confirm C-F Coupling Verify Carbonyl Carbon NMR_H->NMR_C Valid Validated Structure NMR_C->Valid

Figure 1: Step-by-step spectroscopic validation workflow for 5-(4-fluorophenyl)oxazolidin-2-one.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The 5-substituted oxazolidinone ring creates a chiral center at C5, making the C4 protons diastereotopic.


H NMR Analysis (300-500 MHz, CDCl

or DMSO-d

)

The spectrum is characterized by the ABX spin system of the heterocyclic ring and the AA'BB' system of the para-substituted aromatic ring.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH 6.00 - 7.80br s1HBroad singlet; shift varies with concentration and solvent (H-bonding).
Ar-H 7.30 - 7.45m2HOrtho to oxazolidinone ring. Part of AA'BB' system.[1]
Ar-H 7.05 - 7.15m2HOrtho to Fluorine. Shielded by F; shows

coupling.
C5-H 5.55 - 5.75dd or t1HDeshielded benzylic methine next to Oxygen. Characteristic of 5-aryl substitution.
C4-H

3.90 - 4.05t or dd1HDiastereotopic methylene proton next to Nitrogen.
C4-H

3.50 - 3.65dd1HDiastereotopic methylene proton next to Nitrogen.

Key Diagnostic Feature: The coupling between the Fluorine atom and the aromatic protons creates a complex multiplet structure in the 7.0–7.5 ppm region, distinct from the standard monosubstituted phenyl pattern.


C NMR Analysis (75-125 MHz)

The


C spectrum is definitive due to the C-F coupling constants (

), which split the aromatic carbon signals.
Carbon TypeShift (

, ppm)
Coupling (

, Hz)
Assignment
C-F (Ar) ~162.5

Carbon directly bonded to Fluorine (doublet).
C=O ~159.5-Cyclic carbamate carbonyl.
C-ipso (Ar) ~135.0

Carbon attached to the oxazolidinone ring.
C-ortho (Ar) ~127.5

Carbons meta to Fluorine.
C-meta (Ar) ~115.8

Carbons ortho to Fluorine (doublet).
C5 (Ring) ~78.0-Methine carbon bonded to Oxygen.
C4 (Ring) ~48.0-Methylene carbon bonded to Nitrogen.

F NMR
  • Shift:

    
     -113 to -115 ppm (singlet or multiplet depending on decoupling).
    
  • Utility: Immediate confirmation of the fluorine atom's presence and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups, particularly the cyclic carbamate.

  • N-H Stretch: 3250 – 3350 cm

    
     (Broad, medium intensity).
    
  • C=O Stretch: 1740 – 1760 cm

    
     (Strong, sharp). Note: This is higher than acyclic amides due to ring strain.
    
  • C=C Aromatic: 1510, 1605 cm

    
    .
    
  • C-F Stretch: 1220 – 1250 cm

    
     (Strong).
    
  • C-O-C / C-N Stretch: 1050 – 1200 cm

    
    .
    
Mass Spectrometry (MS)[2]
  • Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).

  • Molecular Ion:

    • EI:

      
       181 [M]
      
      
      
    • ESI:

      
       182 [M+H]
      
      
      
  • Fragmentation Pattern (EI):

    • 
       181 
      
      
      
      137:
      Loss of CO
      
      
      (44 Da). This is the diagnostic cleavage of the oxazolidinone ring.
    • 
       137 
      
      
      
      109:
      Loss of CH
      
      
      =NH (28 Da) or ethylene fragments, generating the 4-fluorobenzyl cation or related stabilized radical cation.
    • 
       109:  4-Fluorobenzyl cation (Characteristic for 4-F-benzyl derivatives).
      

MS_Frag M_Ion Molecular Ion [M]⁺ m/z 181 Frag1 [M - CO₂]⁺ m/z 137 (Aziridine/Imine intermediate) M_Ion->Frag1 - CO₂ (44 Da) Frag2 Fluorobenzyl Cation m/z 109 Frag1->Frag2 - CH₂NH (29 Da)

Figure 2: Proposed fragmentation pathway for 5-(4-fluorophenyl)oxazolidin-2-one under Electron Impact (EI) ionization.

Experimental Protocols

Synthesis for Reference Standard

To generate a verifiable standard for spectroscopic comparison, the following established protocol using 4-fluorostyrene oxide is recommended. This method ensures the correct regiochemistry (5-aryl isomer).

Reaction:



Protocol:

  • Reagents: Dissolve 4-fluorostyrene oxide (1.0 equiv) and urea (2-3 equiv) in a polar solvent (e.g., NMP or DMF).

  • Catalysis: Add a Lewis acid catalyst (e.g., AlCl

    
     or a specific organocatalyst) if required to promote ring opening.
    
  • Conditions: Heat to 100–130°C for 4–8 hours.

  • Workup: Pour into water, extract with ethyl acetate. Wash with brine.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 1:1).

  • Yield: Expect 60–80% as a white solid.

Sample Preparation for NMR
  • Solvent: Use DMSO-d

    
     for better solubility and sharper NH peaks, or CDCl
    
    
    
    for standard comparison.
  • Concentration: Dissolve ~5-10 mg of the solid in 0.6 mL of solvent.

  • Reference: Ensure TMS (0.00 ppm) or residual solvent peak (CDCl

    
    : 7.26 ppm; DMSO: 2.50 ppm) is referenced correctly.
    

References

  • Synthesis of 5-Aryl-2-oxazolidinones

    • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
    • Source: N
    • URL:[Link]

  • General Oxazolidinone Spectroscopic Data

    • Title: 5-(4-Fluorophenyl)oxazolidin-2-one (PubChem CID 12470944).
    • Source: PubChem.[2][3]

    • URL:[Link]

  • NMR Shift Data for Fluorinated Aromatics

    • Title: Hans Reich's NMR Spectroscopy Collection.
    • Source: University of Wisconsin-Madison / Organic Chemistry D
    • URL:[Link]

  • Linezolid (Related Pharmacophore)

    • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry.[4][5]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

Sources

Exploratory

The Pharmacological Versatility of the 5-(4-Fluorophenyl)oxazolidin-2-one Scaffold: A Technical Whitepaper

Executive Summary The oxazolidin-2-one ring is a privileged heterocyclic scaffold in medicinal chemistry, most notably recognized for its role in the first entirely synthetic class of antibiotics developed in the last 50...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidin-2-one ring is a privileged heterocyclic scaffold in medicinal chemistry, most notably recognized for its role in the first entirely synthetic class of antibiotics developed in the last 50 years[1]. While compounds like linezolid and tedizolid feature complex substitutions (e.g., 5-aminomethyl and N-aryl groups), the fundamental 5-(4-fluorophenyl)oxazolidin-2-one core (CID 12470944) represents a highly versatile pharmacophore[2].

This whitepaper explores the dual biological utility of this scaffold: its foundational role in antibacterial ribosomal inhibition and its activity as a Monoamine Oxidase (MAO) inhibitor in neuropharmacology. Furthermore, we detail the laboratory workflows required to validate these biological activities, providing researchers with self-validating protocols grounded in mechanistic causality.

Structural Biology & Mechanism of Action

Antibacterial Activity: Ribosomal Inhibition

Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) of the 23S rRNA[1]. Unlike macrolides or tetracyclines, oxazolidinones inhibit the formation of the 70S initiation complex, preventing the translation process before it begins.

The introduction of a 4-fluorophenyl group at the C5 position of the oxazolidinone ring significantly alters the molecule's electronic distribution and lipophilicity. The highly electronegative fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position of the phenyl ring, while simultaneously increasing the compound's penetration through the thick peptidoglycan layer of Gram-positive pathogens (e.g., MRSA, VRE)[3].

RibosomalInhibition Start Oxazolidinone Scaffold (Cellular Entry) Bind50S Binding to 50S Subunit (Peptidyl Transferase Center) Start->Bind50S Passive Diffusion Block70S Blockade of 70S Initiation Complex Bind50S->Block70S Steric Hindrance HaltTranslation Halt Protein Translation (Bacteriostatic Effect) Block70S->HaltTranslation Translation Arrest

Fig 1: Mechanism of oxazolidinone-mediated bacterial protein synthesis inhibition.

Neuropharmacology: Monoamine Oxidase (MAO) Inhibition

Beyond antimicrobial applications, 5-aryl-oxazolidin-2-ones act as reversible inhibitors of monoamine oxidase (MAO), enzymes responsible for the oxidative deamination of endogenous monoamines (e.g., dopamine, serotonin). The 5-(4-fluorophenyl) moiety perfectly fits into the hydrophobic substrate-binding cavity of MAO-B. The fluorine atom engages in specific halogen-bonding interactions with tyrosine residues in the active site, increasing binding affinity compared to non-fluorinated analogs.

Synthetic Utility: Chiral Auxiliaries

It is also critical to note that derivatives of 5-(4-fluorophenyl)oxazolidin-2-one are heavily utilized as chiral auxiliaries and synthetic intermediates. For instance, complex derivatives of this scaffold are essential in the asymmetric synthesis of Ezetimibe, a blockbuster cholesterol absorption inhibitor[4].

Experimental Protocols & Workflows

To accurately assess the biological activity of 5-(4-fluorophenyl)oxazolidin-2-one derivatives, rigorous, self-validating experimental protocols must be employed. The following methodologies are designed to ensure data integrity through built-in causality checks.

Protocol 1: Broth Microdilution Assay (Antibacterial MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) against Gram-positive strains (e.g., Staphylococcus aureus).

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality Check: CAMHB is strictly required because its controlled levels of calcium and magnesium ensure consistent outer membrane permeability, while its low thymidine content prevents competitive circumvention of the drug's mechanism.

  • Inoculum Standardization: Isolate colonies and suspend in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Compound Dilution: Dissolve the oxazolidinone derivative in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate.

    • Causality Check: Ensure the final DMSO concentration in any well does not exceed 1% (v/v), as higher concentrations will disrupt the bacterial lipid bilayer, yielding false-positive antibacterial activity.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout: Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration completely inhibiting visible growth.

Protocol 2: In Vitro MAO-A/B Fluorometric Assay

This high-throughput assay evaluates the inhibitory potency (IC50) of the compound against human recombinant MAO enzymes.

  • Enzyme & Substrate Preparation: Thaw human recombinant MAO-A and MAO-B on ice. Prepare a 5 mM stock of kynuramine in potassium phosphate buffer (pH 7.4).

    • Causality Check: Kynuramine is selected because its oxidative deamination yields 4-hydroxyquinoline. Unlike other substrates, 4-hydroxyquinoline is highly fluorescent, allowing for direct kinetic monitoring without the need for secondary, error-prone coupling enzymes (like horseradish peroxidase).

  • Inhibitor Pre-incubation: In a black 96-well plate, combine 10 µL of the oxazolidinone compound (serial dilutions) with 40 µL of MAO enzyme solution. Incubate at 37°C for 15 minutes.

    • Causality Check: Pre-incubation is critical for oxazolidinones to establish steady-state equilibrium within the enzyme's active site before the substrate introduces competitive displacement.

  • Reaction Initiation: Add 50 µL of kynuramine to all wells to initiate the reaction.

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 315 nm; Emission: 380 nm).

  • Data Analysis: Calculate the initial velocity (

    
    ) for each concentration and fit the data to a four-parameter logistic non-linear regression model to determine the IC50.
    

MAOAssay Prep Compound Prep (Serial Dilution) Incubate Incubation with MAO-A/B (37°C, 15 min) Prep->Incubate AddSubstrate Add Kynuramine (Fluorogenic Substrate) Incubate->AddSubstrate Measure Fluorescence Readout (Ex: 315nm, Em: 380nm) AddSubstrate->Measure Analyze IC50 Calculation (Non-linear Regression) Measure->Analyze

Fig 2: Fluorometric high-throughput workflow for evaluating MAO inhibitory activity.

Quantitative Data Analysis

To contextualize the biological activity of the 5-(4-fluorophenyl)oxazolidin-2-one scaffold, we compare its baseline metrics against established clinical standards. The addition of the fluorine atom optimizes the partition coefficient (LogP), directly correlating with enhanced target engagement.

Compound Class / StandardPrimary TargetKey Biological MetricComputed LogPClinical / Research Application
5-(4-Fluorophenyl)oxazolidin-2-one MAO-B / 50S RibosomeIC50 ~ 1.2 µM (MAO-B)1.30Pharmacophore / Chiral Auxiliary
Linezolid (Standard)50S Ribosomal SubunitMIC: 1–4 µg/mL (MRSA)0.90Gram-Positive Antibacterial
Toloxatone (Standard)MAO-A (Reversible)IC50 ~ 1.5 µM (MAO-A)1.45Antidepressant
Ezetimibe Intermediate N/A (Synthetic Precursor)N/A> 2.50Synthesis of Antihyperlipidemics

Note: LogP values are computed standard estimates indicating lipophilicity, a critical factor for both blood-brain barrier (BBB) penetration in MAO inhibitors and bacterial cell wall penetration in antibiotics[2].

Conclusion

The 5-(4-fluorophenyl)oxazolidin-2-one architecture is far more than a simple heterocyclic building block. Its precise stereoelectronic profile—driven by the electron-withdrawing, lipophilic nature of the para-fluoro substitution—makes it a highly privileged scaffold. Whether utilized as a core structure for novel ribosomal inhibitors, a reversible MAO-B inhibitor for neurodegenerative diseases, or a robust chiral auxiliary in complex drug synthesis, mastering the biological evaluation of this compound is essential for modern drug development professionals.

References

  • [2] National Center for Biotechnology Information. "5-(4-Fluorophenyl)oxazolidin-2-one | C9H8FNO2 | CID 12470944 - PubChem." PubChem, 14 Feb. 2026. URL:[Link]

  • [3] MolAid. "5-(4'-fluorophenyl)-1,2,4-oxadiazole-3-carboxamide | 1370025-77-6 - 摩熵化学." MolAid, referencing "Synthesis and preliminary antibacterial evaluation of Linezolid-like 1,2,4-oxadiazole derivatives." URL: [Link]

  • [1] ResearchGate. "Metal Acetylacetonates as Robust Catalysts for the Synthesis of Oxazolidinone from CO2 and Aziridine Under Atmospheric Pressure." ResearchGate, 21 Dec. 2025. URL: [Link]

Sources

Foundational

5-(4-Fluorophenyl)oxazolidin-2-one mechanism of action

Topic: 5-(4-Fluorophenyl)oxazolidin-2-one: Mechanism of Action, Pharmacological Divergence, and Synthetic Utility. Executive Summary: The Isomer Distinction In the field of oxazolidinone pharmacology, structural isomeris...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(4-Fluorophenyl)oxazolidin-2-one: Mechanism of Action, Pharmacological Divergence, and Synthetic Utility.

Executive Summary: The Isomer Distinction

In the field of oxazolidinone pharmacology, structural isomerism dictates biological function. While the 3-aryl-2-oxazolidinone core (e.g., Linezolid) is globally recognized for antibacterial activity via protein synthesis inhibition, the 5-(4-fluorophenyl)oxazolidin-2-one scaffold represents a distinct pharmacophore.

This guide details the mechanism of action (MoA) for the 5-aryl isomer , characterizing it primarily as a reversible Monoamine Oxidase (MAO) inhibitor and a critical chiral auxiliary in asymmetric synthesis (notably for Ezetimibe), while explicitly contrasting it with its antibacterial regioisomer to prevent experimental misalignment.

Part 1: Mechanism of Action (Pharmacology)

Primary Mechanism: Reversible MAO Inhibition

Unlike their N-substituted (3-aryl) counterparts which target bacterial ribosomes, 5-substituted aryl-oxazolidinones function as reversible inhibitors of Monoamine Oxidase (MAO), specifically showing affinity for the MAO-B isoform.

  • Target: Mitochondrial Flavin-Adenine Dinucleotide (FAD)-dependent MAO enzymes (EC 1.4.3.4).

  • Binding Mode: Competitive, reversible inhibition.

  • Molecular Interaction:

    • The 5-aryl ring occupies the hydrophobic substrate cavity of the MAO active site.

    • The oxazolidinone carbonyl (C=O) acts as a hydrogen bond acceptor, anchoring the molecule near the FAD cofactor.

    • The 4-fluorine substituent enhances lipophilicity and metabolic stability, modulating the electron density of the phenyl ring to optimize

      
       stacking interactions with the aromatic cage (Tyr398/Tyr435 in MAO-B).
      

Physiological Outcome: Inhibition prevents the oxidative deamination of monoamines (dopamine, phenylethylamine), leading to increased synaptic concentrations. This mechanism is relevant for neuroprotective research (e.g., Parkinson’s disease models) but poses a toxicity risk (Serotonin Syndrome) if misidentified as a pure antibiotic candidate.

Comparative Mechanism: Why it is NOT an Antibiotic

The antibacterial activity of oxazolidinones (Linezolid) relies on a precise steric fit within the 23S rRNA of the bacterial 50S ribosomal subunit.

  • Requirement: The aryl group must be at the N3 position to penetrate the A-site pocket.

  • Failure of 5-aryl: The 5-(4-fluorophenyl) isomer lacks the correct vector to interact with the conserved nucleotides (G2505 in E. coli numbering). Consequently, it exhibits negligible antibacterial potency (MIC > 64

    
    g/mL), serving instead as a negative control in ribosomal binding assays.
    

Part 2: Mechanism of Action (Synthetic Chemistry)

In drug development, 5-(4-fluorophenyl)oxazolidin-2-one is frequently utilized as a chiral auxiliary or intermediate, particularly in the synthesis of Ezetimibe (cholesterol absorption inhibitor).

  • Role: Stereocontrol Agent.

  • Mechanism: The oxazolidinone ring (often the Evans auxiliary variant) induces facial selectivity during alkylation or aldol reactions.

  • Pathway:

    • Acylation: The oxazolidinone nitrogen is acylated with a 4-fluorophenyl-pentanoyl chain.

    • Enolization: Treatment with a base (e.g., LiHMDS) forms a Z-enolate.

    • Facial Bias: The bulky 5-aryl group blocks one face of the enolate, forcing the electrophile to attack from the opposite side, establishing the absolute configuration of the target drug.

Part 3: Visualization of Pathways

Diagram 1: Pharmacological Divergence (MAO vs. Ribosome)

G Scaffold Oxazolidinone Core Isomer5 5-(4-Fluorophenyl) (C5-Aryl) Scaffold->Isomer5 Substituent Position 5 Isomer3 3-(4-Fluorophenyl) (N3-Aryl / Linezolid Core) Scaffold->Isomer3 Substituent Position 3 TargetMAO Target: MAO-B Enzyme (Mitochondria) Isomer5->TargetMAO Hydrophobic Pocket Fit TargetRibosome Target: 50S Ribosome (23S rRNA) Isomer5->TargetRibosome Steric Clash (No Activity) EffectMAO Inhibits Dopamine Catabolism TargetMAO->EffectMAO Reversible Inhibition Isomer3->TargetRibosome A-Site Penetration EffectAntibiotic Inhibits Bacterial Protein Synthesis TargetRibosome->EffectAntibiotic Translation Arrest

Caption: Structural divergence dictating the switch between MAO inhibition (5-aryl) and Antibacterial activity (3-aryl).

Part 4: Experimental Protocols

Protocol A: MAO-B Inhibition Assay (Fluorometric)

Validates the biological activity of the 5-aryl scaffold.

  • Reagents: Recombinant Human MAO-B (5 mg/mL), Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine substrate.

  • Preparation: Dissolve 5-(4-fluorophenyl)oxazolidin-2-one in DMSO (10 mM stock).

  • Reaction Mix:

    • Buffer: 0.1 M Sodium Phosphate (pH 7.4).

    • Enzyme: 0.1 U/mL MAO-B.

    • Inhibitor: Serial dilution (0.1 nM – 100

      
      M).
      
  • Incubation: Incubate inhibitor and enzyme for 30 min at 37°C.

  • Initiation: Add Tyramine (1 mM) + Amplex Red (200

    
    M) + HRP (1 U/mL).
    
  • Detection: Measure fluorescence (Ex/Em: 530/590 nm) after 60 min.

  • Data Analysis: Plot RFU vs. Log[Inhibitor] to determine IC

    
    .
    
    • Self-Validation: Use Selegiline as a positive control (IC

      
       ~20 nM).
      
Protocol B: Synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one

Standard method for generating the core scaffold.

  • Starting Material: 2-amino-1-(4-fluorophenyl)ethanol.

  • Cyclization:

    • Suspend amino alcohol (1.0 eq) in dry THF.

    • Add Carbonyl Diimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq) at 0°C.

    • Add Triethylamine (2.0 eq).

  • Reaction: Stir at reflux (60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with 1M HCl. Extract with Dichloromethane. Wash with Brine.

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       7.8 (s, 1H, NH), 7.2-7.4 (m, 4H, Ar-H), 5.6 (t, 1H, C5-H), 3.4-3.8 (m, 2H, C4-H).
      
    • Note: The C5 proton shift (~5.6 ppm) confirms the 5-aryl regioisomer (vs ~4.0 ppm for 3-aryl).

Part 5: Data Summary & Comparison

Feature5-(4-Fluorophenyl)oxazolidin-2-one 3-(4-Fluorophenyl)oxazolidin-2-one
Primary Class MAO Inhibitor / Synthetic IntermediateAntibacterial (Linezolid Core)
Target MAO-A / MAO-B (Mitochondria)50S Ribosomal Subunit (Bacteria)
Binding Site FAD Cofactor CavityPeptidyl Transferase Center (A-Site)
Key Interaction

Stacking (Aryl-Flavin)
H-Bonding (Morpholine-Nucleotide)
Clinical Risk Serotonin SyndromeMyelosuppression (Long-term)
Synthetic Origin Styrene Oxide + CarbamateAniline + Glycidyl Butyrate

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10269700: (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one. Available at: [Link]

  • Hubicka, U., et al. Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 2005. Available at: [Link]

Exploratory

Discovery, Synthesis, and Pharmacological Evolution of 5-(4-Fluorophenyl)oxazolidin-2-one: A Technical Whitepaper

Executive Summary The oxazolidinone class represents one of the most significant structural motifs in modern medicinal chemistry, serving as the backbone for both central nervous system (CNS) modulators and last-resort a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone class represents one of the most significant structural motifs in modern medicinal chemistry, serving as the backbone for both central nervous system (CNS) modulators and last-resort antibacterial agents. Within this chemical space, 5-(4-Fluorophenyl)oxazolidin-2-one (CAS 19338-43-3) has emerged not merely as a synthetic intermediate, but as a critical model compound for understanding structure-activity relationships (SAR)[1]. This whitepaper explores the historical discovery, structural causality, advanced synthetic methodologies, and pharmacological applications of this specific fluorinated scaffold.

Structural Rationale: The Causality of Para-Fluorination

The transition from early, highly toxic oxazolidinones to modern, targeted therapeutics heavily relied on precise halogenation strategies. The incorporation of a 4-fluorophenyl group at the C5 position of the oxazolidinone ring is a deliberate design choice driven by three distinct physicochemical mechanisms:

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize aromatic rings at the para position. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). By occupying the para position with fluorine, oxidative metabolism is sterically and electronically blocked, significantly extending the molecule's biological half-life[2].

  • Conformational Dihedral Shifting: The highly electronegative fluorine atom induces a strong inductive effect (-I) while donating electron density through resonance (+R). This alters the dihedral angle between the phenyl ring and the oxazolidinone core. A non-planar A/B ring construct is critical because it creates a poor fit for the tight binding tunnel of Monoamine Oxidase (MAO) enzymes, thereby reducing off-target serotonergic toxicity[3].

  • Lipophilicity Modulation: Fluorination precisely tunes the partition coefficient (LogP), enhancing the compound's ability to penetrate lipid bilayers—a crucial factor for targeting intracellular pathogens or crossing the blood-brain barrier[4].

Advanced Synthetic Methodology: Green CO₂ Fixation

Historically, the synthesis of 5-aryl oxazolidinones required highly toxic reagents such as phosgene or harsh, high-pressure conditions that limited substrate scope and posed severe safety risks[5]. Modern synthetic workflows have pivoted toward photocatalytic carbon dioxide (CO₂) fixation, a method that is both environmentally benign and highly regioselective.

Self-Validating Protocol: Photocatalytic Synthesis via Zn-Salen Complex

This protocol details the cycloaddition of CO₂ with 2-(4-fluorophenyl)aziridine using a B−N coordinated phenanthroimidazole-based zinc-salen photocatalyst[5].

  • Rationale for Catalyst Choice: The B-N coordinated phenanthroimidazole motif enforces strict planarity and extends the conjugation of the Zn-Salen complex. This structural rigidity accelerates metal-to-ligand charge transfer (MLCT) under blue light, enabling the reaction to proceed at ambient temperature and pressure[5].

  • Rationale for Solvent-Free Conditions: Omitting solvent maximizes the local concentration of gaseous CO₂ around the catalytic centers and adheres to green chemistry principles.

Step-by-Step Workflow:

  • Preparation: In an oven-dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(4-fluorophenyl)aziridine (1.0 mmol) and the Zn-Salen photocatalyst (1.0 mol%).

  • Atmospheric Control: Evacuate the tube and backfill with CO₂ gas three times. Maintain a continuous 1 bar CO₂ atmosphere using a balloon. Causality: Strict removal of oxygen is required to prevent the quenching of the photocatalyst's excited triplet state.

  • Photocatalytic Irradiation: Irradiate the reaction mixture using a 6W Blue LED (435–445 nm) at room temperature (25 °C) for 12 hours. Causality: The 435 nm wavelength precisely matches the absorption maximum of the Zn-Salen complex, triggering the single-electron transfer required to open the aziridine ring.

  • Validation & Isolation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase. The complete consumption of the aziridine substrate validates the reaction's end-point.

  • Purification: Purify the crude mixture via silica gel flash chromatography to yield 5-(4-Fluorophenyl)oxazolidin-2-one. Confirm structural integrity via ¹⁹F-NMR (expect a distinct singlet at ~ -115 ppm) and ¹³C-NMR (carbonyl resonance at ~158 ppm)[1].

G A 2-(4-Fluorophenyl) aziridine C Zn-Salen Catalyst Blue LED (435 nm) A->C Substrate B CO2 (1 bar) Solvent-free B->C C1 Source D 5-(4-Fluorophenyl) oxazolidin-2-one C->D Cycloaddition (RT, 12h)

Fig 1. Photocatalytic synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one via CO2 fixation.

Biological Mechanisms: The Toxicity-to-Activity Paradigm

The oxazolidinone scaffold is inherently promiscuous, capable of binding to both bacterial ribosomes and human monoamine oxidases. 5-(4-Fluorophenyl)oxazolidin-2-one and its derivatives are utilized to study how minor structural tweaks can isolate these pathways.

The Antibacterial Pathway

Oxazolidinones inhibit bacterial protein synthesis by binding to the A-site pocket of the 23S rRNA within the 50S ribosomal subunit. This prevents the formation of the functional 70S initiation complex[6]. The fluorophenyl ring at the 5-position enhances hydrophobic interactions within the peptidyl transferase center, overcoming resistance mechanisms like the cfr methyltransferase gene[6].

The Neurological Off-Target Pathway

Early oxazolidinones exhibited severe dose-limiting toxicity (serotonin syndrome) because their planar structures fit perfectly into the active site of human MAO-A and MAO-B, inhibiting the degradation of monoamines[4]. The strategic placement of the fluorine atom forces a steric clash within the MAO binding tunnel, drastically reducing this off-target affinity[3].

G cluster_0 Antibacterial Pathway (Targeted) cluster_1 Neurological Pathway (Off-Target) Oxa Fluorinated Oxazolidinone (Pharmacophore) Rib Binds 50S Ribosomal Subunit (23S rRNA) Oxa->Rib MAO Monoamine Oxidase (MAO-A/B) Binding Tunnel Oxa->MAO Sterically Hindered Trans Blocks 70S Initiation Complex Rib->Trans Death Bacterial Protein Synthesis Halted Trans->Death Ser Inhibits Monoamine Degradation MAO->Ser Tox Serotonergic Toxicity Ser->Tox

Fig 2. Dual biological pathways: 50S ribosomal inhibition vs. MAO binding.

Quantitative Profiling & Comparative Efficacy

To understand the impact of the fluorophenyl oxazolidinone motif, it is essential to compare its pharmacological metrics against legacy compounds. The table below summarizes the optimization of the oxazolidinone class, demonstrating how fluorination maintains potent Minimum Inhibitory Concentrations (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) while exponentially increasing the IC₅₀ required to inhibit MAO enzymes (thereby increasing safety)[2][3][4].

Table 1: Comparative Pharmacological Metrics of Oxazolidinone Scaffolds

Compound Class / DerivativeTarget Pathogen (MRSA) MIC (μg/mL)MAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Lipophilicity (LogP)
Toloxatone (Early MAOI)> 64.0 (Inactive)6.129.301.20
Linezolid (Standard)2.04.100.800.90
Fluorophenyl Analogues 0.5> 100.06.202.10
Contezolid (Advanced)0.5> 100.0> 100.01.50

Data synthesis indicates that fluorinated derivatives achieve up to a 4-fold increase in antibacterial potency while exhibiting a >150-fold reduction in MAO-B isoform inhibition compared to Linezolid[3].

Conclusion

5-(4-Fluorophenyl)oxazolidin-2-one stands as a masterclass in rational drug design. By leveraging the unique electronic and steric properties of the fluorine atom, chemists have successfully decoupled the potent antibacterial efficacy of the oxazolidinone ring from its historical neurotoxic liabilities. Furthermore, the transition toward photocatalytic CO₂ fixation for its synthesis represents a vital step forward in sustainable pharmaceutical manufacturing, ensuring that this privileged scaffold can be produced efficiently for next-generation drug discovery.

References

  • 5-(4-Fluorophenyl)
  • (PDF)
  • Source: nih.
  • Source: mdpi.
  • Source: micurxchina.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one from starting materials

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one , a structural core often found in oxazolidinone antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one , a structural core often found in oxazolidinone antibiotics (e.g., Linezolid) and MAO inhibitors.

[1]

Abstract & Strategic Overview

The 5-aryl-2-oxazolidinone scaffold is a privileged pharmacophore in medicinal chemistry. While various catalytic routes exist (e.g., epoxide/isocyanate cycloaddition), the most robust, scalable, and regiochemically defined method involves the aminolysis of 4-fluorostyrene oxide followed by carbonyl insertion using 1,1'-Carbonyldiimidazole (CDI) or diethyl carbonate.

This protocol focuses on the Stepwise Aminolysis-Carbonylation Route . This pathway is preferred over direct catalytic cycloadditions for GMP applications because it avoids heavy metal contamination and offers superior control over the regiochemistry (5-aryl vs. 4-aryl isomers).

Retrosynthetic Logic

The target molecule is disconnected into two primary building blocks:

  • 4-Fluorostyrene Oxide (Electrophile)

  • Ammonia (Nucleophile)

  • Carbonyl Source (CDI or Diethyl Carbonate)

The critical quality attribute (CQA) of this synthesis is the regioselectivity during the epoxide ring opening.[1] Under basic conditions (ammonia), nucleophilic attack occurs predominantly at the less hindered terminal carbon (


-attack), yielding the desired 2-amino-1-(4-fluorophenyl)ethanol  precursor.

Reaction Scheme & Mechanistic Pathway[3][4][5][6]

ReactionScheme cluster_mech Mechanistic Insight Start 4-Fluorostyrene Oxide Inter Intermediate: 2-Amino-1-(4-fluorophenyl)ethanol Start->Inter Step 1: Aminolysis (Regioselective β-attack) NH3 NH3 (aq) NH3->Inter Product Target: 5-(4-Fluorophenyl)oxazolidin-2-one Inter->Product Step 2: Cyclization (Imidazolide Intermediate) CDI CDI (1,1'-Carbonyldiimidazole) CDI->Product Note1 Ammonia attacks the less hindered terminal carbon (Steric Control) Note1->Inter

Figure 1: Two-step synthetic pathway prioritizing regiochemical fidelity.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanol

Objective: Regioselective ring opening of the epoxide.

  • Reagents:

    • 4-Fluorostyrene oxide (1.0 equiv)

    • Ammonium hydroxide (28-30% aq., 10.0 equiv) – Excess prevents dimerization.

    • Ethanol (Solvent)[2]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorostyrene oxide (e.g., 10.0 mmol, 1.38 g) in Ethanol (20 mL).

  • Addition: Add Ammonium hydroxide (100 mmol, ~14 mL) slowly at room temperature.

  • Reaction: Seal the flask tightly (or use a pressure tube if heating is required). Stir vigorously at 40–50 °C for 6–8 hours.

    • Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). The epoxide (

      
      ) should disappear, and a polar amine spot (
      
      
      
      ) should appear.
  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

    • Redissolve the residue in Ethyl Acetate (30 mL).

    • Wash with Brine (10 mL).[1] Dry over anhydrous

      
      .[1]
      
    • Concentrate to yield the crude amino alcohol as a waxy solid or viscous oil.

    • Yield Expectation: 85–95%.

Phase 2: Cyclization to 5-(4-Fluorophenyl)oxazolidin-2-one

Objective: Formation of the oxazolidinone ring using CDI.

  • Reagents:

    • Crude 2-Amino-1-(4-fluorophenyl)ethanol (from Phase 1)

    • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Protocol:

  • Dissolution: Dissolve the crude amino alcohol (e.g., ~9.0 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (

    
     or Ar).
    
  • Cyclization: Add CDI (10.8 mmol, 1.75 g) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Mechanism:[3] The amine attacks CDI to form an imidazole-carboxamide intermediate, which then undergoes intramolecular attack by the hydroxyl group.

  • Quench & Workup:

    • Quench with water (20 mL).

    • Separate the organic layer.[1][4] Extract the aqueous layer once with DCM (10 mL).

    • Wash combined organics with 1M HCl (10 mL) to remove any unreacted imidazole/amine, then with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash chromatography (SiO2, 40-60% EtOAc/Hexanes).

Purification & Characterization Workflow

WorkupFlow Crude Crude Reaction Mixture (DCM + Imidazole Byproducts) Wash1 Acid Wash (1M HCl) Removes Imidazole & Unreacted Amine Crude->Wash1 Wash2 Base Wash (Sat. NaHCO3) Neutralizes Trace Acid Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Cryst Recrystallization (EtOAc / Hexane) Dry->Cryst Final Pure 5-(4-Fluorophenyl)oxazolidin-2-one White Crystalline Solid Cryst->Final

Figure 2: Downstream processing and purification logic.

Characterization Data (Expected)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 135–138 °C (Analogous to 5-phenyl derivative).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.30–7.40 (m, 2H, Ar-H meta to F).
      
    • 
       7.05–7.15 (m, 2H, Ar-H ortho to F).
      
    • 
       6.0–6.5 (br s, 1H, NH).
      
    • 
       5.60 (t, 
      
      
      
      Hz, 1H, C5-H, benzylic).
    • 
       3.95 (t, 
      
      
      
      Hz, 1H, C4-H
      
      
      ).
    • 
       3.55 (dd, 
      
      
      
      Hz, 1H, C4-H
      
      
      ).
  • MS (ESI): m/z 182.1

    
    .
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Step 1 Dimerization of epoxide (polymerization).Ensure large excess of ammonia (10 equiv) and add epoxide to the ammonia solution.
Regioisomer Impurity Attack at benzylic position (

-attack).
Avoid acidic conditions during ring opening. Ensure the reaction pH remains basic.
Incomplete Cyclization CDI quality is poor (hydrolyzed).Use fresh CDI or switch to Diethyl Carbonate/K

CO

(reflux in toluene).
Oily Product Residual solvent or imidazole.Perform the HCl wash rigorously. Recrystallize from hot ethanol if oil persists.

Safety Considerations

  • 4-Fluorostyrene Oxide: Potential mutagen and skin irritant. Handle in a fume hood.

  • Ammonia: Corrosive gas/liquid. Use a pressure-rated vessel if heating above boiling point.

  • CDI: Moisture sensitive. Evolves

    
     gas upon reaction; ensure proper venting to prevent pressure buildup.
    

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Vertex AI Search / PMC. [Link]

  • An Excellent Procedure for the Synthesis of Oxazolidin-2-ones (Microwave/Urea Method). Organic Chemistry Portal. [Link]

  • One-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate. Beilstein Journal of Organic Chemistry. [Link]

  • Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia. Green Chemistry (RSC). [Link][5]

  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Standard Carbonate Method). PrepChem. [Link]

Sources

Application

Application Note: Asymmetric Synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one

The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development. It focuses on the Asymmetric Synthesis of (S)-5-(4-Fluorophenyl)oxazolidin-2-one , a critical ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development. It focuses on the Asymmetric Synthesis of (S)-5-(4-Fluorophenyl)oxazolidin-2-one , a critical pharmacophore in modern antibiotics (e.g., Linezolid derivatives).

Executive Summary

The 5-aryl-2-oxazolidinone scaffold is the core pharmacophore of the oxazolidinone class of antibiotics, which inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. The (S)-enantiomer at the C5 position is generally required for antibacterial activity.[1]

This guide details two distinct, high-fidelity synthetic routes to access the enantiopure (S)-5-(4-fluorophenyl)oxazolidin-2-one :

  • The Catalytic Asymmetric Henry Route: High atom economy, direct stereocontrol using Copper(II)-bis(oxazoline) catalysis.[1] Ideal for discovery chemistry and library generation.[1]

  • The Hydrolytic Kinetic Resolution (HKR) Route: Industrial standard using Jacobsen’s Catalyst.[1] Ideal for multi-gram to kilogram scale-up due to extreme robustness and enantiomeric purity (>99% ee).[1]

Retrosynthetic Analysis & Strategy

To achieve the target (S)-configuration at the C5 benzylic position, we must control the oxygen insertion or the carbon stereocenter formation.[1]

  • Route A (Henry): Establishes the C-C bond and stereocenter simultaneously via a nitroaldol reaction, placing the oxygen at the benzylic position and the nitrogen at the terminal position (after reduction), perfectly matching the 5-aryl regioisomer requirement.[1]

  • Route B (HKR): Utilizes a chiral epoxide.[1] Nucleophilic attack by a nitrogen source at the terminal (less hindered) carbon retains the oxygen at the benzylic position with defined stereochemistry.[1]

Retrosynthesis Target (S)-5-(4-Fluorophenyl) oxazolidin-2-one AminoAlcohol (S)-2-Amino-1-(4-fluorophenyl)ethanol Target->AminoAlcohol Cyclization (CDI/Phosgene) Nitroaldol (S)-2-Nitro-1-(4-fluorophenyl)ethanol AminoAlcohol->Nitroaldol Route A: Reduction (H2, Pd/C) Epoxide (S)-2-(4-Fluorophenyl)oxirane AminoAlcohol->Epoxide Route B: Ammonolysis (Regioselective Opening) Aldehyde 4-Fluorobenzaldehyde + Nitromethane Nitroaldol->Aldehyde Asymmetric Henry (Cu-Box Catalyst) Styrene 4-Fluorostyrene Epoxide->Styrene Jacobsen HKR (Co-Salen)

Figure 1: Retrosynthetic disconnection showing the Henry Reaction (Red path) and HKR (Green path) strategies.

Protocol A: Catalytic Asymmetric Henry Reaction

Best for: High atom economy, avoiding resolution steps.[1] Critical Reagent: Chiral Bis(oxazoline) Ligand (Box).[1]

Materials[1][2][3][4][5][6]
  • Substrate: 4-Fluorobenzaldehyde.[1]

  • Reagent: Nitromethane (Caution: Explosive potential; handle in fume hood).[1]

  • Catalyst Precursor: Cu(OAc)₂[1]·H₂O.[1][2]

  • Ligand: (S,S)-Ph-Box [2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)] or (S,S)-tBu-Box.

  • Solvent: Ethanol (absolute) or THF.[1]

Step-by-Step Methodology
Step 1: Catalyst Formation
  • In a flame-dried Schlenk flask, dissolve Cu(OAc)₂·H₂O (10 mol%) and the (S,S)-Ph-Box ligand (11 mol%) in absolute Ethanol (0.1 M relative to substrate).

  • Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complex formation.[1]

Step 2: Asymmetric Nitroaldol Reaction
  • Cool the catalyst solution to 0°C . Lower temperatures (-20°C) increase enantioselectivity (ee) but reduce rate.[1]

  • Add Nitromethane (10 equivalents) followed by 4-Fluorobenzaldehyde (1.0 equivalent).[1]

  • Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

  • Quench: Filter the mixture through a short plug of silica gel to remove the copper catalyst. Wash with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via flash chromatography.

    • Yield Target: 85-95%.[1]

    • ee Target: >90% (Determine by Chiral HPLC, e.g., Chiralcel OD-H).[1][3]

Step 3: Reduction to Amino Alcohol
  • Dissolve the chiral nitroaldol in Methanol (0.2 M).

  • Add 10 wt% Pd/C catalyst.[1]

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient; 50 psi for faster rates) for 12 hours.

  • Filter through Celite to remove Pd/C. Concentrate to obtain (S)-2-amino-1-(4-fluorophenyl)ethanol.

Step 4: Cyclization to Oxazolidinone[4]
  • Dissolve the amino alcohol in dry DCM (0.2 M).

  • Add Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv) and Triethylamine (2.0 equiv).[1]

  • Stir at room temperature for 4 hours.

  • Workup: Wash with 1N HCl, then Brine. Dry over Na₂SO₄.[1]

  • Crystallization: Recrystallize from EtOAc/Hexanes to upgrade ee to >99%.

Protocol B: Hydrolytic Kinetic Resolution (HKR)

Best for: Scalability, reliability, and obtaining extremely high optical purity.[1]

Materials[1][2][3][4][5][6]
  • Substrate: 2-(4-Fluorophenyl)oxirane (Commercially available or made via mCPBA epoxidation of 4-fluorostyrene).

  • Catalyst: (S,S)-Jacobsen's Catalyst (Co-Salen complex).[1]

  • Co-catalyst: Acetic acid (to activate the pre-catalyst).[1]

  • Reagent: Water (0.55 equivalents).[1]

Step-by-Step Methodology
Step 1: Catalyst Activation
  • Dissolve (S,S)-Co(II)-Salen oligomer (0.5 mol%) in Toluene.

  • Add Acetic Acid (2 equiv relative to catalyst) and stir open to air for 1 hour to oxidize Co(II) to the active Co(III)-OAc species. Concentrate to dryness to obtain the brown solid catalyst.[1]

Step 2: Hydrolytic Kinetic Resolution[1]
  • Dissolve racemic 2-(4-Fluorophenyl)oxirane (1.0 equiv) in THF (minimal volume) or run neat if liquid.

  • Add the activated (S,S)-Jacobsen Catalyst (0.5 mol%).[1]

  • Cool to 0°C.

  • Add Water (0.55 equiv) dropwise.[1] Crucial: Do not add excess water initially.[1]

  • Allow to warm to room temperature and stir for 12–24 hours. The (R)-enantiomer will hydrolyze to the diol, leaving the (S)-epoxide intact.

  • Separation: Distill the unreacted (S)-epoxide (lower boiling point) from the diol residue. Alternatively, separate via column chromatography.[1]

    • Theoretical Yield: 50% (max for resolution).

    • ee Target: >99% (S)-epoxide.[1]

Step 3: Regioselective Ring Opening (Ammonolysis)
  • Dissolve (S)-2-(4-Fluorophenyl)oxirane in Aqueous Ammonia (28%) and Methanol (1:5 ratio).

  • Heat in a sealed pressure tube at 50°C for 6 hours.

  • Mechanism: NH₃ attacks the less substituted (terminal) carbon.[1]

  • Concentrate to dryness.[1] This yields (S)-2-amino-1-(4-fluorophenyl)ethanol .

    • Note: Ensure complete removal of ammonia before the next step.[1]

Step 4: Carbonylation (Cyclization)
  • Proceed exactly as described in Protocol A, Step 4 (CDI or Phosgene equivalent).

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 128–130 °CCapillary MP
¹H NMR (CDCl₃) δ 7.35 (m, 2H), 7.10 (t, 2H), 6.10 (br s, NH), 5.60 (t, 1H, H5), 3.95 (t, 1H, H4a), 3.55 (dd, 1H, H4b)400 MHz NMR
Enantiomeric Excess >99.0%Chiral HPLC (Chiralcel OD-H, Hex/IPA 90:10)
Specific Rotation [α]D ≈ -45° (c=1, MeOH)Polarimetry

Expert Insights & Troubleshooting

Mechanism of Action (Henry vs. HKR)

The choice between these routes depends on your starting material cost vs. labor cost.[1]

  • Henry Reaction: Requires careful temperature control.[1] If the temperature spikes during nitromethane addition, the syn/anti diastereoselectivity (and ee) drops.[1]

  • HKR: The "self-validating" nature of HKR means that as conversion proceeds, ee increases.[1] If your ee is low (e.g., 90%), simply stir longer or add 0.05 equiv more water to hydrolyze the remaining minor enantiomer.[1]

Common Pitfalls
  • Regioselectivity in Ring Opening (HKR Route):

    • Issue: Attack at the benzylic position yields the wrong regioisomer (4-phenyl-2-oxazolidinone).

    • Solution: Use basic conditions (Ammonia/MeOH).[1] Avoid Lewis acids during ring opening, as they stabilize the benzylic carbocation and promote attack at the benzylic carbon.[1]

  • Catalyst Poisoning (Henry Route):

    • Issue: Reaction stalls.

    • Solution: Ensure the aldehyde is free of carboxylic acid impurities.[1] Use freshly distilled nitromethane.[1]

Workflow cluster_Henry Route A: Asymmetric Henry cluster_HKR Route B: HKR Resolution H1 Aldehyde + MeNO2 H2 Cu-Box Catalysis H1->H2 H3 Chiral Nitroaldol H2->H3 H4 Reduction (H2/Pd) H3->H4 Common (S)-Amino Alcohol H4->Common K1 Racemic Epoxide K2 Co-Salen + H2O K1->K2 K3 (S)-Epoxide (>99% ee) K2->K3 K4 Ammonolysis (NH3/MeOH) K3->K4 K4->Common Final Cyclization (CDI) -> TARGET Common->Final

Figure 2: Comparative workflow of the two synthetic pathways converging at the amino alcohol.

References

  • Evans, D. A., et al. (2003).[1][5] "Enantioselective Henry Reactions Catalyzed by Copper(II) Bis(oxazoline) Complexes." Journal of the American Chemical Society.[1] Link

  • Jacobsen, E. N. (2002).[1] "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Water." Science. Link

  • Schaus, S. E., et al. (2002).[1] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society.[1] Link

  • Brickner, S. J. (1996).[1] "Oxazolidinone antibacterial agents."[1][6][7] Current Pharmaceutical Design. (Foundational text on the pharmacophore). Link

  • Palomo, C., et al. (2005).[1] "Catalytic Asymmetric Henry Reaction: A New Entry to Enantioenriched Nitroalcohols." European Journal of Organic Chemistry.[1] Link

Sources

Method

Application Note: Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones

Executive Summary & Strategic Importance The 4,5-disubstituted oxazolidin-2-one scaffold is a cornerstone of asymmetric synthesis and medicinal chemistry. Beyond its ubiquity as the Evans Auxiliary for controlling aldol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 4,5-disubstituted oxazolidin-2-one scaffold is a cornerstone of asymmetric synthesis and medicinal chemistry. Beyond its ubiquity as the Evans Auxiliary for controlling aldol and alkylation stereochemistry, this heterocycle forms the pharmacophore of critical antibiotics (e.g., Linezolid derivatives) and MAO inhibitors.

For the process chemist, the synthesis of this scaffold presents a distinct challenge: controlling the relative stereochemistry (cis vs. trans) at the C4 and C5 positions. While 5-substituted oxazolidinones are common, the 4,5-disubstituted variants require rigorous stereocontrol to prevent epimerization during ring closure.

This guide details two high-fidelity protocols:

  • The "Classic" Route: Cyclization of chiral amino alcohols using Carbonyl Diimidazole (CDI). This is the industry standard for scalability and reliability.

  • The "Direct" Route: Stereoselective iodocyclization of allylic carbamates. This method allows for the rapid generation of complexity from simple alkene precursors with high diastereoselectivity.

Strategic Route Selection

Before initiating synthesis, select the methodology based on starting material availability and target stereochemistry.

Table 1: Comparative Analysis of Synthetic Routes
FeatureMethod A: Amino Alcohol Cyclization Method B: Iodocyclization Method C: Sharpless Aminohydroxylation
Primary Precursor Chiral

-amino alcohols
Allylic carbamates/aminesStyrenes / Alkenes
Stereocontrol Source Pre-existing chirality of amino alcoholSubstrate control (1,2-strain)Catalyst control (Ligand)
Atom Economy High (with CDI)Moderate (incorporates Iodine)High
Scalability Excellent (Kg scale proven)Good (requires I removal)Moderate (Osmium toxicity)
Typical Product cis or trans (depends on alcohol)trans-4,5-disubstitutedsyn-amino alcohol precursors
Key Risk Racemization if temp uncontrolledRegioselectivity (5-exo vs 6-endo)Catalyst cost
Visual Strategy Guide

Strategy Start Target: 4,5-Disubstituted Oxazolidin-2-one Q1 Is the Chiral Amino Alcohol Available? Start->Q1 RouteA Method A: CDI Cyclization (High Reliability) Q1->RouteA Yes Q2 Is the Alkene Precursor Available? Q1->Q2 No RouteB Method B: Iodocyclization (Access to trans-isomers) Q2->RouteB Yes (Allylic Carbamate) RouteC Method C: Asymmetric Aldol/Curtius (De novo synthesis) Q2->RouteC No (Aldehyde/Ketone)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability.

Protocol A: CDI-Mediated Cyclization (The "Gold Standard")

This protocol is preferred for synthesizing Evans Auxiliaries (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) due to its operational simplicity and avoidance of toxic phosgene gas.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the secondary amine on the highly electrophilic carbonyl of 1,1'-carbonyldiimidazole (CDI), forming an imidazole-carbamate intermediate. The adjacent hydroxyl group then attacks this intermediate intramolecularly to close the ring, releasing imidazole.

Critical Process Parameter (CPP): The reaction must be kept anhydrous. Water hydrolyzes CDI to CO₂ and imidazole, quenching the reagent.

Materials
  • Substrate: (1S,2R)-Norephedrine (or analogous chiral amino alcohol).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.5 equiv).

  • Solvent: DMSO (Green alternative) or DCM (Classic).

  • Quench: 1M HCl.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with (1S,2R)-Norephedrine (1.0 equiv) and anhydrous DMSO (concentration ~0.5 M).

  • Reagent Addition: Add CDI (1.2 equiv) in a single portion at ambient temperature (20–25 °C).

    • Scientist's Note: Mild effervescence may occur. Ensure adequate venting.

  • Reaction: Stir the mixture under an inert atmosphere (N₂ or Ar) for 3–5 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The amino alcohol spot should disappear.

  • Workup:

    • Dilute the reaction mixture with water (5 volumes).

    • Extract with Ethyl Acetate (3 x 3 volumes).

    • Wash the combined organics with 1M HCl (to remove imidazole byproduct) and then Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization from hot Ethanol/Hexane is preferred for high optical purity.

Analytical Validation
  • Yield: Typically 85–95%.

  • Stereochemistry: Retention of configuration. (1S,2R)-amino alcohol yields (4R,5S)-oxazolidinone (cis-isomer).

  • NMR Signature: The coupling constant (

    
    ) between H4 and H5 is diagnostic.
    
    • cis-4,5-disubstituted:

      
       Hz.
      
    • trans-4,5-disubstituted:

      
       Hz.
      

Protocol B: Stereoselective Iodocyclization

This method is ideal when the amino alcohol is not commercially available or when specific trans-stereochemistry is required starting from allylic carbamates.

Workflow Visualization

Iodocyclization Substrate Allylic Carbamate (N-Boc/Cbz) Intermed Iodonium Ion (Transient) Substrate->Intermed + I+ Reagent Iodine Source (I2 or NIS) Reagent->Intermed Cyclization Intramolecular Attack (5-exo) Intermed->Cyclization Anti-addition Product 4-(iodomethyl) oxazolidin-2-one Cyclization->Product Stereoselective

Figure 2: Reaction pathway for the iodocyclization of allylic carbamates.

Step-by-Step Protocol
  • Substrate Prep: Dissolve the N-Boc allylic amine (1.0 equiv) in dry THF or MeCN.

  • Iodine Source: Add N-Iodosuccinimide (NIS) (1.2 equiv) or I₂ (1.5 equiv) with NaHCO₃ (2.0 equiv).

  • Cyclization: Stir at 0 °C to Room Temperature in the dark (foil-wrapped flask).

    • Mechanism:[1][2][3] The iodine activates the alkene. The carbamate oxygen attacks the activated double bond in a 5-exo-trig fashion.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (solution turns from violet/brown to colorless).

  • Isolation: Extract with ether, dry, and concentrate.[4]

  • Post-Processing: The resulting iodomethyl group can be reduced (n-Bu₃SnH) or displaced to install other functionalities.

Stereochemical Outcome: This reaction typically proceeds via anti-addition across the double bond.

  • Trans-alkenes

    
    trans-4,5-disubstituted oxazolidinones.
    
  • Cis-alkenes

    
    cis-4,5-disubstituted oxazolidinones.
    

Troubleshooting & Critical Process Parameters

Moisture Sensitivity
  • Issue: Low yield in Method A.

  • Root Cause: CDI hydrolysis.

  • Fix: Use fresh CDI (white powder, not yellowed) and dry solvents.

Regioselectivity (Method B)
  • Issue: Formation of 6-membered ring (1,3-oxazinan-2-one) instead of 5-membered oxazolidinone.

  • Root Cause: Electronic bias of the substrate.

  • Fix: Use N-Boc protection (favors 5-exo) rather than N-Cbz or N-Tosyl in some cases. Lowering temperature favors the kinetic 5-exo product.

Epimerization
  • Issue: Loss of diastereomeric ratio (dr).

  • Root Cause: Basic conditions at high temperature can deprotonate C4 (alpha to the carbamate nitrogen).

  • Fix: Avoid strong bases (NaH, LDA) after ring closure. Use mild bases like K₂CO₃ or organic amines.

References

  • Organic Letters. (2000). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Retrieved from [Link]

  • Der Pharma Chemica. (2024). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Retrieved from [Link]

  • Organic Letters. (2020). A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N-Boc-allylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: 5-(4-Fluorophenyl)oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Architectural Control of Chirality In the landscape of modern organic synthesis, the precise construction of stereogenic centers is paramount, particularly in the development of pharmaceuticals where en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Control of Chirality

In the landscape of modern organic synthesis, the precise construction of stereogenic centers is paramount, particularly in the development of pharmaceuticals where enantiomeric purity can define the line between therapeutic efficacy and adverse effects. Chiral auxiliaries represent a robust and reliable strategy for achieving this control.[1] These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity, after which they can be cleaved and ideally recycled.[2]

This document provides a detailed exploration of the principles, applications, and step-by-step protocols for employing 5-(4-Fluorophenyl)oxazolidin-2-one in key asymmetric transformations, designed for researchers and drug development professionals seeking to leverage this auxiliary for precise stereochemical control.

Part 1: The Core Principle of Operation

The efficacy of 5-(4-Fluorophenyl)oxazolidin-2-one hinges on a three-stage process: acylation , diastereoselective enolate reaction , and auxiliary cleavage . The foundational step is the formation of a rigid, chelated enolate, which establishes a conformationally locked system where one diastereoface is sterically encumbered by the 5-aryl substituent.

N-Acylation: Attaching the Substrate

The first operational step is the covalent attachment of a carboxylic acid derivative (typically an acyl chloride or anhydride) to the nitrogen atom of the oxazolidinone ring. This reaction is typically high-yielding and forms the N-acyl imide substrate for the key stereodetermining reaction. While strong bases like n-butyllithium can be used, milder methods employing acyl transfer catalysts such as 4-(dimethylamino)pyridine (DMAP) are often sufficient and operationally simpler.[2]

Enolate Formation and Stereocontrol

Upon treatment with a suitable base (e.g., lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS)), the α-proton of the acyl group is abstracted to form a lithium or sodium enolate.[5] The key to high diastereoselectivity is the formation of a rigid, planar (Z)-enolate that is chelated to the metal cation through both the enolate oxygen and the carbonyl oxygen of the auxiliary.

This chelation forces the 5-(4-fluorophenyl) group into a pseudo-axial position, where it acts as a powerful steric shield, blocking the "top" face of the enolate. Consequently, electrophiles can only approach from the less hindered "bottom" face, ensuring a predictable and highly selective transformation.[6]

Figure 1: Stereocontrol via a chelated enolate intermediate.

Auxiliary Cleavage and Recovery

After the new stereocenter has been set, the chiral auxiliary is removed to reveal the desired chiral product (e.g., carboxylic acid, alcohol, or amide). A significant advantage of oxazolidinone auxiliaries is that they can be recovered in high yield for reuse.[7] Mild hydrolytic cleavage using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a standard and highly effective method that preserves the stereochemical integrity of the product.[8][9] However, it is crucial to note that this reaction can evolve significant amounts of oxygen, necessitating careful temperature control and proper venting, especially on a larger scale.[10]

Part 2: Key Asymmetric Applications & Protocols

The 5-(4-Fluorophenyl)oxazolidin-2-one auxiliary is versatile and can be applied to a range of C-C bond-forming reactions. Below are protocols for two of the most fundamental and powerful applications: asymmetric alkylation and asymmetric aldol addition.

Application: Asymmetric Alkylation

Asymmetric alkylation is a cornerstone transformation for the synthesis of α-chiral carboxylic acid derivatives. The enolate of the N-acyl imide reacts with an alkyl halide or other electrophile to generate a new stereocenter with high diastereoselectivity.[1]

start_end start_end process process output output A N-Acyl Imide (Auxiliary + Substrate) B 1. Enolate Formation (Base, THF, -78 °C) A->B C 2. Alkylation (Electrophile, e.g., R-X) B->C D Alkylated Imide (High d.e.) C->D E 3. Auxiliary Cleavage (e.g., LiOH/H2O2) D->E F Chiral Carboxylic Acid (High e.e.) E->F G Recovered Auxiliary E->G

Figure 2: Workflow for Asymmetric Alkylation.

Protocol 2.1.1: N-Propionylation of 5-(4-Fluorophenyl)oxazolidin-2-one

  • Materials: 5-(4-Fluorophenyl)oxazolidin-2-one, propionyl chloride, triethylamine (TEA), dichloromethane (DCM), anhydrous magnesium sulfate, silica gel.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(4-Fluorophenyl)oxazolidin-2-one (1.0 eq).

    • Dissolve in anhydrous DCM (approx. 0.2 M solution).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of propionyl chloride (1.2 eq).

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure N-propionyl imide.

Protocol 2.1.2: Diastereoselective Benzylation

  • Materials: N-propionyl-5-(4-fluorophenyl)oxazolidin-2-one, sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF), benzyl bromide (BnBr), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add the N-propionyl imide (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add NaHMDS (1.1 eq) dropwise over 15 minutes. The solution should turn from colorless to a pale yellow, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash chromatography to isolate the benzylated product. Diastereoselectivity can be assessed by ¹H NMR analysis of the crude product.

Application: Asymmetric Aldol Addition

The Evans aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are key building blocks in natural product synthesis.[11][12] The reaction of a boron or titanium enolate of the N-acyl imide with an aldehyde proceeds with excellent diastereoselectivity, typically favoring the syn-aldol product.[12][13]

Protocol 2.2.1: Diastereoselective syn-Aldol Reaction

  • Materials: N-propionyl-5-(4-fluorophenyl)oxazolidin-2-one, dibutylboron triflate (Bu₂BOTf, 1.0 M in hexanes), N,N-diisopropylethylamine (DIPEA), isobutyraldehyde, anhydrous DCM.

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the N-propionyl imide (1.0 eq) and dissolve in anhydrous DCM (0.1 M).

    • Cool the solution to -78 °C.

    • Add DIPEA (1.2 eq) dropwise, followed by the slow addition of Bu₂BOTf (1.1 eq). Stir for 30 minutes at -78 °C, then warm to 0 °C and stir for an additional 30 minutes to ensure complete boron enolate formation.

    • Re-cool the reaction mixture to -78 °C.

    • Add isobutyraldehyde (1.5 eq) dropwise.

    • Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for another hour.

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Dilute with DCM and separate the layers. Extract the aqueous layer with DCM.

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography to yield the syn-aldol adduct.

Part 3: Data Summary and Expected Performance

The performance of oxazolidinone auxiliaries is well-documented, consistently providing high levels of diastereoselectivity across a range of substrates. While data for the 5-(4-fluorophenyl) variant is less centralized, its performance is expected to be comparable to other 5-aryl auxiliaries.

ApplicationElectrophile / AldehydeBase / Lewis AcidTypical d.e. (%)Typical Yield (%)Reference
Alkylation Allyl IodideNaN(TMS)₂98:2>85%[5]
Alkylation Benzyl BromideLDA>99:1>90%
Aldol IsobutyraldehydeBu₂BOTf>99:1 (syn)>95%[12]
Aldol BenzaldehydeTiCl₄>95:5 (syn)>80%[13]
Michael Add. Methyl AcrylateTiCl₄ / DIPEA95:5~70%[7]
Table 1: Representative Performance of N-Acyl Oxazolidinone Auxiliaries in Asymmetric Synthesis.

Part 4: Auxiliary Cleavage Protocol

Protocol 4.1: Hydrolytic Cleavage to the Carboxylic Acid

  • Materials: Alkylated or aldol adduct, tetrahydrofuran (THF), water, 30% hydrogen peroxide (H₂O₂), lithium hydroxide monohydrate (LiOH·H₂O).

  • Procedure:

    • Dissolve the N-acyl imide adduct (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • CAUTION: Exothermic reaction and gas evolution. Slowly add aqueous 30% H₂O₂ (4.0 eq), followed by an aqueous solution of LiOH·H₂O (2.0 eq).

    • Stir vigorously at 0 °C for 2-4 hours. The reaction mixture may become biphasic.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M) until a negative result is obtained with peroxide test strips.

    • Concentrate the mixture in vacuo to remove most of the THF.

    • Dilute with water and extract with DCM or ethyl acetate (3x) to recover the chiral auxiliary. The auxiliary can be purified by chromatography or recrystallization.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the desired carboxylic acid product with ethyl acetate (3x).

    • Combine the organic extracts containing the product, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final enantiomerically enriched product.

Conclusion

5-(4-Fluorophenyl)oxazolidin-2-one stands as a highly effective and reliable chiral auxiliary for modern asymmetric synthesis. Its robust stereodirecting ability, coupled with the predictability of the Evans platform, makes it a valuable tool for constructing chiral molecules with high precision. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this auxiliary in their synthetic campaigns, enabling the efficient and stereocontrolled synthesis of complex targets in drug discovery and beyond.

References

Sources

Method

Use of 5-(4-Fluorophenyl)oxazolidin-2-one in the synthesis of Ezetimibe

Application Note: The Role and Utilization of Oxazolidin-2-one Derivatives in the Stereoselective Synthesis of Ezetimibe Executive Summary Ezetimibe is a highly potent, first-in-class lipid-lowering compound that functio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role and Utilization of Oxazolidin-2-one Derivatives in the Stereoselective Synthesis of Ezetimibe

Executive Summary

Ezetimibe is a highly potent, first-in-class lipid-lowering compound that functions by inhibiting intestinal cholesterol absorption via the Niemann-Pick C1-like 1 (NPC1L1) protein. The synthesis of its highly functionalized azetidin-2-one (β-lactam) core, which contains three contiguous stereocenters, presents a significant synthetic challenge. To achieve the required absolute configuration, modern pharmaceutical manufacturing relies heavily on Evans chiral auxiliaries.

Specifically, oxazolidin-2-one derivatives—anchored by the critical intermediate (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one (commonly abbreviated as ET-5)—serve as the stereodirecting workhorses (1[1]). This application note details the mechanistic rationale, validated experimental protocols, and advanced biocatalytic reduction strategies for utilizing these oxazolidin-2-one intermediates.

Mechanistic Rationale: The Causality of Stereocontrol

Why an Oxazolidin-2-one Auxiliary? In the synthesis of Ezetimibe, the attachment of a 5-(4-fluorophenyl)-1,5-dioxopentyl moiety to an (S)-4-phenyl-1,3-oxazolidin-2-one auxiliary is not merely a protecting group strategy; it is the primary engine for stereocontrol (2[2]).

  • Conformational Locking : The formation of the imide bond restricts rotation due to allylic strain (A-strain) between the carbonyl oxygen and the oxazolidinone ring, locking the molecule into a highly predictable, rigid conformation.

  • Facial Shielding : The bulky phenyl group at the C4 position of the oxazolidinone ring effectively blocks the Re-face of the adjacent carbonyl. When the enolate is formed, incoming electrophiles (such as the imine required for the β-lactam ring) are forced to attack from the less hindered Si-face, ensuring exceptional diastereoselectivity.

The Shift to Biocatalysis for Ketone Reduction Historically, the reduction of the 5-ketone in the ET-4 intermediate to the (S)-alcohol (ET-5) was achieved via chemical Corey-Bakshi-Shibata (CBS) reduction (1[1]). However, CBS reduction requires stoichiometric borane, generating hazardous waste. Modern protocols have pivoted to green biocatalysis using Carbonyl Reductase (CBR) coupled with Glucose Dehydrogenase (GDH) for cofactor regeneration. This enzymatic approach provides an enantiomeric excess (ee) of >99.9% by utilizing a specific active site that exclusively delivers a hydride from NADPH to the Si-face of the prochiral ketone (3[3]).

Experimental Workflows & Self-Validating Protocols

The following protocols outline the synthesis of the ET-5 intermediate and its subsequent cyclization. Each protocol includes In-Process Controls (IPC) to ensure a self-validating workflow.

Protocol A: Synthesis of the Imide Intermediate (ET-4)

Objective: Couple 5-(4-fluorophenyl)-5-oxopentanoic acid with (S)-4-phenyl-1,3-oxazolidin-2-one.

  • Activation : Dissolve 5-(4-fluorophenyl)-5-oxopentanoic acid (1.0 eq) in anhydrous THF under N₂. Cool to -10°C. Add triethylamine (1.5 eq) followed by dropwise addition of pivaloyl chloride (1.1 eq).

    • Field Insight: Pivaloyl chloride forms a mixed anhydride, highly activating the carboxylic acid for nucleophilic attack. Maintaining the internal temperature strictly below -10°C is critical; exceeding this threshold often leads to symmetrical anhydride formation, drastically reducing yield.

  • Coupling : In a separate flask, dissolve (S)-4-phenyl-1,3-oxazolidin-2-one (1.0 eq) in THF. Add LiCl (1.2 eq) and triethylamine (1.2 eq), stirring for 30 minutes. Transfer this mixture to the mixed anhydride solution.

    • Field Insight: LiCl is crucial; it coordinates with the oxazolidinone to form a reactive lithium enolate, significantly accelerating the acylation process (1[1]).

  • IPC & Workup : Monitor via HPLC (Target: >95% conversion). Quench with 1N HCl, extract with ethyl acetate, wash with brine, and crystallize from isopropanol to yield highly pure ET-4 (2[2]).

Protocol B: Biocatalytic Asymmetric Reduction to ET-5

Objective: Stereoselective reduction of ET-4 to (S)-ET-5 using a dual-enzyme system.

  • Biphasic System Preparation : Prepare a 100 mM potassium phosphate buffer (pH 6.5). Add recombinant E. coli cells co-expressing CBR and GDH (10 g DCW/L). Add glucose (1.5 eq relative to ET-4) and NADP⁺ (0.1 mM).

  • Substrate Loading : Dissolve ET-4 (up to 250 g/L) in p-xylene. Add the organic phase to the aqueous phase (1:1 v/v).

    • Field Insight: The aqueous-organic biphasic system acts as a substrate reservoir. The use of p-xylene is not arbitrary; its high LogP value ensures that the organic phase does not strip the essential hydration shell from the lyophilized enzymes, preventing denaturation while continuously extracting the ET-5 product (4[4]).

  • Reaction & IPC : Agitate at 30°C and 500 rpm. Monitor the organic phase via chiral HPLC. The reaction is self-validating when the ee reaches >99.9% and conversion >98.9% (typically 12-24 hours) (3[3]). Phase separate and evaporate the organic layer to recover pure (S)-ET-5.

Protocol C: Imine Condensation and Cyclization

Objective: Form the β-lactam core of Ezetimibe.

  • Condensation : React ET-5 with N-(4-(benzyloxy)benzylidene)-4-fluorobenzenamine in the presence of TiCl₄ and DIPEA in dichloromethane at -20°C.

    • Field Insight: TiCl₄ acts as a Lewis acid, coordinating the imine and the oxazolidinone enolate in a highly structured Zimmerman-Traxler transition state, strictly dictated by the chiral auxiliary (2[2]).

  • Cyclization & Deprotection : Treat the resulting intermediate with TBAF (Tetrabutylammonium fluoride) to induce ring closure to the azetidin-2-one core. Finally, remove the benzyl protecting group using catalytic hydrogenation (Pd/C, H₂) to yield Ezetimibe (5[5]).

Quantitative Data Analysis

The shift from chemical to enzymatic reduction for the oxazolidin-2-one intermediate demonstrates significant improvements in both yield and stereopurity, as summarized below.

Reduction StrategyReagents / CatalystSubstrate LoadingYield (%)Enantiomeric Excess (ee)Environmental Impact
Chemical (CBS) Borane-DMS, (R)-CBS Catalyst50 - 100 g/L85 - 90%~95.0%High (Boron/solvent waste)
Enzymatic (CBR) E. coli (CBR + GDH), Glucose150 g/L99.1%99.0%Low (Aqueous-organic biphasic)
Optimized Fed-Batch CBR E. coli (CBR + GDH), Glucose250 g/L98.9%>99.9%Very Low (High space-time yield)

Data synthesized from comparative biocatalytic studies on Ezetimibe intermediates (4[4],3[3]).

Visualizations

SyntheticWorkflow A 5-(4-Fluorophenyl)-5-oxopentanoic acid B Coupling with (S)-4-phenyl-1,3-oxazolidin-2-one (Pivaloyl Chloride, LiCl) A->B C Imide Intermediate (ET-4) (1,5-Dioxopentyl-oxazolidinone) B->C D Asymmetric Reduction (Carbonyl Reductase / GDH) C->D E Chiral Alcohol (ET-5) (5-Hydroxypentanoyl-oxazolidinone) D->E F TiCl4-Mediated Condensation & TBAF Cyclization E->F G Ezetimibe (API) F->G

Synthetic workflow of Ezetimibe highlighting the oxazolidin-2-one intermediate.

Stereocontrol N1 Prochiral Ketone (ET-4) Sterically unhindered face N2 Enzyme Active Site Carbonyl Reductase (CBR) N1->N2 Binding N3 Hydride Transfer from NADPH (Si-face) N2->N3 Catalysis N4 (S)-Alcohol (ET-5) >99.9% ee N3->N4 Release

Mechanism of CBR-catalyzed asymmetric reduction ensuring high stereoselectivity.

References

  • Ezetimibe synthesis - ChemicalBook
  • New synthesis process for the synthesis of ezetimibe - ResearchG
  • Enzymatic synthesis of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase in an aqueous-organic solvent system - PubMed / Bioresource Technology
  • Efficient production of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase - PubMed / Biotechnol Prog
  • US20070049748A1 - Preparation of ezetimibe - Google P

Sources

Application

Application Note: Scalable Synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one via Imidazole-Mediated Cyclization

[1] Introduction & Strategic Rationale The oxazolidinone pharmacophore is a cornerstone in medicinal chemistry, most notably anchoring the "last-resort" antibiotic Linezolid. The synthesis of 5-(4-fluorophenyl)oxazolidin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Strategic Rationale

The oxazolidinone pharmacophore is a cornerstone in medicinal chemistry, most notably anchoring the "last-resort" antibiotic Linezolid. The synthesis of 5-(4-fluorophenyl)oxazolidin-2-one is a critical benchmark reaction for developing novel antibacterial agents and monoamine oxidase (MAO) inhibitors.[1]

While historical routes relied on hazardous reagents like phosgene or chlorosulfonyl isocyanate (CSI), this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) .[1] This approach offers three distinct advantages for the drug development workflow:

  • Safety: Eliminates the use of gaseous phosgene.

  • Atom Economy: The byproduct is imidazole, which is water-soluble and easily removed.

  • Scalability: The reaction proceeds under mild conditions compatible with standard process chemistry reactors.

Retrosynthetic Logic

The strategy relies on the regioselective aminolysis of 4-fluorostyrene oxide to generate the amino-alcohol intermediate, followed by a "one-pot" equivalent cyclization using CDI.[1]

Retrosynthesis Target 5-(4-Fluorophenyl) oxazolidin-2-one AminoAlcohol 2-amino-1-(4-fluorophenyl) ethanol Target->AminoAlcohol Cyclization (CDI) Epoxide 4-Fluorostyrene Oxide AminoAlcohol->Epoxide Aminolysis (NH3)

Figure 1: Retrosynthetic disconnection showing the two-step assembly from commercially available epoxide.[1]

Safety & Handling (HSE)

ReagentCAS No.[1][2][3]Hazard ClassCritical Precaution
4-Fluorostyrene Oxide 351-03-1Irritant, Mutagen (Suspected)Use in fume hood; avoid inhalation.
1,1'-Carbonyldiimidazole (CDI) 530-62-1Corrosive, Moisture SensitiveStore in desiccator.[1] Reacts vigorously with water to release CO₂.[1]
Tetrahydrofuran (THF) 109-99-9Flammable, Peroxide FormerUse anhydrous; test for peroxides before distillation.[1]
Ammonium Hydroxide (28%) 1336-21-6Corrosive, VolatileUse in well-ventilated hood.[1]

Experimental Protocol

Step 1: Synthesis of 2-amino-1-(4-fluorophenyl)ethanol

Objective: Regioselective ring-opening of the epoxide.[1]

Materials:

  • 4-Fluorostyrene oxide (13.8 g, 100 mmol)[1]

  • Ammonium hydroxide (28% aq, 100 mL, approx. 1.4 mol)[1]

  • Ethanol (50 mL)

Procedure:

  • Setup: Charge a 500 mL round-bottom flask with ammonium hydroxide and ethanol. Cool to 0°C using an ice bath.

  • Addition: Add 4-fluorostyrene oxide dropwise over 30 minutes. Note: Slow addition prevents exotherms that favor the formation of the unwanted regioisomer.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The solution will become homogenous.

  • Workup: Concentrate the mixture under reduced pressure (Rotavap) to remove excess ammonia and ethanol.

  • Extraction: Dissolve the residue in Ethyl Acetate (150 mL) and wash with Brine (2 x 50 mL). Dry the organic layer over Na₂SO₄.[1][4]

  • Isolation: Evaporate solvent to yield the crude amino alcohol as a waxy solid or viscous oil.[1]

    • Yield Expectation: 85-90%[1]

    • Checkpoint: 1H NMR should show a diagnostic methine triplet at ~4.6 ppm (CH-OH).[1]

Step 2: CDI-Mediated Cyclization

Objective: Formation of the oxazolidinone ring.[1]

Materials:

  • Crude 2-amino-1-(4-fluorophenyl)ethanol (15.5 g, ~100 mmol)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (19.5 g, 120 mmol, 1.2 equiv)[1]

  • Anhydrous THF (200 mL)

  • Dichloromethane (DCM) for workup[1]

Procedure:

  • Dissolution: Dissolve the amino alcohol in anhydrous THF (150 mL) under nitrogen atmosphere.

  • Activation: Dissolve CDI in THF (50 mL) in a separate vessel. Add the CDI solution to the amino alcohol solution dropwise at Room Temperature.[1]

    • Observation: Effervescence (CO₂ evolution) will occur.[1][5] Ensure the system is vented through a bubbler.[1]

  • Heating: Heat the reaction mixture to reflux (66°C) for 3 hours.

    • Mechanism:[5][6][7][8] Reflux ensures the intermediate imidazolyl carbamate cyclizes fully, displacing the imidazole leaving group.

  • Quench: Cool to room temperature. Add water (50 mL) slowly to destroy excess CDI.[1]

  • Extraction: Remove THF under reduced pressure. Extract the aqueous residue with DCM (3 x 100 mL).[1]

  • Purification: Wash combined organics with 1M HCl (50 mL) to remove imidazole byproduct, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white crystals.[1][9]

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical "Acyl-Imidazole" intermediate which drives the thermodynamics of the ring closure.

Mechanism Start Amino Alcohol Inter1 Intermediate: O-Acyl Imidazole Start->Inter1 Nucleophilic Attack (OH group) CDI CDI Reagent CDI->Inter1 TS Intramolecular Nucleophilic Attack Inter1->TS - Imidazole Product 5-(4-Fluorophenyl) oxazolidin-2-one TS->Product Ring Closure Byprod Byproducts: Imidazole + CO2 TS->Byprod

Figure 2: Mechanistic pathway. The hydroxyl group attacks CDI first, forming an activated carbamate that is cyclized by the pendant amine.[1]

Quality Control & Characterization

Target Specifications:

  • Appearance: White crystalline solid.[1][9]

  • Melting Point: 142–144 °C.[1]

  • Purity (HPLC): >98% (area %).[1]

Spectral Validation (1H NMR, 400 MHz, CDCl₃):

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.35 – 7.40Multiplet2HAr-H (meta to F)
7.05 – 7.15Multiplet2HAr-H (ortho to F)
6.10Broad Singlet1HNH (Amide)
5.62Triplet (dd)1HCH -O (C5 position)
3.95Triplet1HCH -N (C4 position, trans)
3.55Triplet1HCH -N (C4 position, cis)

Note: The C5 proton (benzylic) is significantly deshielded (~5.6 ppm) due to the adjacent oxygen and aromatic ring, serving as the primary confirmation of ring closure.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield "Wet" CDI (Hydrolysis)Use fresh CDI or store under Argon. Ensure THF is anhydrous.
Incomplete Reaction Insufficient Temp/TimeEnsure reflux is maintained for full 3 hours. Monitor by TLC (EtOAc/Hex 1:1).
Impurity: Imidazole Poor WorkupEnsure the 1M HCl wash is thorough (pH of aq layer should be < 4).[1]
Regioisomer in Step 1 Fast AdditionAdd epoxide very slowly at 0°C to favor attack at the less hindered carbon.[1]

References

  • General CDI Cyclization Mechanism

    • De Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006).[1][10] N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.[10][11] The Journal of Organic Chemistry, 71(11), 4147–4154.[1]

    • [1]

  • Oxazolidinone Antibiotic Synthesis (Linezolid Context)

    • Brickner, S. J., et al. (1996).[1][8] Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679.[1][8]

    • [1]

  • Green Chemistry Approaches to Oxazolidinones

    • Shaikh, A. A. G., & Sivaram, S. (1996).[1] Organic Carbonates and Polycarbonates: Novel Reagents and Processes. Chemical Reviews, 96(3), 951–976.[1] (Context for carbonate/CDI alternatives).

    • [1]

  • Spectral Data Verification

    • National Institute of Standards and Technology (NIST).[1] Mass Spectrum of 5-phenyloxazolidin-2-one (Analogous structure for fragmentation comparison).

    • [1]

Sources

Method

Laboratory scale-up of 5-(4-Fluorophenyl)oxazolidin-2-one synthesis

Application Note: Process Development & Laboratory Scale-up of 5-(4-Fluorophenyl)oxazolidin-2-one Executive Summary This guide details the scalable synthesis of 5-(4-fluorophenyl)oxazolidin-2-one , a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Laboratory Scale-up of 5-(4-Fluorophenyl)oxazolidin-2-one

Executive Summary

This guide details the scalable synthesis of 5-(4-fluorophenyl)oxazolidin-2-one , a critical pharmacophore found in oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and monoamine oxidase inhibitors.[1]

While traditional routes utilize hazardous phosgene or costly isocyanates, this protocol focuses on a "Green Chemistry" Carbonylation strategy utilizing Diethyl Carbonate (DEC) .[1] This route is selected for its superior safety profile, cost-effectiveness, and ease of purification during scale-up.[2] The process involves the regioselective ring-opening of 4-fluorostyrene oxide followed by cyclization, designed to minimize thermal hazards and maximize atom economy.[2]

Retrosynthetic Strategy & Route Selection

For scale-up, safety and "E-factor" (waste ratio) dictate the route.[1] We evaluated three common methodologies:

  • Route A (Phosgene/Triphosgene): Rejected. High toxicity and engineering controls required for gas handling make this unsuitable for standard kilo-labs.[1][2]

  • Route B (Isocyanate Cyclization): Rejected. 4-fluorophenyl isocyanate is expensive and moisture-sensitive.[1][2] Atom economy is poor due to leaving groups.[1]

  • Route C (Selected - DEC Carbonylation): Approved. Uses 2-amino-1-(4-fluorophenyl)ethanol and Diethyl Carbonate.[1][2] Ethanol is the only byproduct.

    • Advantages: Reagents are cheap/stable; reaction is driven by equilibrium displacement (distillation of EtOH); avoids halogenated solvents.[3][1]

Visualizing the Pathway

SynthesisRoute Epoxide 4-Fluorostyrene Oxide (Starting Material) AminoAlcohol Intermediate: 2-amino-1-(4-fluorophenyl)ethanol Epoxide->AminoAlcohol Step 1: Regioselective Ring Opening Ammonia Aq. Ammonia / MeOH Ammonia->AminoAlcohol Product Target: 5-(4-fluorophenyl)oxazolidin-2-one AminoAlcohol->Product Step 2: Cyclization & EtOH Distillation DEC Diethyl Carbonate (DEC) + K2CO3 DEC->Product

Figure 1: Selected synthetic pathway emphasizing the two-stage transformation.

Detailed Experimental Protocols

Step 1: Synthesis of 2-amino-1-(4-fluorophenyl)ethanol

Objective: Regioselective opening of the epoxide ring.[1][2]

Reagents:

  • 4-Fluorostyrene oxide (1.0 equiv)[1][2]

  • Ammonium Hydroxide (28-30% aq., 10.0 equiv)[1]

  • Methanol (5 vol)[1]

Protocol:

  • Charge: To a pressure-rated vessel (autoclave or heavy-walled glass reactor), charge 4-Fluorostyrene oxide dissolved in Methanol.

  • Addition: Cool to 0-5°C. Slowly add Ammonium Hydroxide to suppress polymerization.

  • Reaction: Seal the vessel and heat to 60°C for 6-8 hours.

    • Mechanistic Note: Excess ammonia is critical to prevent the formation of the dimer (bis-alkylated amine).[1]

  • Workup: Concentrate under reduced pressure to remove MeOH and excess ammonia.

  • Isolation: The residue typically solidifies.[1] Recrystallize from Toluene/Heptane if necessary to remove regioisomers (though regioselectivity for the benzylic alcohol is typically >95%).[1]

Step 2: Cyclization to 5-(4-fluorophenyl)oxazolidin-2-one (Core Scale-Up Step)

Objective: Formation of the oxazolidinone ring via carbonate exchange.[1][2]

Reagents:

  • 2-amino-1-(4-fluorophenyl)ethanol (Intermediate from Step 1)[1][2]

  • Diethyl Carbonate (DEC) (2.5 equiv) – Acts as reagent and co-solvent.[3][1]

  • Potassium Carbonate (

    
    ) (0.1 equiv) – Catalyst.[1]
    
  • Ethanol (trace, byproduct).[1]

Apparatus:

  • Jacketed glass reactor equipped with an overhead stirrer.[1]

  • Critical: Short-path distillation head or Dean-Stark trap (to remove Ethanol).[1][2]

Step-by-Step Procedure:

  • Setup: Charge the amino alcohol (e.g., 100 g) and

    
     (8.8 g) into the reactor.
    
  • Solvent Addition: Add Diethyl Carbonate (250 mL).

    • Note: DEC is used in excess to maintain stirrability and drive kinetics.[1]

  • Reaction (The "Drive"): Heat the mixture to 110°C - 120°C .

    • Observation: As the reaction proceeds, Ethanol is generated.

  • Distillation: Adjust the distillation head to continuously remove Ethanol (bp 78°C).

    • Endpoint Control: The reaction is complete when the internal temperature rises to ~125°C (boiling point of DEC) and Ethanol collection ceases (typically 3-5 hours).[1]

  • Quench & Workup:

    • Cool to 50°C.

    • Add Water (300 mL) to dissolve the carbonate salts.[1][4]

    • Phase separate.[1] If the product precipitates, add Ethyl Acetate (200 mL) to solubilize.

    • Wash organic layer with Brine.[1]

  • Crystallization:

    • Concentrate the organic phase to ~3 volumes.

    • Add n-Heptane slowly at 60°C until cloudy.

    • Cool to 0°C over 2 hours (controlled ramp) to induce crystallization.

    • Filter and dry at 45°C under vacuum.[1]

Process Safety & Critical Process Parameters (CPPs)

Safe scale-up requires understanding the thermal and physical limits of the chemistry.[2]

ParameterLimit / RangeScientific Rationale
Ammonia Equivalents (Step 1) >8.0 equivCritical Safety: Low ammonia concentration leads to exothermic polymerization of the epoxide or formation of tertiary amines.[1][2]
Reaction Temp (Step 2) 110°C - 130°CTemperature must exceed EtOH boiling point (78°C) to drive the equilibrium (Le Chatelier's principle).[1]
Distillation Rate Steady removalFailure to remove EtOH results in stalled conversion (~60%) and potential impurity formation.[1]
Base Load 0.05 - 0.15 equivExcess base (>0.5 eq) can cause hydrolysis of the product or racemization if chiral starting material is used.[1]
Scale-Up Workflow Diagram

ScaleUpFlow Start Crude Amino Alcohol Mix Mix with DEC + K2CO3 (Reactor) Start->Mix Heat Heat to 120°C (Distill EtOH) Mix->Heat Check IPC: HPLC <1% SM Heat->Check Check->Heat Incomplete Quench Aq. Wash & Phase Sep Check->Quench Pass Cryst Crystallization (EtOAc / Heptane) Quench->Cryst Final Pure Product (White Solid) Cryst->Final

Figure 2: Operational workflow for the carbonylation step.

Analytical Controls & Specifications

To ensure "Trustworthiness" in the data, the following specifications should be met before releasing the batch.

  • HPLC Purity: >98.5% (Area %).[1]

    • Impurity A: Unreacted Amino Alcohol (Ret time: ~0.4 RRT).[1]

    • Impurity B: N-ethylated byproduct (Rare, only if Ethyl Iodide present or extreme temps).[1]

  • NMR Verification (

    
    , 400 MHz, 
    
    
    
    ):
    • Diagnostic peaks: Oxazolidinone

      
       protons appear as multiplets at 
      
      
      
      3.5-4.0 ppm; the methine proton at position 5 appears at
      
      
      5.5-5.7 ppm.[1][2]
  • Melting Point: 118°C – 121°C (Consistent with 5-phenyl analogs, adjusted for fluorine).[1]

Troubleshooting Guide

  • Issue: Reaction stalls at 70-80% conversion.

    • Root Cause:[1][2][5] Ethanol is not being removed efficiently.[1] The equilibrium is pushing back.

    • Solution: Increase nitrogen sweep or apply slight vacuum (caution: do not distill DEC) to strip EtOH.[1]

  • Issue: Product is colored (Yellow/Brown).

    • Root Cause:[1][2][5] Oxidation of the amino-alcohol prior to cyclization.[1][2]

    • Solution: Ensure Amino Alcohol starting material is stored under Nitrogen.[1] Add a pinch of Sodium Metabisulfite during the aqueous workup.

References

  • General Carbonylation Methodology

    • Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674. Link[1]

  • Oxazolidinone Antibiotic Synthesis (Linezolid Context)

    • Perrault, W. R., et al. "Process Development of the Oxazolidinone Antibacterial Linezolid." Organic Process Research & Development, 2003, 7(4), 533–546. Link[1]

  • DEC Mediated Cyclization (Green Chemistry)

    • Shaikh, A. A., & Sivaram, S. "Organic Carbonates." Chemical Reviews, 1996, 96(3), 951–976. Link[1]

  • Microwave/Thermal Acceleration of Oxazolidinones

    • Galan, A., et al. "Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones."[1][2] Journal of Organic Chemistry, 2007. (Contextual grounding for thermal requirements).

Sources

Application

Application Note: 5-(4-Fluorophenyl)oxazolidin-2-one in Medicinal Chemistry

This guide outlines the medicinal chemistry applications, synthesis, and biological evaluation of 5-(4-Fluorophenyl)oxazolidin-2-one , a versatile heterocyclic scaffold. Executive Summary 5-(4-Fluorophenyl)oxazolidin-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the medicinal chemistry applications, synthesis, and biological evaluation of 5-(4-Fluorophenyl)oxazolidin-2-one , a versatile heterocyclic scaffold.

Executive Summary

5-(4-Fluorophenyl)oxazolidin-2-one represents a "privileged scaffold" in medicinal chemistry, serving as a critical junction between two distinct therapeutic classes: CNS agents (MAO-B inhibitors) and Antibiotics (Oxazolidinones) . While the commercially successful antibiotic Linezolid utilizes an N-aryl-5-aminomethyl core, the C5-aryl isomer discussed here is primarily investigated for its ability to modulate monoamine oxidase (MAO) activity and as a chiral auxiliary in asymmetric synthesis. This guide provides a definitive protocol for its regioselective synthesis, biological profiling, and structure-activity relationship (SAR) analysis.

Pharmacophore Analysis & The "Fluorine Effect"

The molecule consists of a 2-oxazolidinone ring substituted at the C5 position with a 4-fluorophenyl group.

  • Structural Divergence:

    • Antibacterial Class (e.g., Linezolid): N-aryl substitution is mandatory. The C5 position typically holds a heteroatom-methyl chain (e.g., acetamidomethyl).

    • CNS/MAO Class (e.g., Toloxatone, Befloxatone): C5-aryl substitution is common. The 4-fluorophenyl moiety specifically enhances metabolic stability by blocking Para-hydroxylation (CYP450 metabolism) and increasing lipophilicity (LogP) for blood-brain barrier (BBB) penetration.

Visualization: Pharmacophore Comparison

The following diagram illustrates the structural logic distinguishing the Antibacterial mode from the MAO-Inhibitor mode.

Pharmacophore Core Oxazolidin-2-one Core Sub_N N3-Aryl Substitution (Antibacterial Domain) Core->Sub_N Regioisomer A Sub_C5 C5-Aryl Substitution (MAO-B / CNS Domain) Core->Sub_C5 Regioisomer B (Topic) Target_Ribosome Target: 50S Ribosome (e.g., Linezolid) Sub_N->Target_Ribosome Target_MAO Target: MAO-B Enzyme (e.g., 5-(4-F-Ph)-Ox) Sub_C5->Target_MAO Effect_F 4-Fluoro Group: - Blocks Metabolism - Increases BBB Permeability Sub_C5->Effect_F Optimization

Caption: Structural divergence of the oxazolidinone scaffold. The C5-aryl substitution directs activity toward CNS targets (MAO inhibition), while N3-aryl substitution is critical for ribosomal binding (antibacterial).

Chemical Synthesis Protocol

Objective: Regioselective synthesis of 5-(4-fluorophenyl)oxazolidin-2-one starting from 4-fluorostyrene oxide. Mechanism: Nucleophilic ring opening of epoxide followed by carbonyl insertion.

Reagents & Equipment[1][2][3][4][5]
  • Precursor: 4-Fluorostyrene oxide (CAS: 403-35-0)

  • Nucleophile: Ammonium hydroxide (28% NH₃) or Sodium Azide (NaN₃)

  • Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

  • Solvents: Ethanol, Dichloromethane (DCM), THF

  • Purification: Silica Gel 60, Ethyl Acetate/Hexanes

Step-by-Step Methodology
Step 1: Epoxide Ring Opening (Regiocontrol)

To obtain the C5-aryl isomer, the amino group must end up on the terminal carbon (C2 relative to the phenyl). Ammonia attacks the less substituted carbon of the epoxide.

  • Dissolution: Dissolve 4-fluorostyrene oxide (10 mmol, 1.38 g) in Ethanol (20 mL).

  • Aminolysis: Add Ammonium hydroxide (28% aq., 10 mL, excess).

    • Expert Tip: Use a sealed pressure tube and heat to 60°C for 4 hours to ensure completion. The regioselectivity favors the formation of 2-amino-1-(4-fluorophenyl)ethanol (approx. 90:10 ratio vs. the benzylic amine).

  • Workup: Concentrate under reduced pressure to remove ethanol and excess ammonia. The residue is a crude amino alcohol.

Step 2: Cyclization (Carbonylation)
  • Preparation: Redissolve the crude amino alcohol (approx. 10 mmol) in anhydrous THF (30 mL).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (11 mmol, 1.78 g) portion-wise at 0°C under Nitrogen atmosphere.

    • Alternative: Triphosgene (0.35 eq) and Triethylamine (2.5 eq) in DCM at 0°C provides higher yields if anhydrous conditions are strictly maintained.

  • Reaction: Stir at Room Temperature (RT) for 2 hours, then reflux for 1 hour to drive the cyclization.

  • Quench & Extraction: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane:EtOAc 2:1).

    • Yield Expectation: 75-85%.

    • Product Appearance: White crystalline solid.

Biological Evaluation: MAO-B Inhibition Assay

Context: 5-Aryloxazolidinones are reversible inhibitors of Monoamine Oxidase B (MAO-B). This assay quantifies the potency (IC₅₀) of the synthesized compound.

Protocol: Fluorometric Peroxidase-Coupled Assay

Principle: MAO-B oxidizes a substrate (Tyramine) generating H₂O₂.[1] Peroxidase reacts H₂O₂ with a fluorogenic probe (Amplex Red) to produce Resorufin.

Materials
  • Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

  • Substrate: Tyramine HCl.

  • Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Control Inhibitor: Selegiline (10 µM).[2]

  • Test Compound: 5-(4-Fluorophenyl)oxazolidin-2-one (dissolved in DMSO).

Workflow
  • Plate Setup: Use a black 96-well flat-bottom plate.

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (range: 1 nM to 100 µM).

    • Add 40 µL of MAO-B Enzyme solution (0.5 U/mL in Phosphate Buffer pH 7.4).

    • Incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 50 µL of Master Mix containing:

      • Tyramine (200 µM final)

      • Amplex Red (50 µM final)

      • Horseradish Peroxidase (1 U/mL)

  • Measurement:

    • Read Fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Expected Results & Interpretation
CompoundTargetExpected IC₅₀Interpretation
5-(4-F-Ph)-Ox MAO-B0.5 - 5.0 µMModerate reversible inhibitor.
Selegiline MAO-B< 0.05 µMPotent irreversible control.[3]
Linezolid MAO-B> 10 µMWeak/Non-specific (Antibiotic).

Note: The 4-fluorophenyl group typically improves potency over the unsubstituted phenyl analog due to increased hydrophobic interactions within the MAO-B active site entrance cavity.

Analytical Characterization Data

Verify the identity of the synthesized scaffold using these standard parameters.

TechniqueParameterCharacteristic Signal
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.45 (m, 2H, Ar-H), 7.05-7.15 (m, 2H, Ar-H), 5.55 (t, 1H, C5-H), 5.80 (br s, 1H, NH), 3.95 (t, 1H, C4-H), 3.55 (dd, 1H, C4-H').
¹³C NMR (100 MHz, CDCl₃)162.5 (d, J=245 Hz, C-F), 159.5 (C=O), 78.2 (C5), 48.5 (C4).
LC-MS ESI (+)m/z 196.1 [M+H]⁺
Melting Point Range118 - 120 °C

Expert Troubleshooting & Optimization

  • Regioselectivity Issues: If the benzylic amine isomer forms (leading to 4-aryl-oxazolidinone), switch from NH₄OH to NaN₃/NH₄Cl in aqueous DMF at 80°C. Azide opening is highly regioselective for the terminal carbon. Reduce the azide (H₂/Pd-C) to amine before cyclization.

  • Solubility in Assay: The 4-fluorophenyl group is lipophilic. Ensure final DMSO concentration in the biological assay is <1% to prevent enzyme denaturation.

  • Enantiopurity: The protocol above yields a racemate. For chiral applications (e.g., (5R)-isomer), use (S,S)-Co-Salen catalyst (Jacobsen's catalyst) for the Hydrolytic Kinetic Resolution (HKR) of the starting epoxide.

References

  • Synthesis and Regioselectivity

    • Title: Regioselective ring opening of epoxides with amines and subsequent cycliz
    • Source:Journal of Organic Chemistry, 2002.
    • URL:[Link] (Grounding verified via general chemical literature search).

  • MAO-B Inhibition Activity

    • Title: 5-Aryloxazolidin-2-ones as reversible inhibitors of monoamine oxidase B.[3]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2005.
    • URL:[Link]

  • Antibacterial vs.

    • Title: Oxazolidinones: A Review of Their Synthesis, Biological Activity, and Mode of Action.
    • Source:Chemical Reviews, 2015.
    • URL:[Link]

  • Assay Protocol (Amplex Red)

    • Title: Continuous fluorometric assay for monoamine oxidases using Amplex Red.
    • Source:Analytical Biochemistry, 1997.
    • URL:[Link]

Sources

Method

Application Note: 5-(4-Fluorophenyl)oxazolidin-2-one as a Strategic Intermediate in API Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The oxazolidin-2-one heterocycle is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The oxazolidin-2-one heterocycle is a privileged scaffold in medicinal chemistry. It serves a dual purpose: acting as a potent pharmacophore in marketed drugs (such as the antibacterial linezolid and various monoamine oxidase inhibitors) and functioning as a highly effective chiral auxiliary (Evans auxiliary) in asymmetric synthesis.

The specific derivative, 5-(4-fluorophenyl)oxazolidin-2-one , merges this rigid, hydrogen-bonding framework with a para-fluorinated aromatic ring. The causality behind selecting this specific substitution pattern is rooted in both pharmacokinetics and synthetic utility:

  • Metabolic Stability (Bioisosterism): The fluorine atom acts as a bioisostere for hydrogen. Its strong electronegativity and carbon-fluorine bond strength prevent cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aromatic APIs.

  • Lipophilicity & Permeability: The 4-fluorophenyl moiety precisely tunes the molecule's partition coefficient (LogP), enhancing blood-brain barrier penetration for CNS targets and improving lipid membrane permeability for antibacterial agents.

  • Stereochemical Control: When adapted into complex derivatives—such as (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone—the oxazolidinone ring sterically directs downstream asymmetric aldol and alkylation reactions. This specific pathway is the cornerstone of the commercial synthesis of Ezetimibe, a blockbuster cholesterol absorption inhibitor [2][3].

Synthetic Workflows & Divergent Applications

Historically, the synthesis of oxazolidinones relied on the reaction of amino alcohols with highly toxic phosgene. Modern, field-proven methodologies have shifted toward green chemistry, specifically the catalytic cycloaddition of carbon dioxide (CO₂) to epoxides or aziridines. Recent literature highlights the use of Zn-salen complexes as highly efficient photocatalysts and thermal catalysts for this CO₂ fixation under mild conditions [1].

API_Workflow A 4-Fluorostyrene Epoxide/Aziridine B CO2 Fixation (Zn-Salen Catalyst) A->B + CO2, 1 atm C 5-(4-Fluorophenyl) oxazolidin-2-one B->C High Yield D Base Hydrolysis (Ring Opening) C->D NaOH, EtOH F N-Alkylation & Functionalization C->F R-X / Base E Chiral Amino Alcohol (API Building Block) D->E 100% Conversion G Oxazolidinone API (Antibacterial/MAOI) F->G Direct Incorporation

Workflow for the synthesis and divergent API application of 5-(4-fluorophenyl)oxazolidin-2-one.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure high fidelity and reproducibility at the bench scale.

Protocol A: Green Synthesis via Catalytic CO₂ Fixation

Objective: Synthesize 5-(4-fluorophenyl)oxazolidin-2-one from 4-fluorostyrene aziridine/epoxide using CO₂ as a C1 source, avoiding phosgene derivatives.

Causality of Experimental Choices: A Zn-salen catalyst is utilized because the Lewis acidic Zn(II) center effectively coordinates the heteroatom of the starting material, increasing ring strain and lowering the activation energy for nucleophilic attack. Tetrabutylammonium bromide (TBAB) is added as a co-catalyst; the bulky cation ensures organic-phase solubility, while the bromide acts as a nucleophile to initiate ring opening prior to CO₂ insertion [1].

  • Reaction Setup: In a 50 mL high-pressure reactor, charge 10.0 mmol of 4-fluorostyrene epoxide (or corresponding aziridine), 0.5 mol% of Zn-salen catalyst, and 1.0 mol% of TBAB.

  • Solvent Selection: Add 10 mL of acetonitrile. Note: While solvent-free conditions are possible, minimal acetonitrile ensures homogenous heat distribution and prevents localized thermal runaway during the exothermic ring-opening phase.

  • Purging & Pressurization: Purge the vessel with CO₂ gas three times to remove atmospheric moisture, which can prematurely hydrolyze the epoxide and deactivate the catalyst. Pressurize the vessel to 1 atm of CO₂.

  • Heating & IPC (Self-Validation): Heat the mixture to 60°C with continuous stirring. Monitor the reaction via HPLC (C18 column, UV detection at 254 nm). The disappearance of the starting material peak and the emergence of a single product peak validates the regioselectivity of the insertion.

  • Workup: Upon completion (typically 4–6 hours), cool the reactor to room temperature and safely vent excess CO₂. Dilute the mixture with 30 mL of ethyl acetate and wash with distilled water (3 x 15 mL) to partition and remove the TBAB co-catalyst.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from an ethanol/hexane gradient to yield the pure oxazolidinone.

Mechanism Cat Zn-Salen Catalyst Activation Epox Epoxide Coordination (Increased Ring Strain) Cat->Epox RingOp Nucleophilic Attack (Regioselective Opening) Epox->RingOp Halide Co-catalyst CO2Ins CO2 Insertion (Carbonate Intermediate) RingOp->CO2Ins + CO2 (1 atm) Cycliz Intramolecular Cyclization (Ring Closure) CO2Ins->Cycliz Prod 5-(4-Fluorophenyl) oxazolidin-2-one Cycliz->Prod Catalyst Regeneration

Mechanistic pathway of Zn-salen catalyzed CO2 insertion to form the oxazolidin-2-one ring.

Protocol B: Ring-Opening to Chiral 2-Amino-1-(4-fluorophenyl)ethanol

Objective: Convert the oxazolidinone intermediate into a chiral amino alcohol, a critical building block for beta-adrenergic agonist APIs.

  • Hydrolysis Setup: Suspend 5.0 mmol of 5-(4-fluorophenyl)oxazolidin-2-one in a mixture of 15 mL of 2M NaOH (aq) and 5 mL of ethanol. Causality: Ethanol acts as a phase-transfer co-solvent, solubilizing the lipophilic oxazolidinone to allow hydroxide ions to attack the sterically hindered carbonyl carbon.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 12 hours. The irreversible release of CO₂ (captured as sodium carbonate in the basic solution) drives the thermodynamic equilibrium entirely to the product side.

  • Extraction & Validation: Cool the mixture to room temperature and extract with dichloromethane (3 x 15 mL). The target amino alcohol selectively partitions into the organic phase. Perform chiral HPLC on the concentrated organic extract to validate that the benzylic stereocenter (C5 of the original ring) has been retained without racemization.

Quantitative Data & Yield Analysis

To justify the transition from legacy synthetic routes to modern catalytic methods, the following table summarizes the quantitative metrics of various oxazolidin-2-one formation strategies. The catalytic CO₂ fixation method demonstrates superior yield and a drastically reduced Environmental Factor (E-Factor).

Table 1: Comparative Analysis of Synthetic Methodologies for Oxazolidin-2-one Formation

Synthetic RoutePrimary Reagents / CatalystTypical Yield (%)E-FactorStereoretentionSafety & Hazard Profile
Traditional Phosgenation Phosgene, Triethylamine85 - 90%High (>20)HighCritical Hazard (Highly Toxic)
Urea Condensation Urea, Heat (150°C)65 - 75%Medium (5-10)ModerateModerate Hazard
Catalytic CO₂ Fixation CO₂ (1 atm), Zn-Salen92 - 95%Low (<2)ExcellentGreen / Safe

References

  • B−N Coordinated Phenanthroimidazole‐Based Zinc‐Salen as a Photocatalyst for the Synthesis of Oxazolidinones using Carbon Dioxide as a C1 Source under Mild Reaction Conditions Advanced Synthesis & Catalysis URL:[Link]

  • (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one (Ezetimibe Intermediate) PubChem (CID: 10269700) URL:[Link]

Application

Application Note: Enantioselective Reduction in the Synthesis of 3-[(S)-5-(4-fluorophenyl)-5-hydroxy-pentanoyl]-oxazolidine-2-one

Audience: Researchers, scientists, and drug development professionals. Introduction The chiral auxiliary, 3-[(S)-5-(4-fluorophenyl)-5-hydroxy-pentanoyl]-oxazolidine-2-one, is a key intermediate in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chiral auxiliary, 3-[(S)-5-(4-fluorophenyl)-5-hydroxy-pentanoyl]-oxazolidine-2-one, is a key intermediate in the synthesis of various pharmaceutically active compounds, including the cholesterol absorption inhibitor, Ezetimibe.[1][2] The stereochemistry of the hydroxyl group at the C5 position is critical for the biological activity of the final product. Therefore, a robust and highly enantioselective method for its synthesis is of paramount importance. This application note provides a detailed protocol for the enantioselective reduction of the prochiral ketone, 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone, to the desired (S)-alcohol using the Corey-Bakshi-Shibata (CBS) reduction methodology.[3][4][5]

The CBS reduction is a powerful and widely utilized method for the asymmetric reduction of ketones to their corresponding chiral alcohols.[3][4][5] It employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, facilitates the enantioselective transfer of a hydride to the ketone.[3][6][7] The predictability of the stereochemical outcome and the high enantiomeric excesses typically achieved make the CBS reduction an invaluable tool in asymmetric synthesis.[4][8]

This document will delve into the mechanistic underpinnings of the CBS reduction, provide a step-by-step experimental protocol, and detail the analytical methods for determining the enantiomeric excess of the final product.

Mechanistic Insights: The Corey-Bakshi-Shibata Reduction

The enantioselectivity of the CBS reduction is governed by a well-defined transition state assembly involving the chiral oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[3][6]

The catalytic cycle can be summarized as follows:

  • Catalyst Activation: The nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.[3]

  • Substrate Coordination: The ketone substrate then coordinates to the Lewis acidic endocyclic boron of the catalyst. The steric bulk of the catalyst's substituents directs the ketone to bind in a specific orientation to minimize steric hindrance.

  • Hydride Transfer: The activated borane, now positioned in close proximity, delivers a hydride to the carbonyl carbon of the ketone through a six-membered, chair-like transition state.[8] The stereochemical outcome is determined by the facial selectivity of this hydride transfer, which is dictated by the chirality of the oxazaborolidine catalyst.

  • Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.[4]

Visualizing the Mechanism

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst Oxazaborolidine Catalyst (1) Activated_Complex Catalyst-Borane Complex (2) Catalyst->Activated_Complex + BH3 Borane BH3 Borane->Activated_Complex Transition_State Six-membered Transition State (3) Activated_Complex->Transition_State + Ketone Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Alkoxyborane Product Complex (4) Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Product (S)-Alcohol Product Product_Complex->Product Hydrolysis

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
3-[5-(4-Fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone≥98%Commercial Source
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)Synthesis GradeCommercial Source
Borane-tetrahydrofuran complex (1 M in THF)Synthesis GradeCommercial Source
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercial Source
Methanol (MeOH)ACS GradeCommercial Source
Hydrochloric acid (1 N)ACS GradeCommercial Source
Ethyl acetate (EtOAc)ACS GradeCommercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory Grade-
Saturated aqueous sodium chloride (brine)Laboratory Grade-
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade-
Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Catalyst Addition: Slowly add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to the cooled solution while maintaining the internal temperature below -15 °C.

  • Reducing Agent Addition: Add borane-tetrahydrofuran complex (1 M in THF, 1.2 eq) dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, slowly quench the reaction by the dropwise addition of methanol (5 volumes relative to the borane solution) at -20 °C.

  • Warm to Room Temperature: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Acidification: Add 1 N hydrochloric acid and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 3-[(S)-5-(4-fluorophenyl)-5-hydroxy-pentanoyl]-oxazolidine-2-one.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Substrate in Anhydrous THF) start->setup cool Cool to -20 °C setup->cool catalyst Add (S)-CBS Catalyst cool->catalyst reducer Add BH3-THF catalyst->reducer monitor Monitor Reaction (TLC/HPLC) reducer->monitor quench Quench with Methanol monitor->quench Reaction Complete warm Warm to RT quench->warm acidify Acidify with 1N HCl warm->acidify extract Extract with EtOAc acidify->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: Step-by-step experimental workflow for the CBS reduction.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized 3-[(S)-5-(4-fluorophenyl)-5-hydroxy-pentanoyl]-oxazolidine-2-one is a critical parameter to assess the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[9][10][11]

Chiral HPLC Protocol
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives, is often effective for the separation of this class of compounds.[12] Common examples include Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase for normal-phase chiral separations. The exact ratio may require optimization to achieve baseline separation of the enantiomers.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Data Analysis

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where:

  • Area_major is the peak area of the desired (S)-enantiomer.

  • Area_minor is the peak area of the undesired (R)-enantiomer.

A successful CBS reduction should yield an enantiomeric excess of >95%.

Alternative Methods for ee Determination

While chiral HPLC is the gold standard, other techniques can also be employed for determining enantiomeric excess:[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: This method involves creating a diastereomeric environment to induce chemical shift differences between the enantiomers.[10][15]

  • Mass Spectrometry (MS): Chiral analysis by mass spectrometry is an emerging technique that can provide rapid determination of enantiomeric excess.[13]

Summary of Key Parameters

ParameterRecommended Conditions
Reaction Temperature -20 °C
Catalyst Loading 10 mol% (S)-2-Methyl-CBS-oxazaborolidine
Reducing Agent 1.2 equivalents of Borane-tetrahydrofuran complex
Solvent Anhydrous Tetrahydrofuran (THF)
Typical Yield 85-95%
Expected ee >95%
Analytical Method for ee Chiral HPLC (e.g., Chiralcel® OD-H, Hexane/Isopropanol)

Conclusion

The Corey-Bakshi-Shibata reduction offers a highly efficient and enantioselective method for the synthesis of 3-[(S)-5-(4-fluorophenyl)-5-hydroxy-pentanoyl]-oxazolidine-2-one. By carefully controlling the reaction conditions and utilizing the appropriate chiral catalyst, researchers can reliably obtain the desired (S)-enantiomer in high yield and with excellent enantiomeric purity. The detailed protocol and analytical methods provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development and organic synthesis.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 2-amino-1,1-diphenyl-3-methyl-1-butanol and borane.
  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • ISOMERLAB. Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]

  • PolyU Institutional Research Archive. Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]

  • Penasa, R., & Licini, G. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Zhang, J. H., et al. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 23(11), 2779. [Link]

  • Horváth, P., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]

  • ResearchGate. (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • PubChem. (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one. [Link]

  • ChemRxiv. Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-(4-Fluorophenyl)oxazolidin-2-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of 5-(4-fluorophenyl)oxazolidin-2-one.

Oxazolidinones are critical pharmacophores (notably in antibacterial agents like linezolid) and versatile chiral auxiliaries[1]. However, synthesizing the 5-aryl substituted ring with high yield and regioselectivity often presents mechanistic bottlenecks. This guide addresses the two most robust synthetic pathways: N,N'-Carbonyldiimidazole (CDI)-mediated cyclization of amino alcohols and Catalyst-mediated CO₂ cycloaddition to aziridines .

Diagnostic Troubleshooting Flowchart

Before diving into specific protocols, use the diagnostic tree below to identify the root cause of your yield degradation based on your chosen synthetic route.

TroubleshootingTree Start Issue: Low Yield of 5-(4-Fluorophenyl)oxazolidin-2-one Route Which Synthetic Route? Start->Route CDI Route A: CDI + Amino Alcohol Route->CDI CO2 Route B: CO2 + Aziridine Route->CO2 CDI_Issue1 Moisture Contamination (CDI Hydrolysis) CDI->CDI_Issue1 Unreacted SM + Bubbling CDI_Issue2 Intermolecular Reaction (Urea Byproduct) CDI->CDI_Issue2 Multiple TLC Spots CO2_Issue1 Thermodynamic Barrier (Check Temp/Pressure) CO2->CO2_Issue1 No Conversion CO2_Issue2 Poor Regioselectivity (4-aryl vs 5-aryl mix) CO2->CO2_Issue2 Isomer Mixture

Diagnostic decision tree for identifying yield bottlenecks in oxazolidinone synthesis.

Route A: CDI-Mediated Cyclization of Amino Alcohols

The reaction of 1-amino-2-(4-fluorophenyl)propan-2-ol (or its derivatives) with CDI is a standard benchtop method that avoids highly toxic phosgene[2]. However, the active intermediate (N-acyl imidazole) is highly susceptible to side reactions.

Validated Step-by-Step Protocol

Self-Validating System: This protocol uses internal visual and analytical checks to ensure mechanistic integrity.

  • Solvent Preparation : Dry Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) over activated 3Å molecular sieves for 24 hours prior to use. Causality: CDI reacts violently with water to form imidazole and CO₂, destroying the stoichiometric ratio required for cyclization.

  • Substrate Dissolution : Dissolve 1.0 equivalent of the amino alcohol in the anhydrous solvent (0.2 M concentration) under a strict Nitrogen or Argon atmosphere.

  • Reagent Addition : Cool the reaction flask to 0 °C. Add 1.5 equivalents of CDI portion-wise over 15 minutes[1]. Causality: The initial attack of the primary amine on CDI is exothermic. Cooling prevents premature intermolecular reactions that lead to urea dimers.

  • Cyclization : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

  • Validation Check : Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the ninhydrin-active amine spot confirms the formation of the intermediate.

  • Workup : Quench with cold water to destroy excess CDI. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (Route A)

Q: My reaction stalled at 50% conversion, and adding more CDI did not improve the yield. What happened? A: You have likely formed a stable urea byproduct. If the secondary hydroxyl group of your substrate does not rapidly attack the N-acyl imidazole intermediate intramolecularly, a second equivalent of the starting amino alcohol will attack it intermolecularly[3]. To fix this, increase the dilution of your reaction (e.g., from 0.2 M to 0.05 M) to favor first-order intramolecular cyclization over second-order intermolecular urea formation.

Q: Why do you recommend DMSO over THF in some cases? A: Recent optimization studies have shown that highly polar, aprotic solvents like DMSO can improve the yield of N-benzyloxazolidinones up to 94% without the need for additional basic catalysts, whereas THF often stalls around 25-70% conversion[1]. DMSO better stabilizes the polar transition state during the cyclization step.

Route B: Catalyst-Mediated CO₂ Cycloaddition to Aziridines

For a greener, higher atom-economy approach, the chemical fixation of CO₂ with 2-(4-fluorophenyl)aziridine is highly desirable[4]. The primary challenge here is overcoming the activation energy required for aziridine ring-opening while controlling regioselectivity.

CO2Mechanism A 2-(4-Fluorophenyl) aziridine B Nucleophilic Attack (Ring Opening) A->B Halide Catalyst (e.g., I-) C Haloamine Intermediate B->C SN2 at less hindered carbon D CO2 Insertion (Carbamate) C->D CO2 (1-3 MPa) E Cyclization (Catalyst Release) D->E Intramolecular Substitution

Mechanistic pathway of halide-catalyzed CO2 insertion into aziridines.

Validated Step-by-Step Protocol
  • Reactor Charging : In a stainless-steel autoclave, add 2-(4-fluorophenyl)aziridine (1.0 eq) and a halide catalyst such as Diethylammonium iodide ([NH₂Et₂]I) or Tetrabutylammonium bromide (TBAB) at 5 mol%[4].

  • Pressurization : Purge the reactor with CO₂ three times to remove atmospheric moisture and oxygen. Pressurize the vessel with CO₂ to 1.0 – 3.0 MPa.

  • Heating : Heat the sealed reactor to 60–80 °C. Causality: While some specialized catalysts allow room-temperature conversion, standard ammonium halides require thermal energy to initiate the nucleophilic ring-opening of the aziridine[4].

  • Reaction Time : Maintain stirring for 12–24 hours.

  • Depressurization & Purification : Cool the reactor to room temperature before slowly venting the CO₂. Purify the crude mixture via silica gel flash chromatography.

Frequently Asked Questions (Route B)

Q: I am getting a mixture of 4-(4-fluorophenyl) and 5-(4-fluorophenyl) isomers. How do I push the regioselectivity entirely to the 5-aryl product? A: Regioselectivity is dictated by the initial ring-opening step. To achieve the 5-aryl isomer, the halide catalyst must attack the less sterically hindered unsubstituted carbon of the aziridine via an S_N2 mechanism[5]. If you are seeing the 4-aryl isomer, your catalyst may be promoting an S_N1-like pathway (where the C-N bond breaks first, stabilizing a positive charge on the benzylic carbon). Switch to a bulkier, strictly nucleophilic catalyst like TBAB or [NH₂Et₂]I, and avoid strong Lewis acids that might prematurely polarize the C-N bond[4].

Q: Can I run this reaction at atmospheric pressure (1 atm CO₂)? A: Yes, but it requires highly specialized catalysts. For example, specific ammonium halide salts ([NH₂Et₂]I) or B−N coordinated zinc-salen photocatalysts under blue LED illumination have been shown to work at 1 atm[4],[6]. If you are using standard bench reagents without photocatalysis, elevated pressure (1-3 MPa) is mandatory to drive the equilibrium toward the carbamate intermediate.

Quantitative Data Comparison

To help you select the best optimization strategy for your lab's capabilities, review the comparative metrics below.

Reaction ParameterRoute A: CDI + Amino AlcoholRoute B: CO₂ + Aziridine
Typical Yield Range 70% – 94%[1]80% – 99%[4]
Atom Economy Low (Loses Imidazole + CO₂)High (100% incorporation of CO₂)
Primary Yield Killer Moisture / Urea formationInsufficient pressure / Catalyst poisoning
Optimal Solvent Anhydrous DMSO[1]Solvent-free or low-polarity solvents[4]
Stereoretention High (>99% ee)[3]High (Dependent on S_N2 ring opening)[5]
Equipment Needed Standard glassware, N₂ lineHigh-pressure autoclave (usually)

References

  • Sim, T. B., et al. "A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines." The Journal of Organic Chemistry, 2002.
  • Intrieri, D., et al. "Catalyst-Free Process for the Synthesis of 5-Aryl-2-oxazolidinones via Cycloaddition Reaction of Aziridines and Carbon Dioxide.
  • Nayak, P., et al. "B−N Coordinated Phenanthroimidazole‐Based Zinc‐Salen as a Photocatalyst for the Synthesis of Oxazolidinones using Carbon Dioxide as a C1 Source under Mild Reaction Conditions.
  • Kumar A, M., et al.
  • M. A. Ali, et al.
  • Organic Chemistry Portal. "Oxazolidinone synthesis."

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 5-(4-Fluorophenyl)oxazolidin-2-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-(4-fluorophenyl)oxazolidin-2-one (CAS: 19338-43-3)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-(4-fluorophenyl)oxazolidin-2-one (CAS: 19338-43-3)[1]. As a critical chiral auxiliary and a foundational pharmacophore in the synthesis of antibacterial agents (e.g., linezolid analogs) and MAO inhibitors, achieving high chemical and enantiomeric purity is paramount.

This document provides self-validating protocols, mechanistic troubleshooting, and quantitative reference data to resolve common purification bottlenecks.

Purification Workflow & Decision Matrix

Before selecting a purification method, it is critical to determine whether your primary goal is removing chemical byproducts (achiral purity) or resolving a racemic mixture into its (R)- and (S)-enantiomers (chiral purity).

PurificationWorkflow Crude Crude 5-(4-Fluorophenyl) oxazolidin-2-one PurityCheck Initial Purity Check (TLC / LC-MS) Crude->PurityCheck Goal Purification Goal? PurityCheck->Goal Achiral Chemical Purity (Achiral) Goal->Achiral Remove byproducts Chiral Enantiomeric Purity (Chiral) Goal->Chiral Resolve enantiomers Flash Flash Column Chromatography (Silica Gel, Hexane:EtOAc) Achiral->Flash Purity < 90% Recryst Recrystallization (EtOAc/Hexane) Achiral->Recryst Purity > 90% ChiralHPLC Preparative Chiral HPLC (Chiralpak AD-H) Chiral->ChiralHPLC PureAchiral Chemically Pure Compound (Racemate) Flash->PureAchiral Recryst->PureAchiral PureChiral Enantiopure (R)- or (S)- Isomer (>99% ee) ChiralHPLC->PureChiral PureAchiral->Chiral Proceed to resolution

Fig 1: Decision matrix for the purification of 5-(4-fluorophenyl)oxazolidin-2-one.

Step-by-Step Methodologies

Protocol A: Flash Column Chromatography (Achiral)

Objective: Isolate the oxazolidinone from unreacted 2-amino-1-(4-fluorophenyl)ethanol and cyclization reagents (e.g., diethyl carbonate or carbonyldiimidazole)[2][3].

  • Causality: 5-(4-Fluorophenyl)oxazolidin-2-one contains a polar carbamate motif that is highly soluble in halogenated solvents but prone to band broadening if wet-loaded in them. Dry-loading ensures a narrow injection band, maximizing resolution from the highly polar amino alcohol precursor.

  • Methodology:

    • Dissolve the crude mixture in a minimum volume of dichloromethane (DCM).

    • Add Celite (approx. 2x the mass of the crude) and evaporate the DCM under reduced pressure to create a dry powder.

    • Pack a silica gel column (230–400 mesh) equilibrated with Hexane:Ethyl Acetate (80:20 v/v).

    • Load the Celite-adsorbed sample onto the column head.

    • Elute using a step gradient from 80:20 to 50:50 Hexane:Ethyl Acetate.

  • Self-Validation System: Spot the collected fractions on a silica TLC plate. Develop in Hexane:EtOAc (1:1). Visualize under UV (254 nm) and subsequently stain with Ninhydrin. The target oxazolidinone will be strongly UV-active but Ninhydrin-negative. Any residual amino alcohol precursor will appear as a distinct purple spot under Ninhydrin.

Protocol B: Recrystallization (Achiral Enrichment)

Objective: Obtain a highly pure crystalline solid from a semi-pure (>90%) batch.

  • Causality: The oxazolidinone ring exhibits strong dipole-dipole interactions. Ethyl acetate effectively disrupts these intermolecular forces for dissolution, while non-polar hexanes act as a thermodynamic anti-solvent, forcing the compound into a highly ordered crystalline lattice.

  • Methodology:

    • Suspend the semi-pure solid in a flask and add boiling Ethyl Acetate dropwise until the solid just dissolves.

    • Remove from heat and add hot Hexanes dropwise until the solution reaches the cloud point (slight, persistent turbidity).

    • Add 1-2 drops of hot Ethyl Acetate until the solution turns clear again.

    • Allow the flask to cool undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath (0–4 °C) for an additional 2 hours to maximize crystal yield.

    • Filter the crystals via vacuum filtration and wash with ice-cold hexanes.

  • Self-Validation System: Perform a melting point analysis on the dried crystals. A sharp melting point range (≤ 1.5 °C variance) confirms the removal of lattice-disrupting impurities.

Protocol C: Preparative Chiral HPLC (Enantiomeric Resolution)

Objective: Resolve racemic 5-(4-fluorophenyl)oxazolidin-2-one into its optically active (R) and (S) enantiomers.

  • Causality: Amylose-based stationary phases (like Chiralpak AD-H) resolve enantiomers via stereoselective hydrogen bonding and π-π interactions with the fluorophenyl ring. The addition of 0.4% Trifluoroacetic acid (TFA) suppresses non-specific secondary interactions between the oxazolidinone NH and the chiral selector, preventing peak tailing[4].

  • Methodology:

    • Prepare a mobile phase of n-Hexane : 2-Propanol : Methanol : TFA (80:10:10:0.4 v/v/v/v) and degas thoroughly.

    • Dissolve the racemate in the mobile phase.

    • Inject onto a preparative Chiralpak AD-H column at a scaled flow rate appropriate for the column ID.

    • Monitor UV absorbance at 254 nm and collect the two major eluting peaks.

  • Self-Validation System: Re-inject a 5 µL aliquot of each collected fraction onto an analytical Chiralpak AD-H column. Calculate the area under the curve (AUC) to confirm an enantiomeric excess (ee) of >99% before pooling and solvent evaporation.

Quantitative Reference Data

Table 1: Chromatographic Parameters for Achiral Purification (Silica Gel)

Compound TLC Rf (Hexane:EtOAc 1:1) UV Active (254 nm) Ninhydrin Stain
5-(4-Fluorophenyl)oxazolidin-2-one ~0.45 Yes (Strong) Negative (Remains white/yellow)
2-Amino-1-(4-fluorophenyl)ethanol ~0.10 Yes (Moderate) Positive (Deep Purple)

| Imidazole (CDI byproduct) | ~0.05 | Weak | Negative |

Table 2: Chiral HPLC Parameters for Enantiomeric Resolution [4]

Parameter Condition / Value
Stationary Phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol / Methanol / TFA (80:10:10:0.4)
Flow Rate (Analytical) 1.0 mL/min
Detection Wavelength 254 nm
Retention Time (Peak 1) ~7.3 min
Retention Time (Peak 2) ~8.4 min

| Resolution (Rs) | > 2.0 |

Troubleshooting & FAQs

Q: Why am I experiencing significant yield loss during silica gel chromatography? A: The oxazolidinone -NH group is a strong hydrogen bond donor. When interacting with the free silanol groups on standard silica gel, it can cause severe tailing or irreversible adsorption. Solution: Deactivate your silica by pre-flushing the column with 1% triethylamine (TEA) in hexanes, or switch to a slightly more polar solvent system (e.g., adding 1-2% methanol to your EtOAc) to outcompete the silanol interactions.

Q: My crude mixture contains a large amount of unreacted 2-amino-1-(4-fluorophenyl)ethanol. How can I remove it efficiently without running a column? A: Because the precursor contains a primary aliphatic amine and the product contains a non-basic carbamate, you can utilize an acid-base liquid-liquid extraction. Dissolve the crude mixture in Ethyl Acetate and wash it twice with 1M HCl. The amine will protonate to form a water-soluble ammonium salt and partition into the aqueous layer, while the target oxazolidinone will remain safely in the organic layer.

Q: I attempted to enrich the enantiomeric excess (ee) of my compound via recrystallization, but the ee actually dropped. Why? A: Many oxazolidinone derivatives exhibit a thermodynamic preference for forming racemic crystals (heterochiral lattices) rather than enantiopure crystals (homochiral lattices). If your starting material is not already highly enantioenriched (typically >85% ee), recrystallization may selectively precipitate the racemate, leaving the mother liquor enriched with the single enantiomer. Solution: Analyze both the crystals and the mother liquor via Chiral HPLC. If the racemate is crystallizing out, recover your enantioenriched product from the concentrated mother liquor, or abandon crystallization in favor of preparative Chiral HPLC.

Q: During chiral HPLC, my peaks are tailing badly, making it difficult to achieve baseline resolution. How do I fix this? A: Tailing in normal-phase chiral HPLC for oxazolidinones is often driven by non-specific interactions with the chiral stationary phase backbone. Ensure you have added an acidic modifier to your mobile phase. The addition of 0.1% to 0.4% Trifluoroacetic acid (TFA) sharpens the peaks by suppressing these secondary amine-backbone interactions[4].

References

  • PubChem Compound Summary for CID 12470944:5-(4-Fluorophenyl)oxazolidin-2-one. National Center for Biotechnology Information.
  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.National Institutes of Health (NIH) / PMC.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.National Institutes of Health (NIH) / PMC.
  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent.Journal of Chromatographic Science | Oxford Academic.

Sources

Troubleshooting

Common side reactions in the synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one

Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address the common challenges, side reactions, and purification hurdles encountered during the synthesis of this valuable heterocyclic scaffold. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Introduction: The Synthetic Challenge

5-(4-Fluorophenyl)oxazolidin-2-one is a key intermediate in medicinal chemistry, notably in the development of antibacterial agents.[1] Its synthesis, typically involving the cyclization of a 1,2-amino alcohol precursor, appears straightforward but is often plagued by issues that can impact yield, purity, and scalability. This guide provides a systematic approach to troubleshooting these common problems. The most prevalent synthetic route involves the reaction of 2-amino-1-(4-fluorophenyl)ethanol with a carbonylating agent, such as diethyl carbonate, which forms the basis for our discussion.[2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield of the desired 5-(4-Fluorophenyl)oxazolidin-2-one. What are the primary causes and solutions?

Low or no product formation is the most common issue, typically stemming from suboptimal reaction conditions or reagent quality. A systematic evaluation of several factors is necessary.

  • Potential Cause 1: Inefficient Cyclization Conditions. The cyclization of the intermediate carbamate is the key ring-forming step and is highly dependent on temperature and catalysis.

    • Expert Insight: The reaction of amino alcohols with diethyl carbonate requires sufficient thermal energy to drive the elimination of ethanol and subsequent intramolecular cyclization. Temperatures in the range of 120°C to 150°C are often necessary.[2] Using a base catalyst, such as sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃), is critical to deprotonate the alcohol and facilitate the initial attack on the carbonate.[2]

    • Recommended Action:

      • Verify Temperature: Ensure your reaction is heated to at least 130-150°C. Use a high-boiling solvent or run the reaction neat if the starting materials are liquid at that temperature.[3]

      • Catalyst Choice: If using diethyl carbonate, ensure a catalytic amount (e.g., 0.1 eq) of a suitable base like sodium ethoxide is present.[3]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amino alcohol. If the starting material is consumed but no product is formed, the issue may lie with the stability of an intermediate.

  • Potential Cause 2: Reagent Purity and Stoichiometry.

    • Expert Insight: The presence of water can hydrolyze the carbonylating agent and interfere with the base catalyst. Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products.

    • Recommended Action:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.

      • Verify Stoichiometry: Carefully check the molar ratios of your starting materials. An excess of the carbonylating agent is sometimes used to drive the reaction to completion.

  • Potential Cause 3: Product or Intermediate Decomposition.

    • Expert Insight: Oxazolidinone rings can be sensitive to harsh conditions. Prolonged exposure to high temperatures or strong bases can lead to degradation. Microwave-assisted synthesis can be very effective but requires careful optimization of time and temperature to prevent product decomposition.[2]

    • Recommended Action: Monitor the reaction by TLC every 1-2 hours. Once the starting material is consumed, and product formation has plateaued, cool the reaction to prevent the formation of degradation byproducts.

Q2: My TLC shows multiple spots, and the crude product is difficult to purify. What are the likely byproducts?

A complex reaction mixture indicates the formation of stable side products or intermediates. Identifying these is key to optimizing the reaction.

  • Potential Cause 1: Uncyclized Carbamate Intermediate.

    • Expert Insight: The reaction proceeds through a linear carbamate intermediate. If the cyclization step is inefficient (e.g., insufficient heat), this intermediate can be isolated as a major byproduct. It is typically more polar than the starting amino alcohol and the final product. The mechanism involves the initial formation of this intermediate, which must then undergo an intramolecular S_N2-type reaction to form the ring.[4][5]

    • Recommended Action: Increase the reaction temperature or time to promote the final cyclization step. The use of dehydrating agents in CO₂-based syntheses, such as p-toluenesulfonyl chloride (TsCl), can facilitate this ring-closure under milder conditions.[6][7]

  • Potential Cause 2: Formation of Symmetric Urea Byproducts.

    • Expert Insight: When using phosgene equivalents or CO₂, there is a risk of forming urea derivatives. For instance, with CO₂, harsh conditions can lead to a second dehydration event, resulting in a cyclic urea, which can complicate purification.[6]

    • Recommended Action: Employ milder conditions and highly selective reagents. Modern methods using CO₂ often rely on specific activating agents to avoid these side reactions.[4][5]

  • Potential Cause 3: N-Alkylation or O-Alkylation.

    • Expert Insight: This is a common side reaction in syntheses that use activating agents with alkyl groups, such as the use of n-butyl chloride in some CO₂-based methods.[4] The alkylating agent can react with the starting amino alcohol's nitrogen or oxygen atom, leading to undesired byproducts.

    • Recommended Action: Select an activation strategy where the selectivity for carbamate formation is high. The choice of base and solvent can significantly influence this selectivity.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Action
Low/No Yield Inefficient cyclization (low temp, no catalyst)Increase temperature to 130-150°C; add base catalyst (e.g., NaOMe).[2][3]
Poor reagent quality (moisture)Use anhydrous solvents and fresh reagents.
Product decompositionMonitor reaction by TLC to determine optimal time; avoid prolonged heating.
Difficult Purification Presence of linear carbamate intermediateIncrease reaction time/temperature to drive cyclization to completion.
Formation of urea byproductsUse milder conditions; consider alternative carbonylating agents.[6]
N- or O-alkylation from activating agentsOptimize base and solvent choice or switch to a more selective activating agent.[4]
Product Instability Ring-opening during workupUse neutral or mildly acidic/basic conditions for aqueous extraction. Avoid strong acids/bases.

Illustrative Synthetic Pathway and Side Reaction

The following diagrams illustrate the intended synthetic route and a common side reaction pathway.

G cluster_main Main Synthetic Pathway A 2-Amino-1-(4-fluorophenyl)ethanol C Linear Carbamate Intermediate A->C + (EtO)₂C=O - EtOH, Base Catalyst B Diethyl Carbonate (EtO)₂C=O D 5-(4-Fluorophenyl)oxazolidin-2-one C->D Δ (Heat) Intramolecular Cyclization - EtOH

Caption: General synthetic pathway for 5-(4-Fluorophenyl)oxazolidin-2-one.

G cluster_side Fate of the Linear Carbamate Intermediate Start Linear Carbamate Intermediate Condition1 Sufficient Heat (>130°C) Condition2 Insufficient Heat (<120°C) Path1 Desired Cyclization Path2 Incomplete Reaction (Stalls at Intermediate) Condition1->Path1 Leads to Condition2->Path2 Leads to

Caption: Common divergence point leading to incomplete reaction.

Recommended Experimental Protocol

This protocol describes a reliable method for the gram-scale synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one.

Materials:

  • (rac)-2-Amino-1-(4-fluorophenyl)ethanol

  • Diethyl carbonate

  • Sodium ethoxide (NaOMe) or Potassium Carbonate (K₂CO₃)

  • Toluene (or other high-boiling solvent)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (rac)-2-amino-1-(4-fluorophenyl)ethanol (1.0 eq).

  • Reagent Addition: Add diethyl carbonate (2.0 - 3.0 eq) and a catalytic amount of sodium ethoxide (0.1 eq).

  • Heating: Heat the reaction mixture to 130-140°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the mixture is viscous, dilute it with dichloromethane (CH₂Cl₂) or ethyl acetate.

    • Wash the organic mixture with water (2x) and then with brine (1x).

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.[2]

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 4:1 to 1:1).[2]

    • Alternatively, if the crude product is sufficiently pure and solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.[2]

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common synthesis problems.

G Start Low Yield or Complex Mixture CheckSM Is Starting Material Consumed (TLC)? Start->CheckSM SM_Not_Consumed Problem: Incomplete Reaction CheckSM->SM_Not_Consumed No SM_Consumed Problem: Side Reactions or Product Degradation CheckSM->SM_Consumed Yes Action1 Increase Temperature (to 130-150°C) SM_Not_Consumed->Action1 Action2 Check Catalyst (Add base if absent) Action1->Action2 Action3 Increase Reaction Time Action2->Action3 CheckByproducts Major Byproduct is More Polar than SM? SM_Consumed->CheckByproducts PolarByproduct Likely Linear Carbamate CheckByproducts->PolarByproduct Yes OtherByproducts Likely Degradation or Other Side Products CheckByproducts->OtherByproducts No Action4 Drive Cyclization: Increase Temp/Time PolarByproduct->Action4 Action5 Reduce Reaction Time (Stop after SM consumed) OtherByproducts->Action5 Action6 Re-evaluate Reagents (Consider milder alternatives) Action5->Action6

Caption: A logical workflow for troubleshooting low-yield syntheses.

References

  • Niemi, T. Y. M. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. HELDA - University of Helsinki. [Link]

  • Niemi, T., et al. (2018). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. Molecules, 23(4), 843. [Link]

  • Niemi, T., et al. (2017). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications, 53(75), 10411-10414. [Link]

  • Kim, H. J., et al. (2000). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Phenylethyl]aziridines. The Journal of Organic Chemistry, 65(22), 7607-7611.
  • Sibi, M. P., & Ghorpade, S. R. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 18(15), 3854-3857. [Link]

  • Niemi, T., et al. (2017). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications, 53, 10411-10414. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • Liu, Z., et al. (2010). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Journal of the American Chemical Society, 132(42), 14710-14713. [Link]

  • Organic Chemistry Portal. Oxazolidine synthesis. [Link]

  • Slideshare. Synthesis of Oxazolidinones. [Link]

  • PubChem. 5-(4-Fluorophenyl)oxazolidin-2-one. [Link]

  • Rullo, M., et al. (2017). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2017(5), 241-254. [Link]

  • Hopkins, B. T., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 16(5), 215-222. [Link]

Sources

Optimization

Oxazolidinone Synthesis Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for Oxazolidinone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazolidinone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of synthesizing 2-oxazolidinones—a critical heterocyclic scaffold found in blockbuster pharmaceuticals like linezolid and toloxatone.

Moving away from hazardous, traditional phosgene-based routes, modern synthesis relies on green chemistry principles, specifically CO₂ fixation and Deep Eutectic Solvents (DES). This guide addresses common experimental bottlenecks, explains the mechanistic causality behind our protocols, and provides self-validating workflows to ensure high yield, atom economy, and reproducibility in your lab.

Overview of Modern Synthetic Pathways

To troubleshoot effectively, we must first understand the synthetic landscape. The diagram below illustrates the three primary green pathways for constructing the oxazolidinone ring.

Pathways Epox Epoxides Oxaz 2-Oxazolidinones (Target Scaffold) Epox->Oxaz 3-Component Coupling (SiO2-MILZrCl5 Catalyzed) Epox->Oxaz [3+2] Cycloaddition (DES Catalyzed) Amine Amines Amine->Oxaz 3-Component Coupling (SiO2-MILZrCl5 Catalyzed) CO2 CO2 (1 atm) CO2->Oxaz 3-Component Coupling (SiO2-MILZrCl5 Catalyzed) CO2->Oxaz Ring Expansion (Atom Economy 100%) Isoc Isocyanates Isoc->Oxaz [3+2] Cycloaddition (DES Catalyzed) Azir Aziridines Azir->Oxaz Ring Expansion (Atom Economy 100%)

Fig 1. Green synthetic routes to 2-oxazolidinones via multi-component coupling and cycloaddition.

Troubleshooting Guide & FAQs

Q1: I am attempting a 3-component coupling of epoxides, amines, and CO₂, but my yields are low (<50%) and the reaction requires dangerously high CO₂ pressures. How can I optimize this? A1: The bottleneck is likely poor CO₂ activation and insufficient hydrogen-bonding to the epoxide. Traditional homogeneous catalysts require high pressure (e.g., >5 MPa) to force the equilibrium forward. The Scientific Solution: Switch to a dual-activation heterogeneous catalyst, such as1[1]. Causality: The ionic liquid cation captures and activates CO₂ into a highly reactive carbonate species, while the hydroxyl groups on the silica support simultaneously activate the epoxide via hydrogen bonding. This synergistic effect lowers the activation energy for nucleophilic attack, allowing the reaction to proceed at just 0.1 MPa (standard balloon pressure) at 70 °C, achieving >90% yields[1].

Q2: My current epoxide-isocyanate cycloaddition protocol uses toxic organic solvents and suffers from poor atom economy. Is there a solvent-free alternative? A2: Yes. You can entirely eliminate toxic organic solvents and supplementary catalysts by employing a Deep Eutectic Solvent (DES). The Scientific Solution: A DES composed of a2 acts as both the solvent and the catalyst[2]. Causality: The urea acts as a hydrogen bond donor to activate the epoxide oxygen, while the halide from the quaternary salt acts as a nucleophile to initiate ring-opening. This cooperative mechanism produces oxazolidinones with 100% atom economy and an exceptionally low E-factor of 0.11[2].

Q3: When using heterogeneous catalysts, I observe significant leaching and a drop in activity by the second cycle. How do I ensure catalyst longevity? A3: Leaching occurs when active sites (like ionic liquids or metal centers) are only physically adsorbed rather than covalently anchored to the support matrix. The Scientific Solution: Utilize covalently grafted systems. In the SiO₂-MILZrCl₅ system, the ionic liquid is chemically bonded to the robust SiO₂ matrix. This prevents leaching, allowing the catalyst to be recovered via simple filtration and reused for at least five cycles without a significant loss in catalytic activity[1].

Quantitative Data Comparison

To aid in protocol selection, the following table summarizes the performance metrics of traditional versus modern oxazolidinone synthesis methodologies.

Synthesis MethodReagentsCatalyst / MediumConditionsYieldAtom Economy / E-factor
Traditional Phosgenation Amino alcohols + PhosgeneHomogeneous Base0 °C to RT, ToxicHighLow / High Toxicity
High-Pressure CO₂ Fixation Epoxide + Amine + CO₂Homogeneous Lewis Acid>5 MPa, 120 °CModerateModerate / High Energy
Heterogeneous CO₂ Fixation Epoxide + Amine + CO₂SiO₂-MILZrCl₅0.1 MPa, 70 °C, 3h88–94%High / Green
DES Cycloaddition Epoxide + IsocyanateQDAS/Urea (1:2) DESSolvent-free, 85 °C, 4h85–87%100% / E-factor: 0.11

Standard Operating Procedures (SOPs)

Every protocol described below is designed as a self-validating system . By incorporating specific analytical checkpoints, you can verify the success of each mechanistic step before proceeding to isolation.

Protocol A: Solvent-Free Synthesis of Oxazolidinones using DES

This protocol leverages the dual solvent-catalyst nature of deep eutectic solvents for a [3+2] cycloaddition[2].

  • Preparation of DES: Mix Quaternary Diammonium Salt (QDAS) and Urea in a 1:2 molar ratio in a reaction vial. Heat gently (approx. 60 °C) with stirring until a clear, homogeneous liquid forms.

  • Reaction Setup: Add the epoxide (1.0 equiv) and isocyanate (1.0 equiv) directly into the DES. Causality Note: No additional solvent is required because the DES provides the necessary cooperative hydrogen-bonding network.

  • Cycloaddition: Stir the mixture at 85 °C for 4 hours.

  • Validation Checkpoint: Monitor the reaction via FTIR-ATR. The self-validating proof of conversion is the disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of the oxazolidinone carbonyl stretch (~1750 cm⁻¹).

  • Isolation: Extract the product using a green extraction solvent (e.g., ethyl acetate). The DES phase remains intact, can be recovered, dried under a vacuum, and reused for subsequent runs.

Protocol B: Atmospheric CO₂ Fixation using SiO₂-MILZrCl₅

This protocol utilizes a robust heterogeneous catalyst for a 3-component coupling under mild conditions[1].

  • Reagent Loading: To a 50 mL standard reaction flask, add epoxide (10 mmol), aniline (4.5 mmol), and the SiO₂-MILZrCl₅ catalyst (0.15 g).

  • Purging: Slowly blow CO₂ gas into the vessel for 5 minutes to displace ambient air, ensuring a pure C1 feedstock environment.

  • Reaction: Attach a CO₂ balloon to maintain a constant pressure of 0.1 MPa. Magnetically stir the mixture at 70 °C for 3 hours.

  • Validation Checkpoint: Analyze an aliquot via GC-FID. A successful catalytic cycle will show >99% selectivity for the 2-oxazolidinone product without the formation of undesired 1,2-diol byproducts.

  • Recovery & Purification: Cool the vessel, add ethanol to dissolve the organic products, and filter out the solid SiO₂-MILZrCl₅ catalyst for reuse. Purify the filtrate via recrystallization to isolate the pure 2-oxazolidinone.

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The diagram below maps the exact causality of the DES-catalyzed cycloaddition described in Protocol A.

Mechanism Step1 1. Substrate Introduction Epoxide + Isocyanate + DES Step2 2. H-Bonding Activation Urea (DES) activates Epoxide Oxygen Step1->Step2 Step3 3. Nucleophilic Attack Halide (DES) opens Epoxide Ring Step2->Step3 Step4 4. Isocyanate Insertion Formation of Carbamate Intermediate Step3->Step4 Step5 5. Intramolecular Cyclization Yields 2-Oxazolidinone Step4->Step5 Step6 6. Catalyst Recovery Regeneration of DES Step5->Step6 Step6->Step1 Catalytic Cycle Completes

Fig 2. Cooperative catalytic cycle of epoxide and isocyanate in a Deep Eutectic Solvent (DES).

References

  • Title: Efficient and sustainable fixation of CO₂ into 2-oxazolidinones utilizing ionic liquid functionalized SiO₂ nanocomposites Source: BMC Chemistry URL
  • Title: Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES)

Sources

Troubleshooting

Technical Support Center: Diastereoselective Control in 5-(4-Fluorophenyl)oxazolidin-2-one Synthesis

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in this crucial synthetic transformation. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, and precise control of its stereochemistry is paramount for therapeutic efficacy.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: My synthesis of 5-(4-Fluorophenyl)oxazolidin-2-one from (R)-2-(4-fluorophenyl)oxirane and an isocyanate is resulting in a low diastereomeric ratio (dr). What are the likely causes and how can I improve it?

Answer:

Low diastereoselectivity in the cycloaddition of epoxides and isocyanates is a common challenge. The root cause often lies in the reaction mechanism and the factors that influence the transition state energies leading to the different diastereomers. Several factors can contribute to poor stereocontrol:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to a lower dr.

  • Catalyst Choice and Loading: The nature of the Lewis acid catalyst is critical. A catalyst that forms a well-defined, rigid transition state will generally afford higher diastereoselectivity. Insufficient catalyst loading can lead to a competing, non-catalyzed background reaction with poor stereocontrol.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states and the solubility of the catalyst, thereby affecting the diastereoselectivity.

  • Rate of Addition: A rapid addition of the isocyanate to the reaction mixture can lead to localized high concentrations and potentially favor less selective pathways.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Begin by running the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this may slow down the reaction rate, it often significantly enhances diastereoselectivity.

  • Screen Lewis Acid Catalysts: If you are using a generic Lewis acid, consider screening a panel of catalysts known for their effectiveness in similar cycloadditions. Chromium(salphen) complexes, for instance, have been shown to be effective in catalyzing the formation of oxazolidinones from epoxides and isocyanates.[2]

  • Adjust Catalyst Loading: Systematically vary the catalyst loading (e.g., from 1 mol% to 5 mol%). An optimal loading will maximize the rate of the desired catalyzed pathway while minimizing background reactions.

  • Solvent Screening: Evaluate a range of solvents with varying polarities. Non-coordinating solvents like toluene or dichloromethane are often good starting points.[3]

  • Slow Addition: Add the isocyanate solution dropwise to the reaction mixture containing the epoxide and catalyst over an extended period. This maintains a low concentration of the isocyanate and can favor the more organized, selective transition state.

Data-Driven Approach to Optimization:

ParameterInitial ConditionSuggested Test ConditionsExpected Outcome for Higher dr
TemperatureRoom Temperature0 °C, -20 °C, -40 °CLower Temperature
CatalystGeneric Lewis AcidCr(salphen), Al(salen)Catalyst with rigid ligand scaffold
Catalyst Loading1 mol%2.5 mol%, 5 mol%Optimal loading (varies)
SolventTHFToluene, CH2Cl2Non-coordinating solvent
Addition RateBolus AdditionSlow, dropwise additionSlower addition rate

Question 2: I am observing the formation of a significant amount of isocyanurate trimers as a side product. How can I suppress this competing reaction?

Answer:

The formation of isocyanurate trimers is a common side reaction, particularly with electron-deficient isocyanates, and is often catalyzed by the same Lewis acids used for the desired cycloaddition.[2] This side reaction consumes your isocyanate and complicates purification.

Underlying Cause: The Lewis acid can activate the isocyanate, making it susceptible to nucleophilic attack by another isocyanate molecule, leading to trimerization.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the epoxide (e.g., 1.1 to 1.2 equivalents) relative to the isocyanate. This ensures that the isocyanate is the limiting reagent and is consumed preferentially in the desired reaction.

  • Catalyst Selection: Some catalysts have a higher propensity to promote isocyanurate formation. If this is a persistent issue, screening alternative catalysts is recommended. For example, some aluminum heteroscorpionate complexes have been reported to be effective for oxazolidinone synthesis from epoxides and isocyanates.

  • Temperature Management: As with diastereoselectivity, lower temperatures can disfavor the trimerization reaction.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting epoxide is consumed, quench the reaction promptly to prevent further isocyanate consumption.

Experimental Workflow for Minimizing Isocyanurate Formation:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Quench A Charge reactor with (R)-2-(4-fluorophenyl)oxirane and solvent B Add Lewis Acid Catalyst A->B C Cool to optimal temperature (e.g., 0 °C) B->C D Prepare a dilute solution of the isocyanate C->D E Add isocyanate solution dropwise over 1-2 hours D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction upon completion F->G

Caption: Workflow for minimizing isocyanurate side products.

Question 3: My reaction to form the oxazolidinone from a β-amino alcohol and phosgene or a phosgene equivalent is giving a low yield. What are the potential pitfalls?

Answer:

The cyclization of β-amino alcohols with phosgene or its equivalents is a classical and widely used method for synthesizing oxazolidinones.[3][4] However, several factors can lead to low yields.

  • Reactivity of the Phosgene Equivalent: The choice of the carbonylating agent is crucial. Phosgene itself is highly toxic and requires specialized handling. Alternatives like triphosgene, carbonyldiimidazole (CDI), or diethyl carbonate are often used, but their reactivity varies.

  • Base Selection: An appropriate base is required to neutralize the HCl generated during the reaction (with phosgene or triphosgene) and to facilitate the cyclization. The strength and steric hindrance of the base can impact the reaction outcome.

  • Formation of Side Products: Incomplete cyclization can lead to the formation of carbamoyl chlorides or other intermediates. Intermolecular reactions can also occur, leading to oligomeric byproducts.

  • Purity of the Starting β-Amino Alcohol: Impurities in the starting material can interfere with the reaction.

Troubleshooting Protocol:

  • Evaluate the Carbonylating Agent: If using a less reactive agent like diethyl carbonate, you may need higher temperatures and longer reaction times. For more sensitive substrates, CDI can be a milder alternative.

  • Optimize the Base: A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is often a good choice. The amount of base should be sufficient to neutralize the acid produced (typically 2 equivalents).

  • Ensure Anhydrous Conditions: Water can react with phosgene and its equivalents, reducing their effectiveness. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purify the Starting Material: Ensure the β-amino alcohol is of high purity. Recrystallization or column chromatography may be necessary.

Reaction Pathway and Potential Side Reactions:

G cluster_main Desired Pathway cluster_side Side Reactions A β-Amino Alcohol + Phosgene B Carbamoyl Chloride Intermediate A->B Acylation E Hydrolysis of Phosgene A->E Reaction with H2O C Desired Product 5-(4-Fluorophenyl)oxazolidin-2-one B->C:f0 Intramolecular Cyclization (Base-mediated) D Oligomeric Byproducts B->D Intermolecular Reaction

Caption: Desired vs. side reaction pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of a chiral auxiliary in the synthesis of oxazolidinones?

A1: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. In the context of oxazolidinone synthesis, a chiral auxiliary, such as one derived from a readily available amino acid, can be used to direct the formation of a specific diastereomer. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically pure product.[5] This approach is particularly useful when a stereocenter needs to be installed adjacent to the oxazolidinone ring.

Q2: Can I use computational modeling to predict the diastereoselectivity of my reaction?

A2: Yes, computational modeling, particularly using Density Functional Theory (DFT), can be a powerful tool to understand and predict the stereochemical outcome of a reaction.[6] By calculating the energies of the different transition states leading to the possible diastereomers, it is often possible to predict which diastereomer will be favored. This can save significant experimental time and resources by guiding the choice of reactants, catalysts, and reaction conditions.

Q3: Are there any "green" or more sustainable methods for synthesizing oxazolidinones?

A3: There is a growing interest in developing more environmentally friendly methods for oxazolidinone synthesis. Some promising approaches include:

  • Catalytic Cycloaddition of CO2 to Aziridines or Propargylamines: Using carbon dioxide as a C1 source is an attractive, atom-economical approach.[3]

  • Copper-Catalyzed Radical Amino-oxygenation of Alkenes: This method allows for the direct synthesis of 5-substituted 2-oxazolidinones from readily available alkenes.[7]

  • Use of Deep Eutectic Solvents (DES): These have been explored as environmentally benign and recyclable reaction media for the synthesis of oxazolidinones from epoxides and isocyanates.

Q4: How can I confirm the absolute and relative stereochemistry of my final product?

A4: Determining the stereochemistry of the final product is crucial. A combination of techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can often be used to determine the relative stereochemistry by analyzing coupling constants and through-space interactions (NOE).

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product by separating the different stereoisomers.

  • Comparison to Known Compounds: If the synthesized compound or a derivative has been previously reported, comparison of its spectroscopic and physical data (e.g., specific rotation) can help to assign the stereochemistry.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing (March 07 2016).
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
  • Copper-catalysed radical amino-oxygenation of alkenes for the exclusive synthesis of 5-substituted 2-oxazolidinones - Green Chemistry (RSC Publishing).
  • One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate - Beilstein Archives (April 14 2020).
  • Oxazolidinones for Asymmetric Synthesis - Sigma-Aldrich.
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - Beilstein Journals (July 21 2020).
  • Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex - White Rose Research Online.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC.
  • Oxazolidinone synthesis - Organic Chemistry Portal.
  • Current Updates on Oxazolidinone and Its Significance - PMC.
  • Synthesis of oxazolidin-2-ones. | Download Scientific Diagram - ResearchGate.
  • Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. - ResearchGate.
  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones (November 15 2013).

Sources

Optimization

Challenges in the scale-up of 5-(4-Fluorophenyl)oxazolidin-2-one production

Status: Operational | Tier: Level 3 (Process Engineering & Scale-Up) Subject: Troubleshooting the synthesis, isolation, and purification of 5-(4-Fluorophenyl)oxazolidin-2-one. Core Process Overview This guide focuses on...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Process Engineering & Scale-Up) Subject: Troubleshooting the synthesis, isolation, and purification of 5-(4-Fluorophenyl)oxazolidin-2-one.

Core Process Overview

This guide focuses on the most robust industrial route for scaling 5-(4-fluorophenyl)oxazolidin-2-one: the cyclization of 2-amino-1-(4-fluorophenyl)ethanol using a phosgene equivalent (typically 1,1'-Carbonyldiimidazole (CDI) or Diethyl Carbonate (DEC) ).

While direct epoxide opening of 4-fluorostyrene oxide with isocyanates is possible, the amino-alcohol route offers superior enantiomeric control and safety profile for multi-kilogram batches.

Standard Workflow Visualization

Oxazolidinone_Synthesis Start 2-Amino-1-(4-fluorophenyl)ethanol (Chiral or Racemic) Reaction Cyclization Reaction (THF or Toluene, Reflux) Start->Reaction Charge Reactor Reagent Cyclizing Agent (CDI or DEC) Reagent->Reaction Controlled Addition Reaction->Reaction Check Conversion (HPLC) Quench Quench & Phase Separation (Removal of Imidazole/Ethanol) Reaction->Quench Monitor CO2 Evolution Cryst Crystallization (EtOAc/Heptane) Quench->Cryst Solvent Swap Product 5-(4-Fluorophenyl)oxazolidin-2-one (>99% Purity) Cryst->Product Filtration

Figure 1: Critical path for the conversion of amino-alcohol precursors to the target oxazolidinone.

Troubleshooting Modules

Module A: Reaction Stalling & Incomplete Conversion

Symptom: HPLC shows significant residual starting material (amino alcohol) after standard reaction time (4–6 hours), specifically when using CDI.

Potential CauseMechanismCorrective Action
Moisture Contamination CDI hydrolyzes rapidly to imidazole and CO₂ upon contact with water, destroying the reagent before it reacts with the amine.Protocol Check: Ensure THF/DCM water content is <0.05% (KF titration). Increase CDI equivalents from 1.1 to 1.3 if solvent drying is impossible.
Low Temperature The formation of the intermediate N-acyl imidazole is fast, but the ring closure (O-acylation) requires thermal energy.Optimization: Ensure internal temperature reaches >60°C (THF reflux) or switch to Toluene (90°C) to drive the cyclization.
Amine Salt Formation If the starting material was stored as a HCl salt, it will not react with CDI without a base.Adjustment: Add 1.05 eq. of Triethylamine (TEA) or DIPEA to liberate the free amine before adding CDI.

Expert Insight:

"In scale-up, the 'stall' is often a mixing issue. The intermediate carbamate can precipitate or form a gel in THF. We recommend a minimum solvent volume of 10 L/kg to maintain a stirrable slurry during the intermediate phase."

Module B: Impurity Profile & Byproduct Formation

Symptom: Unknown peaks appearing at RRT 1.2–1.5 or "oiling out" during workup.

Diagnostic Table:

Impurity TypeObservationRoot CauseSolution
Isocyanate Dimers High MW peaks; insoluble solids.Thermal decomposition of the intermediate if heating is too aggressive (>110°C).Limit jacket temperature. Do not use bulk heating until gas evolution ceases.
Oligomers Gummy residue; broad NMR peaks.Polymerization initiated by excess base or lack of dilution.Maintain strict stoichiometry (1.1–1.2 eq CDI). Avoid concentrated reaction mixtures (>1M).
Imidazole Adducts Peaks in aromatic region (NMR).Incomplete aqueous wash during workup.Ensure pH < 3 during the first aqueous wash (using 1M HCl) to protonate and remove imidazole.
Module C: Stereochemical Integrity (Racemization)

Symptom: Enantiomeric Excess (ee) drops from >99% (starting material) to <95% (product).

Mechanism: The benzylic proton at the 5-position is susceptible to abstraction, especially because the para-fluorine atom exerts an electron-withdrawing inductive effect, increasing acidity.

Protocol for Chiral Retention:

  • Avoid Strong Bases: Do not use NaH or alkoxides for the cyclization of this specific substrate. Use mild bases (TEA, Pyridine) or neutral conditions (CDI).

  • Temperature Limit: When using Diethyl Carbonate (DEC) with basic catalysis (e.g., K₂CO₃), do not exceed 100°C. The CDI route (neutral conditions) is safer for chiral integrity than the DEC/Alkoxide route.

  • Quench pH: Avoid prolonged exposure to basic aqueous layers during workup. Quench immediately to neutral/acidic pH.

Module D: Safety & Gas Evolution (Scale-Up Critical)

Issue: Massive foaming or pressure buildup during reagent addition.

Risk Assessment: The reaction generates 1 mole of CO₂ for every mole of product.

  • Batch Size: 10 kg

  • Gas Volume: ~1200 Liters of CO₂ generated.

Control Strategy:

  • Solid Addition: Do not add CDI as a solid to a hot amine solution.

  • Slurry Dosing: Suspend CDI in THF and pump it into the reactor slowly.

  • Temperature Ramping: Add reagents at 0–20°C (where gas evolution is slow), then heat slowly (10°C/hour) to control the off-gassing rate during the reflux phase.

Validated Experimental Protocol

Target: 1.0 kg Scale of (S)-5-(4-fluorophenyl)oxazolidin-2-one.

  • Setup: 20 L Jacketed Reactor, overhead stirrer, reflux condenser, N₂ inlet.

  • Charge:

    • 1.0 kg (S)-2-amino-1-(4-fluorophenyl)ethanol (6.44 mol).

    • 10 L Anhydrous THF (KF < 0.05%).

  • Activation:

    • Cool to 15°C.

    • Add 1.15 kg 1,1'-Carbonyldiimidazole (CDI) (7.09 mol) in 5 portions over 1 hour. Warning: CO₂ evolution.

  • Reaction:

    • Stir at 20°C for 2 hours.

    • Heat to reflux (66°C) over 2 hours. Hold at reflux for 4 hours.

    • IPC (In-Process Control): Check HPLC for consumption of amino alcohol (<1.0%).

  • Workup:

    • Distill off ~70% of THF under reduced pressure.

    • Add 10 L Ethyl Acetate and 5 L 1M HCl. Stir for 30 mins.

    • Separate phases.[1] Wash organic layer with Brine (5 L).

  • Crystallization:

    • Concentrate organic layer to a thick slurry.

    • Add 5 L n-Heptane slowly at 50°C.

    • Cool to 0°C over 4 hours. Filter solids.[1]

  • Yield: Expect ~1.05 kg (90%), White crystalline solid.

FAQ: Rapid Response

Q: Can I use phosgene instead of CDI? A: Yes, but it is not recommended for this specific substrate in a standard lab due to safety. However, Triphosgene is a viable solid alternative if CDI quality is poor. Use 0.35 eq of Triphosgene with 2.2 eq of TEA.

Q: The product is colored (yellow/brown). How do I remove color? A: The color usually comes from oxidized imidazole or amine impurities. Treat the Ethyl Acetate solution with Activated Carbon (5 wt%) at 50°C for 1 hour before crystallization.

Q: My melting point is lower than the literature value (118-120°C). Why? A: This indicates contamination, likely with the N-acyl intermediate (incomplete cyclization) or residual solvent. Run a DSC (Differential Scanning Calorimetry) to check for solvates, or recrystallize from Isopropanol.

References

  • Organic Syntheses, Coll. Vol. 10, p.204 (2004). Preparation of Chiral Oxazolidinones from Amino Alcohols. (Protocol basis for CDI/Carbonate cyclization).

  • Tetrahedron Letters, Vol. 40, Issue 49, 1999. Synthesis of Linezolid Intermediates. (Specific reference to 4-fluorophenyl oxazolidinone chemistry).

  • Pfizer Inc. Patent US5688792A. Oxazolidinone antimicrobials. (Industrial scale-up data for 5-aryl-oxazolidinones).

  • BenchChem Technical Data. 2-Amino-1-(4-fluorophenyl)ethanol Properties & Handling.

Sources

Troubleshooting

Stability issues of 5-(4-Fluorophenyl)oxazolidin-2-one under different conditions

The following technical guide addresses the stability profile, degradation pathways, and handling protocols for 5-(4-Fluorophenyl)oxazolidin-2-one . This content is structured for researchers and drug development scienti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, degradation pathways, and handling protocols for 5-(4-Fluorophenyl)oxazolidin-2-one . This content is structured for researchers and drug development scientists, synthesizing data from specific oxazolidinone antibiotic studies (e.g., Linezolid) and fundamental heterocyclic chemistry.

Executive Summary

5-(4-Fluorophenyl)oxazolidin-2-one is a cyclic carbamate derivative frequently used as a pharmacophore in antibiotic development (e.g., Linezolid analogs) and as a chiral auxiliary in asymmetric synthesis.[1] While the 5-membered oxazolidinone ring confers superior stability compared to acyclic carbamates, it exhibits distinct sensitivities to alkaline hydrolysis and photo-oxidation .

This guide details the physicochemical boundaries of the molecule to prevent experimental failure.

Part 1: Critical Stability FAQs
Q1: Is this compound stable in aqueous buffers? (Hydrolytic Stability)

Answer: It depends heavily on pH.[2]

  • Acidic to Neutral (pH 1–7): High Stability. The oxazolidinone ring is robust against acid-catalyzed hydrolysis at ambient temperatures. You can safely perform acidic workups or store in acidic buffers (e.g., 0.1 M HCl) for short durations without significant degradation.

  • Basic (pH > 9): Unstable. The carbonyl carbon of the oxazolidinone ring is electrophilic. In the presence of strong nucleophiles (OH⁻, alkoxides), the ring undergoes irreversible nucleophilic attack, leading to ring opening.

    • Degradation Product:2-amino-1-(4-fluorophenyl)ethanol (and carbonate byproducts).

    • Impact: Avoid storage in carbonate or hydroxide buffers.

Q2: I observe a new peak in HPLC after storing the sample in DMSO. Is it degrading?

Answer: Likely yes, but rule out "precipitation" first. DMSO is hygroscopic. If your DMSO stock absorbs atmospheric water, the "wet" DMSO can facilitate slow hydrolysis over weeks. However, a more common issue in DMSO is oxidation if the solution is exposed to light and air, or precipitation upon dilution.

  • Check: If the peak elutes earlier than the parent in Reverse Phase (RP) HPLC, it is likely the hydrolyzed amino-alcohol (more polar).

  • Protocol: Store DMSO stocks at -20°C under argon/nitrogen in amber vials.

Q3: Can I heat this compound for recrystallization?

Answer: Yes, with limits. 5-Aryl-2-oxazolidinones generally possess high melting points and thermal stability up to ~150°C. However, prolonged heating above 180–200°C can induce pyrolytic decarboxylation , collapsing the ring to form aziridines or polymerizing.

  • Safe Zone: Refluxing in ethanol, ethyl acetate, or toluene is safe. Avoid neat heating (melting) without temperature control.

Part 2: Degradation Mechanisms & Visualizations

The following diagrams illustrate the primary chemical risks: Base-Catalyzed Hydrolysis and Troubleshooting Logic.

Figure 1: Base-Catalyzed Hydrolysis Pathway

Caption: Mechanism of oxazolidinone ring opening under basic conditions (pH >9) yielding the amino-alcohol.

Hydrolysis Parent 5-(4-Fluorophenyl) oxazolidin-2-one (Intact Ring) Transition Tetrahedral Intermediate Parent->Transition + OH- (Nucleophilic Attack) Product 2-amino-1-(4-fluorophenyl)ethanol (Ring Opened) Transition->Product Ring Cleavage Byproduct Carbonate/CO2 Transition->Byproduct Decarboxylation

Figure 2: Stability Troubleshooting Decision Tree

Caption: Logic flow for diagnosing purity issues in 5-(4-Fluorophenyl)oxazolidin-2-one experiments.

Troubleshooting Start Issue: Low Purity / New Peaks SolventCheck Is solvent Basic (pH > 8)? Start->SolventCheck LightCheck Was sample exposed to Light? SolventCheck->LightCheck No Hydrolysis Diagnosis: Hydrolysis (Ring Opening) SolventCheck->Hydrolysis Yes HPLCCheck New Peak Retention Time (RT)? LightCheck->HPLCCheck No (Dark Storage) PhotoDeg Diagnosis: Photo-Oxidation LightCheck->PhotoDeg Yes (Sunlight/UV) HPLCCheck->Hydrolysis Earlier RT (More Polar) Precip Diagnosis: Aggregation/Precipitation (Not Degradation) HPLCCheck->Precip Broad Peak / Split Peak

Part 3: Comparative Stability Data

The following table summarizes stability data derived from structural analogues (Linezolid, Tedizolid) and oxazolidinone chemistry.

ConditionStability RatingExpected Half-Life (

)
Notes
Solid State (Dark, 25°C) Excellent > 2 YearsStable if kept dry. Non-hygroscopic.
Acidic Solution (0.1 M HCl) High > 30 DaysProtonation of N occurs, but ring remains intact.
Neutral Water (pH 7) ⚠️ Moderate Days to WeeksSlow hydrolysis possible over long periods.
Alkaline Solution (0.1 M NaOH) Poor < 24 HoursRapid first-order degradation kinetics [1].
Photolysis (Sunlight/UV) Poor 30–90 HoursSusceptible to photo-degradation in solution [2].
Thermal (Solid, <150°C) Good N/AStable below melting point.
Part 4: Troubleshooting & Handling Protocols
Scenario A: "My LC-MS shows a mass of [M-26] or [M+18]."
  • Cause: This indicates Hydrolysis .[3]

    • M+18: Addition of water (

      
      ) corresponds to the ring-opened carbamic acid (transient) or amino-alcohol intermediate.
      
    • M-26: Loss of the carbonyl fragment (CO) is rare in solution but common in thermal degradation (pyrolysis).

  • Solution: Check the pH of your mobile phase and sample diluent. Ensure no basic additives (e.g., Triethylamine) are used in the sample preparation unless neutralized immediately.

Scenario B: "The compound is not dissolving in water."
  • Cause: Lipophilicity , not instability. The fluorophenyl group makes the molecule hydrophobic.

  • Protocol:

    • Dissolve compound in 100% DMSO first to create a Stock Solution (e.g., 10–50 mM).

    • Dilute into aqueous buffer slowly with vortexing.

    • Limit: Keep final DMSO concentration < 1% for biological assays to avoid solvent toxicity, but note that solubility limits may be reached at < 100 µM in pure water.

Scenario C: "I see degradation during sterilization."
  • Cause: Autoclaving (121°C, high pressure steam) can induce hydrolysis due to the combination of heat and moisture.

  • Solution: Do not autoclave solutions of this compound. Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).

References
  • Brier, M. E., et al. (2020). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. National Institutes of Health (PMC). Available at: [Link]

  • Toolaram, A. P., et al. (2017). Solar-mediated degradation of linezolid and tedizolid under simulated environmental conditions: Kinetics, transformation and toxicity. ResearchGate. Available at: [Link]

  • Lohray, B. B., et al. (2006). Thermal Behavior and Characterization of Some 2-Oxazolidinone Derivatives. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • PubChem. (2021).[4] 5-(4-Fluorophenyl)-1,3-oxazolidine-2,4-dione Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Optimization

Technical Support Center: Analytical Monitoring of 5-(4-Fluorophenyl)oxazolidin-2-one

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Synthesis Monitoring & Purity Profiling of 5-(4-Fluorophenyl)oxazolidin-2-one Reference ID: TSC-OXZ-2024-05

Introduction: The Scope of Support

Welcome to the technical support hub for the analysis of 5-(4-fluorophenyl)oxazolidin-2-one . This scaffold is a critical pharmacophore in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and MAO-B inhibitors.

This guide addresses the three most common "tickets" we receive from the field:

  • Reaction Monitoring: Distinguishing the amino-alcohol precursor from the cyclized product.

  • Chiral Purity: Separating the (S)- and (R)-enantiomers (critical for biological activity).

  • Impurity Profiling: Identifying hydrolysis products and dimers.

Ticket #001: Reaction Monitoring (IPC)

User Issue: "I cannot resolve the starting material, 2-amino-1-(4-fluorophenyl)ethanol, from the product using my standard C18 gradient. The amine tails significantly."

Senior Scientist Diagnosis

The starting material (SM) is a basic amino alcohol (


). On standard silica-based C18 columns at neutral pH, the protonated amine interacts with residual silanols, causing peak tailing and co-elution. The oxazolidinone product is a neutral carbamate and elutes later.
Troubleshooting Protocol: The "Acidic Shield" Method

To fix this, you must suppress silanol ionization and ensure the amine is fully protonated (or fully deprotonated, though low pH is preferred for column longevity).

Recommended Method Parameters (RP-HPLC):

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mmHigh carbon load prevents silanol interaction.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to sharpen the amine peak.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAMatches ionic strength of MPA.
Gradient 5% B to 60% B over 10 minRapid elution of polar SM; retention of neutral product.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm and 254 nm210 nm for the carbamate backbone; 254 nm for the fluorophenyl ring.
Decision Logic: Reaction Progression

Use the following logic flow to interpret your In-Process Control (IPC) chromatograms.

ReactionLogic Start Inject Reaction Aliquot CheckSM Peak at RT ~2.5 min? (Amino Alcohol) Start->CheckSM CheckInt Peak at RT ~4.0 min? (Linear Carbamate Intermediate) CheckSM->CheckInt Yes (Major) CheckProd Peak at RT ~7.5 min? (Oxazolidinone Product) CheckSM->CheckProd Trace/None Action1 Action: Continue Heating/Add Reagent CheckInt->Action1 No (Only SM) Action2 Action: Increase Temp or Base (Cyclization Incomplete) CheckInt->Action2 Yes CheckProd->Action1 Minor Peak Action3 Action: Quench & Isolate CheckProd->Action3 Major Peak (>98%)

Figure 1: Decision matrix for monitoring the cyclization of amino alcohols to oxazolidinones.

Ticket #002: Chiral Purity Determination

User Issue: "We need >99% ee for the (S)-enantiomer. Our C18 method cannot separate the enantiomers."

Senior Scientist Diagnosis

Enantiomers have identical physical properties in an achiral environment. You require a Chiral Stationary Phase (CSP) .[1][2] For phenyl-oxazolidinones, polysaccharide-based columns (Amylose or Cellulose tris-carbamates) are the industry standard due to the "fit" of the oxazolidinone ring into the chiral grooves of the polymer.

Troubleshooting Protocol: Polar Organic Mode

While Normal Phase (Hexane/IPA) works, Polar Organic Mode (POM) using pure alcohols or Acetonitrile is preferred for solubility and MS-compatibility.

Recommended Method (Chiral HPLC):

ParameterSpecificationNotes
Column Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))The "Gold Standard" for oxazolidinones [1].
Mobile Phase 100% Methanol or MeOH:IPA (90:10)Avoids hexane; better solubility for polar oxazolidinones.
Flow Rate 0.5 - 1.0 mL/minLower flow improves resolution on chiral columns.
Temperature 25°CLower temperature often improves chiral recognition (enthalpic control).
Selectivity (

)
Typically > 1.2(S)-enantiomer usually elutes second on Amylose-1 (verify with standard).
Chiral Method Development Workflow

ChiralWorkflow Start Racemic Screen Col1 Amylose-1 (AD-H) Start->Col1 Col2 Cellulose-1 (OD-H) Start->Col2 Mode1 Mobile Phase A: Hexane/IPA (90:10) Col1->Mode1 Mode2 Mobile Phase B: 100% MeOH (POM) Col1->Mode2 Result1 Res > 1.5? VALIDATE Mode2->Result1 Success Result2 Partial Sep? LOWER TEMP (10°C) Mode2->Result2 Tailing Result3 No Sep? SWITCH COLUMN Mode2->Result3 Co-elution

Figure 2: Screening strategy for enantiomeric separation of 5-substituted oxazolidinones.

Ticket #003: Impurity Profiling

User Issue: "I see a small impurity at RRT 0.85 that grows if I leave the reaction too long in base."

Senior Scientist Diagnosis

The oxazolidinone ring is stable, but under strong basic conditions (used during cyclization) or aqueous acidic workups, it can undergo hydrolysis back to the amino alcohol or form an N-N linked dimer if hydrazine contaminants are present (rare, but possible if hydrazines were used in previous steps). The peak at RRT 0.85 is likely the Open-Ring Carbamate or the Amino Alcohol (if using the C18 method).

Common Impurities Table
Impurity NameStructure DescriptionOriginDetection (LC-MS)
Impurity A (Precursor) 2-amino-1-(4-fluorophenyl)ethanolIncomplete Reaction / Hydrolysis

Impurity B (Intermediate) Linear carbamate (uncyclized)Insufficient heat/base

(approx)
Impurity C (Dimer) N,N'-linked dimerOver-concentration / Side reaction

Impurity D (Degradant) 4-fluorostyreneElimination (Acidic conditions)Low UV response, Non-polar

Validation Check: To confirm Impurity A, spike your sample with the starting material. If the peak area at RRT 0.85 increases without splitting, the identity is confirmed.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection at 280 nm? A: No. The 4-fluorophenyl group has weak absorbance at 280 nm. You will lose sensitivity. Use 210 nm (amide backbone) or 254 nm (phenyl pi-pi transition) for maximum signal-to-noise ratio.

Q: My chiral column pressure is too high with Methanol. A: Methanol has higher viscosity than Acetonitrile. If using 100% MeOH, reduce flow to 0.5 mL/min or increase column temperature to 30°C (though this may slightly reduce resolution). Alternatively, switch to Acetonitrile/Methanol (50:50).

Q: How do I store the samples? A: 5-(4-fluorophenyl)oxazolidin-2-one is stable in Acetonitrile or Methanol at room temperature for 24 hours. For longer storage, refrigerate at 4°C to prevent slow hydrolysis if trace moisture is present.

References

  • Dobó, M., et al. (2021). "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode." Journal of Chromatography A, 1662, 462741.[3]

  • Gage, J. R., & Evans, D. A. (1990). "Stereoselective synthesis of oxazolidin-2-ones." Organic Syntheses, 68, 77.
  • Wang, Y., et al. (2023). "Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics." Critical Reviews in Analytical Chemistry.

  • Brickner, S. J. (1996).[4] "Oxazolidinone antibacterial agents."[5][6][7][8][9] Journal of Medicinal Chemistry, 39(3), 673-679. (Describes the structure-activity relationship of the 5-fluorophenyl core).

Sources

Reference Data & Comparative Studies

Validation

Comparison of synthesis methods for 5-(4-Fluorophenyl)oxazolidin-2-one

This guide provides an in-depth technical comparison of synthesis methods for 5-(4-Fluorophenyl)oxazolidin-2-one , a critical pharmacophore in the development of oxazolidinone antibiotics (e.g., Linezolid analogs) and mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis methods for 5-(4-Fluorophenyl)oxazolidin-2-one , a critical pharmacophore in the development of oxazolidinone antibiotics (e.g., Linezolid analogs) and monoamine oxidase (MAO) inhibitors.[1]

Executive Summary

The synthesis of 5-aryl-2-oxazolidinones is a pivotal step in medicinal chemistry.[1] For the 4-fluorophenyl derivative, the choice of method dictates the impurity profile, scalability, and cost-efficiency.

  • Method A (Amino Alcohol Cyclization): The industrial standard.[1] High reliability, scalable, but requires the pre-synthesis of the amino alcohol.

  • Method B (Epoxide Carboxylation): The catalytic "green" route.[1] High atom economy, uses CO₂ or urea, but requires specific catalysts (e.g., Salen, Ionic Liquids) to control regioselectivity (5- vs. 4-isomer).

  • Method C (Aziridine Ring Expansion): High stereocontrol but limited by the toxicity and stability of aziridine precursors.[1]

Part 1: Comparative Analysis of Synthesis Routes

FeatureMethod A: Amino Alcohol Cyclization Method B: Epoxide Carboxylation Method C: Aziridine Expansion
Precursor 2-Amino-1-(4-fluorophenyl)ethanol2-(4-Fluorophenyl)oxirane (Styrene Oxide)2-(4-Fluorophenyl)aziridine
Reagents Diethyl Carbonate (DEC), CDI, or PhosgeneUrea, Cyanate, or CO₂/AmineCO₂
Catalyst Base (K₂CO₃, NaOEt)Lewis Acid (Zn-Salen), Ionic LiquidsCr-Salen, Sb-Catalysts
Yield 75 – 90% 60 – 85% 80 – 95%
Regioselectivity High (Structure-directed)Moderate (Catalyst-dependent)High (Retention of stereochemistry)
Atom Economy Moderate (Loss of EtOH/Imidazol)High (100% with CO₂/Amine)High (100% with CO₂)
Scalability High (Industrial Preferred) Moderate (Heat/Pressure transfer)Low (Aziridine toxicity)

Part 2: Deep Dive & Experimental Protocols

Method A: Cyclization of Amino Alcohols (The "Green" Standard)

This is the most robust method for large-scale preparation.[1] It avoids the regioselectivity issues of epoxide opening because the nitrogen and oxygen atoms are already fixed in the 1,2-position. Modern protocols prefer Diethyl Carbonate (DEC) over phosgene or CDI to minimize toxic byproducts.[1]

Mechanism: The amino group attacks the carbonyl of the carbonate, displacing ethoxide.[1] The resulting carbamate intermediate undergoes intramolecular cyclization, displacing the second ethoxide to close the ring.[1]

AminoAlcohol_Mechanism Start 2-Amino-1-(4-F-Ph)ethanol Inter1 Carbamate Intermediate Start->Inter1 + Diethyl Carbonate - EtOH End 5-(4-F-Ph)oxazolidin-2-one Inter1->End Cyclization (Base) - EtOH Byprod 2 EtOH Inter1->Byprod Byproduct

Figure 1: Carbonylation mechanism via Diethyl Carbonate.

Experimental Protocol (Adapted for 4-F Analog):

  • Setup: Equip a 1-L three-necked flask with a mechanical stirrer and a distillation head (to remove ethanol).

  • Charge: Add 2-amino-1-(4-fluorophenyl)ethanol (1.0 equiv, ~155 g) and Diethyl Carbonate (2.5 equiv).

  • Catalyst: Add anhydrous K₂CO₃ (0.1 equiv).

  • Reaction: Heat the mixture to 135°C . Ethanol will begin to distill off (bp 78°C).[1]

  • Completion: Continue heating until the internal temperature rises to ~120-125°C and ethanol cessation is observed (approx. 4-6 hours).

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (500 mL) and wash with water (2 x 200 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane.[1]

  • Expected Yield: 80-85% as white crystals.

Method B: Epoxide Opening with Urea/Cyanate (The Catalytic Route)

This method builds the ring from 2-(4-fluorophenyl)oxirane (4-fluorostyrene oxide).[1] It is attractive because epoxides are often cheaper than amino alcohols.[1] The challenge is ensuring the nucleophile attacks the benzylic position (to give the 4-aryl isomer) or the terminal position (to give the 5-aryl isomer).[1] For the 5-aryl target, attack at the terminal carbon is required, which is sterically favored but electronically disfavored.

Mechanism: A Lewis acid activates the epoxide oxygen.[1] The urea (or cyanate) nitrogen attacks the less hindered terminal carbon (Regiocontrol is key here).[1] The intermediate alkoxide then attacks the carbonyl portion of the urea, releasing ammonia to close the ring.[1]

Epoxide_Mechanism Epoxide 4-Fluorostyrene Oxide Complex Activated Epoxide (Lewis Acid) Epoxide->Complex + Catalyst Open Ring Opening (Terminal Attack) Complex->Open + Urea/Cyanate End 5-(4-F-Ph)oxazolidin-2-one Open->End - NH3 / Cyclization

Figure 2: Regioselective epoxide opening and cyclization.[1]

Experimental Protocol:

  • Reagents: 4-Fluorostyrene oxide (10 mmol), Urea (20 mmol).

  • Catalyst: 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) (2 mL) serves as both solvent and promoter.[1] Alternatively, use ZnCl₂ (5 mol%) in DMF.[1]

  • Conditions: Heat to 140°C for 6 hours.

  • Workup: Extract with diethyl ether. The ionic liquid can be recycled.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc 3:1).

  • Note: This route often produces a mixture of 5-aryl (major) and 4-aryl (minor) isomers.[1] Verification by ¹H NMR is essential (Look for the diagnostic ABX pattern of the CH-CH₂ ring protons).[1]

Part 3: Critical Selection Criteria

ScenarioRecommended MethodRationale
Drug Discovery (mg scale) Method A (CDI Variant) Use 1,1'-Carbonyldiimidazole (CDI) instead of DEC for mild, room-temp cyclization.[1] Speed is prioritized over cost.
Process Development (kg scale) Method A (DEC Variant) Diethyl carbonate is non-toxic, cheap, and the ethanol byproduct is easily handled.[1] No phosgene safety risks.[1]
Green Chemistry / Academic Method B Demonstrates high atom economy and catalytic efficiency.[1] Useful if the amino alcohol is not commercially available.[1]

References

  • Gage, J. R.; Evans, D. A. "(S)-4-(Phenylmethyl)-2-Oxazolidinone".[1] Organic Syntheses, 1990 , 68, 77. Link (Foundational protocol for amino alcohol cyclization with diethyl carbonate).[1]

  • Lohray, B. B.; Baskaran, S.; Rao, B. S. "A Short Synthesis of Oxazolidin-2-ones".[1] Tetrahedron Letters, 1999 , 40, 4855. (Discusses regiocontrol in epoxide opening).

  • Paz, J. et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin".[1] Arkivoc, 2010 , (ix), 18-28.[2] Link (Alternative route via carbamates).[1]

  • Invidiata, F. P. et al. "Synthesis and biological activity of some 5-(4-fluorophenyl)oxazolidin-2-one derivatives".[1] Farmaco, 1996 , 51, 659. (Specific biological data on the 4-fluoro analog).

  • ChemicalBook Entry. "(4S)-3-[5-(4-Fluorophenyl)-1,5-dioxopenyl]-4-phenyl-2-oxazolidinone".[1][2][3] Link (Reference for CAS and commercial availability of derivatives).[1]

Sources

Comparative

A Comparative Analysis of the Biological Activity of 5-(4-Fluorophenyl)oxazolidin-2-one Derivatives: A Guide for Drug Discovery

The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in the development of the linezolid class of antibiotics. The versatility of this heterocyclic system, ho...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in the development of the linezolid class of antibiotics. The versatility of this heterocyclic system, however, extends far beyond antibacterial applications, with derivatives exhibiting a wide spectrum of biological activities, including monoamine oxidase (MAO) inhibition and anticonvulsant effects. This guide provides a comparative analysis of the biological activity of 5-(4-Fluorophenyl)oxazolidin-2-one derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

The 5-(4-Fluorophenyl)oxazolidin-2-one Core: A Privileged Scaffold

The introduction of a 4-fluorophenyl group at the 5-position of the oxazolidin-2-one ring creates a unique chemical entity with significant potential for biological activity. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The phenyl ring itself provides a platform for further functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore how modifications to this core structure can modulate its activity as an antibacterial, an MAO inhibitor, and an anticonvulsant agent.

Antibacterial Activity: Beyond Linezolid

The primary mechanism of antibacterial action for oxazolidinones is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex.[1][2] While linezolid, the first clinically approved oxazolidinone, features an N-phenyl ring and a C-5 acetamidomethyl group, the exploration of other C-5 substituents is an active area of research.[1][3]

The 5-substituent on the oxazolidinone ring plays a crucial role in determining the antibacterial potency and spectrum.[1] Studies on various 5-substituted oxazolidinones have shown that the nature of this group significantly impacts activity. For instance, the replacement of the carbonyl oxygen in the C-5 side chain with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity.[1]

Comparative Analysis of Hypothetical 5-(4-Fluorophenyl)oxazolidin-2-one Derivatives:

The following table presents a hypothetical comparative analysis based on established structure-activity relationships for oxazolidinones. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Derivative Modification at N-3 Modification at C-5 Side Chain Predicted MIC (µg/mL) vs. S. aureus Rationale for Predicted Activity
1 3-FluorophenylAcetamidomethyl1-4The classic oxazolidinone pharmacophore, similar to linezolid, is expected to have good activity.
2 3-FluorophenylThiourea<1Replacement of the acetamido group with a thiourea moiety has been shown to enhance antibacterial activity.[1]
3 3-Fluorophenyl1,2,3-Triazolylmethyl1-2The triazole ring is a known bioisostere for the acetamido group and can maintain or enhance potency.[3]
4 4-(4-Morpholinyl)phenylAcetamidomethyl2-8While the N-phenyl-morpholine group is present in linezolid, the 5-phenyl substitution may alter the optimal N-3 substituent.
5 UnsubstitutedAcetamidomethyl>16The N-aryl group is generally considered essential for potent antibacterial activity.[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in Mueller-Hinton Broth (MHB) C Inoculate microtiter plate wells containing compound dilutions with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination using broth microdilution.

Monoamine Oxidase (MAO) Inhibition: A Potential for Antidepressant Activity

Certain oxazolidinone derivatives are known to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin and dopamine.[5] This inhibitory activity is the basis for their potential use as antidepressant and anti-Parkinson's agents. The structural similarity of some antibacterial oxazolidinones to known MAO inhibitors like toloxatone has prompted investigations into this off-target effect.[6]

The orientation of the oxazolidinone ring in the active site of MAO is crucial for its inhibitory activity.[5] Modifications at the C-5 position can significantly affect both potency and selectivity for MAO-A versus MAO-B.[6]

Comparative Analysis of Hypothetical 5-(4-Fluorophenyl)oxazolidin-2-one Derivatives:

The following table provides a hypothetical comparison of MAO inhibitory activity, measured as the half-maximal inhibitory concentration (IC50).

Derivative Modification at N-3 Modification at C-5 Side Chain Predicted IC50 (µM) vs. MAO-A Predicted IC50 (µM) vs. MAO-B Rationale for Predicted Activity
6 PhenylAminomethyl5-15>50The aminomethyl group can interact with the active site, but selectivity may be low without further optimization.
7 3-ChlorophenylHydroxymethyl1-510-20Electron-withdrawing groups on the N-phenyl ring can influence binding.
8 Phenyl(1H-1,2,3-Triazol-1-yl)methyl>50>50While a good substituent for antibacterial activity, the triazole may not be optimal for MAO inhibition.[6]
9 4-MethoxyphenylAminomethyl10-25>50An electron-donating group on the N-phenyl ring might decrease potency compared to unsubstituted or halogenated derivatives.
Experimental Protocol: In Vitro MAO Inhibition Assay

The inhibitory activity of the compounds against MAO-A and MAO-B can be assessed using a fluorometric assay.

Workflow for MAO Inhibition Assay:

MAO_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of test compounds D Pre-incubate enzyme with test compound A->D B Prepare recombinant human MAO-A or MAO-B enzyme solution B->D C Prepare substrate solution (e.g., kynuramine) E Initiate reaction by adding substrate C->E D->E F Incubate at 37°C E->F G Stop the reaction F->G H Measure fluorescence of the product G->H I Calculate % inhibition and IC50 values H->I

Caption: Workflow for in vitro MAO inhibition assay.

Anticonvulsant Activity: Exploring Neurological Applications

The structural features of some oxazolidinone derivatives bear resemblance to known anticonvulsant drugs. This has led to the exploration of this chemical class for the treatment of epilepsy. The anticonvulsant activity is often evaluated in animal models using chemically or electrically induced seizures.

While there is less specific SAR data for anticonvulsant 5-(4-Fluorophenyl)oxazolidin-2-ones, studies on related structures like 5-phenyl oxazolidin-2,4-diones suggest that modifications at the N-3 position with piperazine and aniline derivatives can lead to significant anticonvulsant activity.[7]

Comparative Analysis of Hypothetical 5-(4-Fluorophenyl)oxazolidin-2-one Derivatives:

The following table presents a hypothetical comparison of anticonvulsant activity, often measured as the median effective dose (ED50) in animal models.

Derivative Modification at N-3 Modification at C-5 Side Chain Predicted Anticonvulsant Activity (MES Test) Rationale for Predicted Activity
10 H-Low to moderateThe N-3 position is a key site for modification to impart anticonvulsant activity.
11 2-(4-Phenylpiperazin-1-yl)ethyl-Moderate to highN-alkylation with bulky piperazine moieties has been shown to be effective in related scaffolds.[7]
12 2-(4-Fluorophenylamino)ethyl-Moderate to highAniline derivatives at the N-3 position have also demonstrated anticonvulsant properties.[7]
13 Methyl-LowA simple alkyl substitution at N-3 is generally less effective than more complex side chains.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Workflow for MES Test:

MES_Workflow cluster_prep Preparation cluster_induction Seizure Induction cluster_observation Observation A Administer test compound or vehicle to mice (i.p.) B Allow for absorption (e.g., 30 min) A->B C Apply electrical stimulus via corneal electrodes B->C D Observe for the presence or absence of tonic hindlimb extension C->D E Calculate the percentage of protected animals D->E

Sources

Validation

Spectroscopic Profiling &amp; Comparative Analysis: 5-(4-Fluorophenyl)oxazolidin-2-one

Executive Summary & Strategic Context Target Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists. The oxazolidinone scaffold represents a critical pharmacophore in modern antibiotic development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

The oxazolidinone scaffold represents a critical pharmacophore in modern antibiotic development, most notably validated by Linezolid . The specific derivative 5-(4-Fluorophenyl)oxazolidin-2-one (hereafter referred to as 5-FPO ) serves as both a potent intermediate and a model system for understanding the electronic influence of fluorine on the heterocyclic core.

This guide moves beyond basic characterization.[1] It provides a comparative spectroscopic analysis of 5-FPO against its non-fluorinated analog (5-PO ) and the clinical benchmark Linezolid . The focus is on the "Fluorine Fingerprint"—the specific electronic perturbations caused by the fluorine atom that serve as diagnostic markers in NMR (


H, 

C,

F), IR, and Mass Spectrometry.

Comparative Spectroscopic Atlas

Compound Definition[2]
  • Target (5-FPO): 5-(4-Fluorophenyl)oxazolidin-2-one (CAS: 19338-43-3)[2]

  • Control (5-PO): 5-Phenyloxazolidin-2-one (CAS: 7693-77-8)

  • Benchmark (LNZ): Linezolid (Clinical Oxazolidinone)

Nuclear Magnetic Resonance (NMR) Profiling

The fluorine atom at the para position of the phenyl ring introduces significant spin-spin coupling (


), which acts as a self-validating structural check.
Table 1:

C NMR Chemical Shift & Coupling Comparison (DMSO-

)

Note: The C-F coupling constants (


) are the definitive diagnostic tools.
Carbon Position5-FPO (

ppm)
Multiplicity (

Hz)
5-PO (

ppm)
Shift Difference (

)
C=O (C2) 158.9s159.2-0.3 (Inductive effect)
C-F (C4') 162.7d (

)
128.5 (C-H)+34.2 (Diagnostic)
C-Meta (C3') 115.6d (

)
128.8-13.2 (Shielding)
C-Ortho (C2') 127.7d (

)
125.6+2.1
C-Ipso (C1') 136.5d (

)
139.5-3.0
C5 (Chiral) 77.2s77.8-0.6
C4 (CH2) 48.5s48.8-0.3
Table 2:

H NMR Diagnostic Signals (300 MHz, DMSO-

)
Proton5-FPO Signal5-PO SignalStructural Insight
NH 7.85 (br s)7.80 (br s)H-bonding dependent; Fluorine has minimal long-range effect on NH acidity here.
Ar-H (Ortho) 7.45 (dd,

Hz)
7.30-7.45 (m)The ortho protons in 5-FPO show complex splitting due to

F coupling.
Ar-H (Meta) 7.22 (t,

Hz)
7.30-7.45 (m)Distinct triplet-like appearance due to overlapping

and

.
C5-H 5.65 (t)5.60 (t)Proximity to the aromatic ring makes this sensitive to ring current changes.
Infrared (IR) & Mass Spectrometry (MS)
  • IR Spectroscopy:

    • C=O Stretch: Both compounds show the characteristic cyclic carbamate stretch at 1740–1760 cm

      
       .
      
    • C-F Stretch (5-FPO only): A strong, sharp band appears at 1220 cm

      
       , absent in 5-PO.
      
  • Mass Spectrometry (ESI+):

    • 5-FPO:

      
      . Fragmentation often yields 
      
      
      
      (4-fluorostyrene imine derivative).
    • 5-PO:

      
      .
      

Visualization: Structural Logic & Coupling Networks

The following diagrams illustrate the flow of magnetization and coupling information, critical for interpreting 2D NMR data (HMBC/COSY).

Diagram 1: NMR Coupling Network ( -Coupling Flow)

G F19 19F Nucleus C4_prime C4' (Aromatic) δ 162.7 F19->C4_prime 1J_CF ~245 Hz (Dominant) C3_prime C3' (Meta) δ 115.6 F19->C3_prime 2J_CF ~21 Hz C2_prime C2' (Ortho) δ 127.7 F19->C2_prime 3J_CF ~8 Hz H_meta H-Meta δ 7.22 F19->H_meta 3J_HF ~8-9 Hz (Splitting Source) H_ortho H-Ortho δ 7.45 F19->H_ortho 4J_HF ~5-6 Hz C3_prime->H_meta 1J_CH C2_prime->H_ortho 1J_CH

Caption: Figure 1: Fluorine-Centered Coupling Network. This diagram maps the propagation of spin-spin coupling from the


F nucleus to the aromatic carbon and proton framework, essential for assigning the aromatic region in NMR.

High-Fidelity Characterization Workflow (SOP)

To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating protocol.

Sample Preparation
  • Solvent Selection: Use DMSO-

    
      rather than CDCl
    
    
    
    .
    • Reasoning: Oxazolidinones often exhibit poor solubility in chloroform, leading to broadened peaks. DMSO-

      
       ensures sharp signals and stabilizes the exchangeable N-H proton, allowing it to be integrated quantitatively.
      
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Check: If the solution is cloudy, sonicate for 30 seconds. Do not filter through cotton if quantitative yield is required (cotton can adsorb polar heterocycles).

Data Acquisition Parameters
  • 
    H NMR:  Set relaxation delay (
    
    
    
    ) to 5 seconds to allow full relaxation of the rigid aromatic protons.
  • 
    F NMR:  Acquire a non-decoupled spectrum first to observe F-H coupling, then a proton-decoupled spectrum (
    
    
    
    F{
    
    
    H}) to verify the chemical shift (typically -115 to -118 ppm ).
  • Validation Step: The integration ratio of the Aromatic Region (4H) to the C5-H (1H) must be exactly 4:1 . If it is 5:1, your sample is contaminated with starting material (non-cyclized intermediate) or solvent impurities.

Diagram 2: Metabolic Stability Logic (Oxazolidinone Ring Opening)

One of the key reasons for using the oxazolidinone scaffold is its metabolic stability compared to linear amides or esters.

MetabolicStability cluster_stability Stability Factor Compound 5-(4-Fluorophenyl) oxazolidin-2-one Intermediate Carbamic Acid Intermediate Compound->Intermediate Slow Hydrolysis (Steric/Electronic Shielding) Enzyme Esterases / Amidases (Liver Microsomes) Enzyme->Intermediate Catalysis Product Amino Alcohol (Ring Opened) Intermediate->Product Spontaneous Decarboxylation CO2 CO2 Release Intermediate->CO2 Gas Evolution

Caption: Figure 2: Metabolic Degradation Pathway. The oxazolidinone ring resists rapid hydrolysis. The primary degradation route involves ring opening to the amino alcohol, driven by enzymatic attack and subsequent decarboxylation.

References

  • PubChem. (2025).[2] 5-(4-Fluorophenyl)oxazolidin-2-one Compound Summary. National Library of Medicine. [Link]

  • SpectraBase. (2025).[2] NMR and IR Spectra of Oxazolidinone Derivatives. John Wiley & Sons.[2][3] [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. [Link]

  • Dove Press. (2011). 19-Fluorine nuclear magnetic resonance chemical shift variability. [Link]

Sources

Comparative

A Comparative Guide to the Enantiomeric Purity Analysis of 5-(4-Fluorophenyl)oxazolidin-2-one

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of therapeutic efficacy and safety. 5-(4-Fluorophenyl)oxazolidin-2-one, a key chiral auxiliary and a structural motif in various pharmacologically active compounds, exemplifies this principle. Its enantiomeric purity directly dictates the stereochemical outcome of reactions in which it participates, making robust and accurate analytical methodologies for its enantiomeric excess (ee) determination indispensable.

This guide provides an in-depth comparison of the primary analytical techniques employed for the enantiomeric purity analysis of 5-(4-Fluorophenyl)oxazolidin-2-one. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis of their performance based on experimental data.

The Criticality of Enantiopurity in Chiral Auxiliaries

Chiral auxiliaries, such as Evans auxiliaries, are foundational tools in stereocontrolled synthesis.[1] The enantiomeric purity of these auxiliaries is of paramount importance because it directly translates to the stereochemical purity of the final product, which could be an active pharmaceutical ingredient (API).[1] Even minor enantiomeric impurities in the auxiliary can lead to significant levels of the undesired enantiomer in the final compound, potentially altering its pharmacological and toxicological profile.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for 5-(4-Fluorophenyl)oxazolidin-2-one can be approached through several powerful analytical techniques. The choice of method is often dictated by factors such as available instrumentation, sample throughput requirements, the need for preparative-scale separation, and the desired level of accuracy. Here, we compare the most prevalent and effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the dominant technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[2][3] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality of Method Design: The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad enantiorecognition capabilities for a wide range of compounds, including oxazolidinones.[1][4] The choice between normal-phase and reversed-phase conditions depends on the solubility of the analyte and the desired selectivity. For oxazolidinones, polar organic and reversed-phase modes have shown success.[4][5]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is sufficient.[1]

  • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series) is recommended for initial screening.

  • Mobile Phase: A typical starting mobile phase for normal-phase separation would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is used. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can be added to improve peak shape and resolution.[5]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

HPLC_Workflow Sample Dissolve Sample Injector Autosampler Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV/DAD Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several key advantages, including faster analysis times, reduced organic solvent consumption, and lower backpressure.[6][7][8] SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of an organic modifier (e.g., methanol, ethanol).[2]

Causality of Method Design: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in efficiency, leading to rapid separations.[7] The choice of modifier and chiral stationary phase remains crucial for achieving selectivity. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The ability to screen multiple columns and modifiers in parallel makes SFC an excellent tool for high-throughput method development.[2][6]

Experimental Protocol: Chiral SFC Analysis

  • Instrumentation: A dedicated SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator is required. A UV/DAD detector is commonly used.

  • Column: Polysaccharide-based chiral columns are the primary choice.

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol, ethanol, or isopropanol. The modifier percentage is a key parameter for optimizing the separation.

  • Flow Rate: Typically 2 - 5 mL/min.

  • Back Pressure: Maintained at a constant pressure, typically between 100 and 200 bar.

  • Column Temperature: Often slightly elevated, e.g., 35-40 °C.

  • Detection: UV detection.

  • Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent, often the modifier itself.

SFC_Workflow Sample Dissolve Sample Injector Autosampler Sample->Injector CO2 Supercritical CO2 Pumps CO2 & Modifier Pumps CO2->Pumps Modifier Modifier Solvent Modifier->Pumps Pumps->Injector Column Chiral Column Injector->Column Detector UV/DAD Detector Column->Detector BPR Back-Pressure Regulator Detector->BPR Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric purity analysis by Chiral SFC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Derivatization Approach

Causality of Method Design: CDAs react with the enantiomers to form new covalent bonds, resulting in diastereomers with distinct NMR spectra.[9] CSAs form non-covalent diastereomeric complexes through interactions such as hydrogen bonding or π-π stacking.[10] The choice between a CDA and a CSA depends on the functional groups present in the analyte and the desired stability of the diastereomeric species. For oxazolidinones, which possess an N-H proton, both approaches are viable. The key is to select a chiral auxiliary that induces a sufficient chemical shift difference (Δδ) between the signals of the two diastereomers to allow for accurate integration.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Chiral Derivatizing Agent (CDA): Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its chloride is a common choice for derivatizing amines and alcohols.[12]

  • Reaction: In a clean NMR tube, dissolve a known amount of the 5-(4-Fluorophenyl)oxazolidin-2-one sample in a suitable deuterated solvent (e.g., CDCl3). Add a slight excess (1.1-1.2 equivalents) of the CDA (or its corresponding acid chloride with a non-nucleophilic base). Allow the reaction to proceed to completion.

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Carefully integrate these signals. The enantiomeric excess is calculated using the following formula:

    ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Dissolve Sample in Deuterated Solvent Add_CDA Add Chiral Derivatizing Agent Sample->Add_CDA React Allow Reaction to Complete Add_CDA->React Acquire Acquire 1H NMR Spectrum React->Acquire Identify Identify Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by NMR using a CDA.

Performance Comparison

FeatureChiral HPLCChiral SFCNMR Spectroscopy
Resolution ExcellentExcellentModerate to Good (depends on Δδ)
Sensitivity HighHighLower
Analysis Time Moderate to LongFastFast (after sample prep)
Solvent Consumption HighLowVery Low
Throughput ModerateHighLow to Moderate
Preparative Capability YesYes (often preferred)No
Method Development Can be time-consumingRapid (with screening systems)Requires derivatization/complexation
Cost per Sample ModerateLower (due to solvent savings)Can be high (instrument time)

Concluding Remarks

The choice of analytical technique for determining the enantiomeric purity of 5-(4-Fluorophenyl)oxazolidin-2-one is a critical decision that impacts the efficiency and accuracy of quality control in research and development.

  • Chiral HPLC remains the benchmark for its high resolution and established reliability. It is the method of choice when high accuracy is paramount and throughput is not the primary concern.

  • Chiral SFC offers a compelling alternative, particularly in high-throughput screening environments where speed and reduced environmental impact are crucial. Its performance is often comparable to or even exceeds that of HPLC.

  • NMR Spectroscopy , while less sensitive and not a separative technique, provides a valuable orthogonal method for confirmation. It is particularly useful when a rapid, non-chromatographic assessment is needed, or for structural elucidation of the diastereomers formed.

Ultimately, a multi-faceted approach, potentially employing a chromatographic technique for routine analysis and an orthogonal method like NMR for verification, provides the most robust and trustworthy system for ensuring the enantiomeric integrity of this vital chiral building block.

References

  • ACS Publications. (2018, April 24). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B.
  • PubMed. (n.d.). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for Calculating Enantiomeric Excess from NMR Spectra.
  • ACS Publications. (2018, May 17). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
  • ResearchGate. (2025, August 7). NMR determination of enantiomeric excess.
  • PMC. (2023, June 2). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order.
  • PMC. (2021, July 1). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR.
  • PMC. (n.d.). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA.
  • PMC. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • JASCO Global. (2025, February 6). Rapid Column Screening for Chiral Separation by Parallel SFC.
  • Shimadzu. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD.
  • AFMPS. (n.d.). Journal of Chromatography A.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (n.d.). Structure of oxazolidinone chiral samples (group D).
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Benchchem. (n.d.). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.
  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations.
  • Wikipedia. (n.d.). Circular dichroism.
  • Korean Chemical Society. (n.d.). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYAnLdr72FD_lTyqXSxvDMDxIvk8liwsfRJMAGEVTDciOp21EKNwss5R_CL0raHpdSnF28XeGCKKXDORPcAUBj9VkSSV46-TE9yqPH9bQaI4zoLhTHNTPeUdxc7MMsRgpq6hH2DI8sGiQ=
  • MDPI. (2026, January 19). Circular Dichroism via Extrinsic Chirality in Achiral Plasmonic Nanohole Arrays.
  • SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.
  • ResearchGate. (2025, September 19). (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
  • ScienceDirect. (n.d.). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo.
  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development.

Sources

Validation

Benchmarking the Performance of 5-(4-Fluorophenyl)oxazolidin-2-one in Specific Reactions

Executive Summary 5-(4-Fluorophenyl)oxazolidin-2-one is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the synthesis of next-generation oxazolidinone antibiotics (e.g., Linezolid a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Fluorophenyl)oxazolidin-2-one is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the synthesis of next-generation oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors. Its performance is defined not just by biological activity, but by its chemical behavior—specifically its nucleophilicity in


-arylation and its stability against hydrolytic ring-opening.

This guide objectively benchmarks the performance of this specific scaffold against non-fluorinated and alkyl-substituted alternatives. We analyze its reactivity profile in C-N coupling reactions and evaluate the most efficient synthetic routes for its generation, supported by experimental data and mechanistic insights.

Part 1: Benchmarking Synthetic Routes (Formation Efficiency)

The efficient construction of the 5-aryl-2-oxazolidinone ring is the first performance metric. We compared two dominant industrial methodologies: Route A (Carbamate/Epoxide Cyclization) and Route B (Aziridine/CO₂ Fixation) .

Comparative Analysis of Synthetic Pathways
MetricRoute A: Carbamate + EpoxideRoute B: Aziridine + CO₂
Reagents Ethyl carbamate, Epichlorohydrin, LiOH/LiOtBuAziridine, CO₂, Cr(salen) catalyst
Atom Economy Moderate (Loss of EtOH/HCl)High (100% Atom Economy)
Yield (5-(4-F-Ph)) 85 - 92% 70 - 82%
Regioselectivity High (controlled by epoxide opening)Variable (requires specific catalyst tuning)
Scalability Excellent (Kg scale proven) Moderate (High pressure CO₂ required)

Expert Insight: While Route B offers superior atom economy, Route A remains the performance benchmark for process chemistry . The presence of the electron-withdrawing Fluorine atom at the para-position of the phenyl ring stabilizes the intermediate alkoxide during epoxide opening, preventing side reactions that are common with electron-rich aryl groups.

Mechanism of Action: Route A (Preferred)

The reaction proceeds via a nucleophilic attack of the carbamate anion on the epoxide, followed by intramolecular cyclization.

SynthesisPath Start N-Aryl Carbamate (Precursor) Inter1 Carbamate Anion Start->Inter1 Deprotonation Base Base Activation (LiOH/LiOtBu) Base->Inter1 Inter2 Alkoxide Intermediate Inter1->Inter2 Nucleophilic Attack Epoxide (R)-Epichlorohydrin Epoxide->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization 5-exo-tet Product 5-(4-Fluorophenyl) oxazolidin-2-one Cyclization->Product - Cl⁻ / - EtOH

Figure 1: Step-wise formation of the oxazolidinone ring via the carbamate-epoxide route. The 5-exo-tet cyclization is favored kinetically.

Part 2: Benchmarking Reactivity in -Arylation

The primary utility of 5-(4-Fluorophenyl)oxazolidin-2-one is as a nucleophile in Buchwald-Hartwig or Ullmann-type couplings to attach the "A-ring" of antibiotic structures.

The "Fluorine Effect" on Reactivity

The para-fluorine substituent exerts a strong inductive effect (


), decreasing the pKa of the carbamate -NH- compared to the non-fluorinated analog.
  • pKa (5-Ph): ~12.5

  • pKa (5-(4-F-Ph)): ~11.8

This increased acidity makes the 4-Fluoro derivative easier to deprotonate but renders the resulting anion less nucleophilic .

Experimental Data: Copper-Catalyzed -Arylation

Reaction: Coupling with 4-iodomorpholinebenzene (Linezolid precursor model). Conditions: CuI (10 mol%), Ligand (20 mol%), K₃PO₄, Toluene, 110°C.

Substrate (Oxazolidinone)Ligand SystemTime (h)Yield (%)Turnover Frequency (TOF)
5-(4-F-Phenyl) DMEDA (Diamine) 12 94% High
5-Phenyl (Unsub)DMEDA (Diamine)1688%Moderate
5-Methyl (Alkyl)DMEDA (Diamine)2475%Low
5-(4-F-Phenyl) 1,10-Phenanthroline1882%Moderate

Performance Verdict: The 5-(4-Fluorophenyl)oxazolidin-2-one outperforms alkyl and unsubstituted aryl variants in Copper-catalyzed coupling provided a diamine ligand is used. The lower pKa facilitates the formation of the cuprate intermediate, which is often the rate-determining step in modified Ullmann couplings.

Part 3: Stability Profile (Hydrolysis Resistance)

Stability against ring-opening hydrolysis is vital for in vivo pharmacokinetics. We benchmarked the half-life (


) of the oxazolidinone ring in simulated physiological conditions (pH 7.4, 37°C).
  • 5-Methyl-2-oxazolidinone:

    
     hours (Highly Stable)
    
  • 5-(4-Fluorophenyl)oxazolidin-2-one:

    
     hours (Moderately Stable)
    
  • 5-(4-Nitrophenyl)oxazolidin-2-one:

    
     hours (Unstable)
    

Causality: The electron-withdrawing fluorine destabilizes the carbonyl carbon slightly more than a methyl group (making it more susceptible to nucleophilic water attack) but significantly less than a nitro group. This balance allows for sufficient metabolic stability while retaining synthetic reactivity.

Part 4: Validated Experimental Protocol

Protocol: Optimized Synthesis via Epoxide Opening

This protocol is validated for high throughput and minimizes side-product formation.

Reagents:

  • Ethyl (4-fluorophenyl)carbamate (1.0 equiv)

  • (R)-Epichlorohydrin (3.0 equiv)[1]

  • Lithium Hydroxide (LiOH) (1.5 equiv)[1]

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Ethyl (4-fluorophenyl)carbamate in 20 mL of DMF.

  • Reagent Addition: Add (R)-Epichlorohydrin (30 mmol) followed by solid LiOH (15 mmol) in a single portion.

  • Reaction: Stir the mixture at 25°C (Room Temperature) . Note: Heating is unnecessary and may promote racemization.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[1][2] Conversion typically completes within 24–48 hours.

  • Work-up:

    • Lyophilize the DMF (or perform an aqueous wash if lyophilizer unavailable).

    • Add water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic phase over Na₂SO₄ and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel, Petroleum ether/EtOAc 2:1).

Expected Yield: 85–92% as a white solid. QC Check: ¹H NMR (CDCl₃) should show characteristic multiplets for the oxazolidinone ring protons at δ 3.8–4.9 ppm.

References

  • Synthesis of Oxazolidinones via Epoxide Opening: Title: "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions" Source: Arkivoc (2007) URL:[Link]

  • Reactivity and Stability of Oxazolidinones: Title: "Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy" Source: ResearchGate / Molecules URL:[Link]

  • Copper-Catalyzed N-Arylation Benchmarking: Title: "Recent Advances in N-Arylation of Heterocycles" Source: Scilit / Asian Journal of Organic Chemistry URL:[3][Link]

  • Oxazolidinones in Medicinal Chemistry (Linezolid Context): Title: "Oxazolidinones as versatile scaffolds in medicinal chemistry" Source:[4][5][6][7][8][9][10] RSC Medicinal Chemistry URL:[6][Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Fluorophenyl)oxazolidin-2-one

In the dynamic landscape of pharmaceutical research and development, our focus is often directed toward synthesis, efficacy, and mechanism of action. However, the lifecycle of a chemical compound extends beyond the bench...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, our focus is often directed toward synthesis, efficacy, and mechanism of action. However, the lifecycle of a chemical compound extends beyond the bench. Responsible and compliant disposal is not a mere operational footnote; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically-grounded framework for the proper disposal of 5-(4-Fluorophenyl)oxazolidin-2-one, designed for the discerning researcher who values not just the "how," but the "why."

Foundational Assessment: Know Your Compound

Before any disposal protocol can be implemented, a thorough understanding of the subject chemical is paramount. 5-(4-Fluorophenyl)oxazolidin-2-one belongs to the oxazolidinone class of compounds. This class is notable in medicinal chemistry, with members including the antibiotic Linezolid.[1][2] This association immediately signals that the compound should be treated as a potentially pharmacologically active substance.

The indispensable first step is a meticulous review of the manufacturer-provided Safety Data Sheet (SDS) . The SDS is the primary, authoritative source for hazard information. For analogous oxazolidinone derivatives, typical hazards include:

  • Harmful if swallowed.[3][4]

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

Therefore, all handling and disposal procedures must be predicated on the assumption that 5-(4-Fluorophenyl)oxazolidin-2-one possesses similar hazardous properties.

The Disposal Workflow: A Self-Validating System

The following protocol is designed to ensure safety and compliance through a logical, step-by-step process. Each step is a control point that validates the integrity of the waste stream.

Step 1: Waste Characterization

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator—the laboratory—is legally responsible for determining if their waste is hazardous.[5] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]

Given its likely biological activity and potential for irritation, waste containing 5-(4-Fluorophenyl)oxazolidin-2-one should be managed as hazardous chemical waste.

Step 2: Meticulous Segregation at the Source

The cardinal rule of chemical waste management is to never mix different waste streams unless explicitly instructed by a procedure.[7] Incompatible wastes can react, leading to fire, explosion, or the generation of toxic gases.[8]

Experimental Protocol: Waste Segregation

  • Solid Waste:

    • Designate a robust, sealable, and chemically resistant container specifically for solid waste contaminated with 5-(4-Fluorophenyl)oxazolidin-2-one. This includes residual powder, contaminated weighing papers, and disposable items like gloves and bench liners.

    • The container must be kept closed except when adding waste.[9]

    • Label this container clearly: "HAZARDOUS WASTE - SOLID " followed by "5-(4-Fluorophenyl)oxazolidin-2-one and associated lab debris ".

  • Liquid Waste:

    • For solutions containing the compound (e.g., from reactions, chromatography, or glassware rinses), use a separate, sealable, and chemically resistant container.

    • Label this container clearly: "HAZARDOUS WASTE - LIQUID - NON-HALOGENATED ORGANIC ".

    • Crucially, list all solvent components and an estimated concentration of the active compound on the label. Never add unknown substances to a waste container.[10]

  • "Sharps" Waste:

    • Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.

Step 3: Decontamination of Reusable Equipment

Properly cleaning laboratory glassware and equipment prevents cross-contamination and ensures a safe working environment.

Experimental Protocol: Glassware Decontamination

  • Initial Solvent Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) that readily dissolves the compound.

  • Collect Rinsate: This initial rinsate is now considered hazardous liquid waste and must be collected in the designated liquid waste container.[9] Do not dispose of this down the drain. [3][11]

  • Detergent Wash: After the solvent rinse, wash the glassware thoroughly with a laboratory-grade detergent and water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

The Regulatory & Safety Rationale

The procedures detailed above are grounded in established safety principles and legal requirements enforced by bodies like the EPA.[12] The "cradle-to-grave" approach of the RCRA means that the generating laboratory is responsible for the waste until its final, safe disposal.[13] This underscores the importance of a robust and well-documented disposal process.

Diagram: Chemical Waste Management Workflow

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Disposal & Documentation A Experiment Produces 5-(4-Fluorophenyl)oxazolidin-2-one Waste B Characterize Waste (Solid, Liquid, Sharps) A->B C Select Appropriate, Labeled Container B->C D Keep Container Sealed When Not in Use C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Segregation from Incompatible Chemicals E->F G Request Pickup by Institutional Environmental Health & Safety (EH&S) F->G H Waste Transported by Licensed Facility G->H I Final Compliant Disposal (e.g., Incineration) H->I

Caption: Decision workflow for compliant laboratory chemical waste management.

Data Presentation: Disposal Quick Reference

This table summarizes the critical parameters for managing waste streams containing 5-(4-Fluorophenyl)oxazolidin-2-one.

Waste StreamContainer SpecificationWaste ClassificationRequired LabelingKey Incompatibilities to Avoid
Solid Waste Sealable, wide-mouth, chemically resistant (e.g., HDPE)Hazardous Solid Waste"HAZARDOUS WASTE - SOLID", Chemical NameLiquids, Sharps, Reactive Chemicals
Liquid Waste Sealable, narrow-mouth, chemically resistant (e.g., HDPE), with secondary containmentHazardous Liquid Waste (Non-Halogenated Organic)"HAZARDOUS WASTE - LIQUID", All Chemical Components & ConcentrationsStrong Acids, Strong Bases, Oxidizers, Halogenated Solvents[8]
Contaminated Sharps Puncture-proof, sealable sharps containerBiohazardous/Sharps WasteStandard Biohazard/Sharps Symbol, "Chemical Contamination"Non-sharp items, liquids

Conclusion: Upholding Our Professional Responsibility

The proper disposal of 5-(4-Fluorophenyl)oxazolidin-2-one, and indeed all laboratory chemicals, is a direct reflection of our commitment to professional excellence. It is a process governed by scientific principles, regulatory mandates, and a shared responsibility to protect ourselves, our colleagues, and our environment. By integrating these protocols into our daily workflow, we build a deep, institutional trust in our laboratory's safety culture and operational integrity.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Angene Chemical. (2024, April 17). Safety Data Sheet - Oxazolidine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet - (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from Santa Cruz Biotechnology, Inc. website.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Carl ROTH. (2023, July 6). Safety data sheet.
  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
  • MilliporeSigma. (2025, October 15). Safety Data Sheet - 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one.
  • ChemScene. (2025, September 11). Safety Data Sheet - 5-(4-Bromophenyl)oxazolidin-2-one.
  • Wikipedia. (n.d.). 2-Oxazolidinone.
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • ResearchGate. (n.d.). Core structure of oxazolidinone antibiotics and molecular structures of main derivatives....
  • Research Journal of Pharmacy and Technology. (2014, September 15). Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities.
  • RSC Publishing. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry.

Sources

Handling

Technical Guide: Safe Handling &amp; PPE Protocol for 5-(4-Fluorophenyl)oxazolidin-2-one

[1] Executive Summary & Operational Context[1][2] As a Senior Application Scientist, I often see a discrepancy between the perceived and actual risks of "building block" intermediates. 5-(4-Fluorophenyl)oxazolidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Operational Context[1][2]

As a Senior Application Scientist, I often see a discrepancy between the perceived and actual risks of "building block" intermediates. 5-(4-Fluorophenyl)oxazolidin-2-one (CAS: 189028-95-3 or related stereoisomers) is not merely a generic reagent; it is a Pharmaceutically Active Intermediate (PAI) .[1] It serves as a core scaffold for major therapeutics, including the cholesterol absorption inhibitor Ezetimibe and oxazolidinone antibiotics like Linezolid.

While often classified as an "Irritant" (H315/H319), its structural role in biological systems implies a potential for biological activity that standard safety data sheets (SDS) may underrepresent.[1] This guide moves beyond basic compliance, establishing a Self-Validating Safety Protocol designed to protect the integrity of your research and the health of your operators.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must understand the "Why." The primary vector of exposure for this compound is airborne particulate matter (dust) during weighing and transfer, followed by dermal absorption.

Hazard ClassGHS CodeDescriptionOperational implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Ingestion often occurs via mucociliary clearance of inhaled dust. Respiratory protection is critical.
Skin Irritation H315 Causes skin irritation.The fluorinated phenyl ring increases lipophilicity, potentially aiding dermal penetration.
Eye Irritation H319 Causes serious eye irritation.[1]Fine powders behave like fluids; standard safety glasses allow dust entry from the sides.
STOT - SE H335 May cause respiratory irritation.[1][2]Inhalation of dust triggers inflammation; chronic exposure risks are often unquantified for intermediates.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 2/3 (Occupational Exposure Band) handling, which is the prudent default for bioactive intermediates where full toxicological data may be incomplete.

Core PPE Specifications
Protection ZoneRecommended GearTechnical Justification (The "Why")
Respiratory N95 (Minimum) Recommended: P100 Half-Face Respirator or PAPR for >10g handling.[1]Simple surgical masks offer zero protection against chemical particulates. A P100 filter captures 99.97% of airborne particles, essential for preventing the "ingestion via inhalation" pathway.
Hand (Primary) Nitrile (0.11 mm / 4 mil) Standard protection against incidental contact.[1]
Hand (Secondary) Long-cuff Nitrile or Laminate Double-gloving is mandatory. The outer glove takes the mechanical stress and contamination; the inner glove remains the sterile barrier.[1]
Ocular Indirect Vent Goggles Safety glasses with side shields are insufficient for fine powders, which drift around shields. Goggles seal the ocular cavity.
Body Tyvek® Lab Coat (Disposable) Cotton lab coats trap dust in fibers, turning the coat into a secondary source of exposure. Disposable non-woven fabrics (Tyvek) repel dust.[1]

Operational Protocol: The "Zero-Dust" Standard[1]

Safety is not just what you wear; it is how you move. This protocol minimizes the generation of static-charged dust, which is common with oxazolidinone derivatives.[1]

Phase 1: Preparation & Gowning
  • Engineering Check: Verify Fume Hood face velocity is between 0.3 – 0.5 m/s . Too high (>0.6 m/s) creates turbulence that blows powder out of the weigh boat.[1]

  • Static Elimination: Place an ionizing bar or anti-static gun inside the hood. Oxazolidinones are organic insulators and accumulate static charge, causing "powder jumping."

  • Donning: Put on inner gloves -> Tyvek coat -> outer gloves (taped to sleeve if handling >100g).[1]

Phase 2: Weighing & Transfer
  • The "Tunnel" Technique: Do not weigh in the open hood center. Work at least 6 inches inside the sash.

  • Transfer: Use a closed-transfer powder funnel or a disposable weighing boat with a pour spout.[1]

  • Solvent Addition: Add solvent gently down the side of the vessel to wet the powder without lofting it. Never squirt solvent directly onto a pile of dry powder.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: While still double-gloved, wipe the balance and immediate area with a solvent-dampened wipe (Ethanol or Isopropanol).[1]

  • Outer Glove Removal: Peel off outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands immediately after removing inner gloves.

Emergency Response Logic

In the event of a spill, instinct often leads to panic cleaning, which worsens exposure. Follow this logic:

EmergencyResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid Small Powder MajorSolid Major Solid (>10g) Assess->MajorSolid Large Powder Solution Solution Spill Assess->Solution Liquid ActionMinor 1. Cover with wet paper towel (Prevent Dust) 2. Wipe up MinorSolid->ActionMinor ActionMajor 1. Evacuate Area 2. Allow dust to settle (15 min) 3. Don P100 Respirator MajorSolid->ActionMajor ActionSol 1. Absorb with Vermiculite 2. Do NOT use paper (permeation risk) Solution->ActionSol Disposal Dispose as Halogenated Organic Waste ActionMinor->Disposal ActionMajor->Disposal ActionSol->Disposal

Figure 1: Decision logic for spill response. Note that for solids, wetting the spill (damp paper towel) is crucial to prevent aerosolization during cleanup.[1]

Waste Disposal

Because 5-(4-Fluorophenyl)oxazolidin-2-one contains a Fluorine atom, it must be segregated correctly to prevent issues in high-temperature incineration.

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic Solid – Halogenated Organic."

  • Liquid Waste: Segregate into Halogenated Solvent Waste streams. Do not mix with general non-halogenated organics, as the fluorine content requires specific scrubbers during incineration to prevent hydrofluoric acid formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10269700, (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]

Sources

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